3-(Methylthio)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYJXUMJQBGDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482657 | |
| Record name | (3-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-33-9 | |
| Record name | (3-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Methylthio)benzyl Alcohol for Researchers and Drug Development Professionals
Introduction: The Significance of 3-(Methylthio)benzyl Alcohol in Modern Synthesis
This compound, also known as (3-(methylthio)phenyl)methanol, is a key structural motif and versatile intermediate in the landscape of organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals and advanced materials. The presence of both a reactive benzyl alcohol moiety and a modifiable methylthio group offers synthetic chemists a dual handle for molecular elaboration. The benzyl alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution and cross-coupling reactions. Concurrently, the sulfur atom of the methylthio group can be selectively oxidized to sulfoxide and sulfone analogues, significantly altering the electronic and steric properties of the molecule and often imparting desirable pharmacological characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached via three primary strategies, each with distinct advantages and considerations regarding starting material availability, scalability, and functional group tolerance.
| Pathway | Starting Material | Key Transformation | Primary Reducing Agent | Key Advantages | Potential Challenges |
| Pathway 1 | 3-(Methylthio)benzaldehyde | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | High selectivity, mild conditions, operational simplicity. | Availability and cost of the starting aldehyde. |
| Pathway 2 | 3-(Methylthio)benzoic Acid | Carboxylic Acid Reduction | Lithium Aluminum Hydride (LiAlH₄) | Readily available starting material. | Highly reactive and moisture-sensitive reagent, requires stringent anhydrous conditions. |
| Pathway 3 | 3-Halobenzyl Alcohol | Nucleophilic Aromatic Substitution | Sodium Thiomethoxide (NaSMe) | Utilizes simple precursors. | Potential for side reactions, requires careful control of reaction conditions. |
Pathway 1: Selective Reduction of 3-(Methylthio)benzaldehyde
This is arguably the most direct and high-yielding route to this compound, predicated on the availability of the corresponding aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, with sodium borohydride (NaBH₄) being the reagent of choice for its selectivity, ease of handling, and mild reaction conditions.
Mechanistic Rationale
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during an aqueous or alcoholic workup to yield the primary alcohol. The methylthio group is inert to NaBH₄, ensuring its preservation throughout the reaction.
Caption: Workflow for the reduction of 3-(methylthio)benzaldehyde.
Field-Proven Experimental Protocol
The following protocol is adapted from established procedures for the reduction of substituted benzaldehydes and offers a reliable method for the synthesis of this compound.[1]
Materials:
-
3-(Methylthio)benzaldehyde
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(methylthio)benzaldehyde (1 equivalent) in anhydrous methanol (approximately 15 mL per gram of aldehyde).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Pathway 2: Reduction of 3-(Methylthio)benzoic Acid
This pathway is an excellent alternative when the corresponding benzoic acid is more readily available or economical than the benzaldehyde. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than NaBH₄, with lithium aluminum hydride (LiAlH₄) being the standard reagent for this transformation.[2][3][4]
Causality Behind Experimental Choices
Lithium aluminum hydride is a highly reactive, non-selective reducing agent that readily reduces carboxylic acids, esters, and amides. Its high reactivity necessitates the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with moisture. The reaction proceeds through the formation of an aluminum alkoxide complex, which is then hydrolyzed in a separate workup step to liberate the alcohol.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methylthio)benzyl Alcohol
Introduction
3-(Methylthio)benzyl alcohol is an organic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzyl alcohol core substituted with a methylthio group at the meta position, presents a unique combination of functional groups that influence its chemical reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount for its application in any research or development endeavor. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific isomer is not widely published, this guide will present and interpret a set of predicted spectroscopic data, grounded in established chemical principles and data from analogous compounds. This approach serves as a robust framework for researchers encountering this or similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for obtaining high-quality NMR data for a sample like this compound is crucial for accurate interpretation.
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Shimming: This process is critical for achieving high resolution by minimizing magnetic field inhomogeneities across the sample, resulting in sharp, well-defined NMR signals.
-
Pulse Sequences: Standard one-dimensional pulse programs are typically sufficient for initial structural confirmation. For more complex structures, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
¹H NMR Spectroscopy: Mapping the Proton Environment
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, methyl, and hydroxyl protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t, J = 7.5 Hz | 1H | H-5 |
| ~7.22 | d, J = 7.5 Hz | 1H | H-6 |
| ~7.18 | s | 1H | H-2 |
| ~7.10 | d, J = 7.5 Hz | 1H | H-4 |
| ~4.68 | s | 2H | -CH₂- |
| ~2.50 | s | 3H | -S-CH₃ |
| ~1.95 | br s | 1H | -OH |
Interpretation:
-
Aromatic Region (δ 7.10-7.30): The four protons on the benzene ring will appear in this region. The triplet at ~7.30 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The two doublets at ~7.22 and ~7.10 ppm correspond to H-6 and H-4, respectively, each coupled to H-5. The singlet at ~7.18 ppm is assigned to H-2, which has no adjacent protons to couple with.
-
Benzylic Protons (δ ~4.68): The two protons of the methylene group (-CH₂-) are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.
-
Methylthio Protons (δ ~2.50): The three protons of the methyl group attached to the sulfur atom (-S-CH₃) are equivalent and appear as a sharp singlet.
-
Hydroxyl Proton (δ ~1.95): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. This peak would disappear upon the addition of a drop of D₂O to the NMR tube, confirming its assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~141.5 | C-1 |
| ~139.0 | C-3 |
| ~129.0 | C-5 |
| ~127.0 | C-6 |
| ~125.5 | C-2 |
| ~124.0 | C-4 |
| ~65.0 | -CH₂- |
| ~15.5 | -S-CH₃ |
Interpretation:
-
Aromatic Carbons (δ 124.0-141.5): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the substituents (C-1 and C-3) are typically the most downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.
-
Benzylic Carbon (δ ~65.0): The carbon of the methylene group appears in this region, characteristic of a carbon singly bonded to an oxygen atom.
-
Methylthio Carbon (δ ~15.5): The methyl carbon of the thioether group is the most upfield signal, consistent with a carbon attached to a sulfur atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Acquiring an IR Spectrum
For a liquid or low-melting solid like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric absorptions (e.g., CO₂, H₂O).
-
Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The IR spectrum of the sample is then recorded.
-
Cleaning: The ATR crystal is thoroughly cleaned after the measurement.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Broad, Strong | O-H stretch | Alcohol (hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretch | Aromatic Ring |
| ~2920 | Medium | Aliphatic C-H stretch (in -CH₂- and -CH₃) | Alkyl groups |
| ~1600, ~1480 | Medium | C=C stretch in-ring | Aromatic Ring |
| ~1050 | Strong | C-O stretch | Primary Alcohol |
| ~780, ~690 | Strong | C-H out-of-plane bend | meta-disubstituted benzene |
| ~650 | Weak | C-S stretch | Thioether |
Interpretation:
-
O-H Stretch: The most prominent feature will be a broad and strong absorption band around 3350 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.
-
Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ "fingerprint" region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, strong bands around 780 and 690 cm⁻¹ are expected.
-
C-S Stretch: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺˙).
-
Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum:
The mass spectrum of this compound (C₈H₁₀OS, Molecular Weight = 154.23 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
Interpretation of Key Fragments:
-
m/z = 154 (Molecular Ion, M⁺˙): This peak corresponds to the intact molecule with one electron removed. The intensity of this peak can vary, but its presence confirms the molecular weight of the compound.
-
m/z = 137: This fragment likely arises from the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion.
-
m/z = 123: This fragment corresponds to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion.
-
m/z = 91: A peak at m/z 91 is often observed for benzyl-containing compounds and is attributed to the formation of the tropylium cation ([C₇H₇]⁺), a stable aromatic species.
Summary of Spectroscopic Data
The following table provides a consolidated summary of the predicted spectroscopic data for this compound.
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.30 (t), ~7.22 (d), ~7.18 (s), ~7.10 (d), ~4.68 (s), ~2.50 (s), ~1.95 (br s) |
| Integration | Consistent with the number of protons in each environment | |
| Multiplicity | Reflects the coupling between adjacent protons | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~141.5, ~139.0, ~129.0, ~127.0, ~125.5, ~124.0, ~65.0, ~15.5 |
| IR | Key Absorptions (cm⁻¹) | ~3350 (O-H), ~3050 (aromatic C-H), ~2920 (aliphatic C-H), ~1600, ~1480 (C=C), ~1050 (C-O) |
| MS | m/z of Key Fragments | 154 (M⁺˙), 137, 123, 91 |
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Calgary. (n.d.). Chapter 13: Mass Spectroscopy. Retrieved from [Link]]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]1]
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An In-depth Technical Guide to (3-Methylsulfanyl-phenyl)-methanol (CAS 59083-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of (3-Methylsulfanyl-phenyl)-methanol, assigned the CAS Registry Number 59083-33-9. While not a widely studied compound for its direct biological activity, its structural features make it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its potential applications as a building block in medicinal chemistry. The synthesis of its oxidized form, (3-(Methylsulfonyl)phenyl)methanol, is also discussed, highlighting a key transformation that can modulate the electronic and solubility properties of derivative compounds.
Introduction and Core Chemical Identity
(3-Methylsulfanyl-phenyl)-methanol is an aromatic alcohol containing a methylsulfanyl (thioether) group at the meta-position of the phenyl ring. This unique combination of a reactive benzyl alcohol moiety and a modifiable sulfur-containing group makes it a versatile reagent in multi-step organic syntheses. The pyrrole core, a common feature in many biologically active compounds, is a key structural component that imparts significant pharmacological potential. Pyrrole and its derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antibiotic, and anticancer effects.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its biological and pharmacokinetic properties.
The CAS number 59083-33-9 is definitively assigned to (3-Methylsulfanyl-phenyl)-methanol.[2][3][4]
Chemical Structure and Properties
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "S" [label="S", fontcolor="#EA4335"]; "C7" [label="CH3", fontcolor="#34A853"]; "C8" [label="CH2OH", fontcolor="#4285F4"];
} केंदFigure 1: 2D Structure of (3-Methylsulfanyl-phenyl)-methanol
| Property | Value | Source |
| CAS Number | 59083-33-9 | [3] |
| Molecular Formula | C8H10OS | [2] |
| Molecular Weight | 154.23 g/mol | [2] |
| Appearance | Colorless solid (typical) | |
| Solubility | Soluble in most organic solvents | |
| Storage | Sealed in a dry, room temperature environment | [2] |
Synthesis and Purification
The synthesis of (3-Methylsulfanyl-phenyl)-methanol can be achieved through various established synthetic routes. A common and reliable method involves the reduction of the corresponding aldehyde, 3-(methylthio)benzaldehyde.
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize (3-Methylsulfanyl-phenyl)-methanol from 3-(methylthio)benzaldehyde.
Materials:
-
3-(methylthio)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-(methylthio)benzaldehyde in 100 mL of methanol. Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Reduction: Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 30 minutes. The addition is exothermic, and maintaining the temperature below 10°C is crucial to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. This will neutralize the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (3-Methylsulfanyl-phenyl)-methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";
} केंदFigure 2: Synthesis Workflow for (3-Methylsulfanyl-phenyl)-methanol
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (3-Methylsulfanyl-phenyl)-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the benzylic methylene protons, and the methylsulfanyl protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm. The benzylic CH₂ protons will be a singlet around δ 4.6 ppm, and the S-CH₃ protons will be a sharp singlet around δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon of the thioether.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be used. The molecular ion peak [M]⁺ should be observed at m/z = 154.23.
Infrared (IR) Spectroscopy
The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and C=C stretching bands for the aromatic ring will also be present.
Chemical Reactivity and Applications in Drug Development
The utility of (3-Methylsulfanyl-phenyl)-methanol in drug development stems from its potential to be a precursor to more complex molecules with desired pharmacological activities.
Oxidation to the Sulfone
The methylsulfanyl group can be readily oxidized to a sulfoxide or a sulfone. The corresponding sulfone, (3-(Methylsulfonyl)phenyl)methanol, is a particularly interesting derivative as the sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Experimental Protocol: Oxidation to (3-(Methylsulfonyl)phenyl)methanol
Objective: To synthesize (3-(Methylsulfonyl)phenyl)methanol from (3-Methylsulfanyl-phenyl)-methanol.
Materials:
-
(3-Methylsulfanyl-phenyl)-methanol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve (3-Methylsulfanyl-phenyl)-methanol in dichloromethane in a round-bottom flask at 0°C.
-
Oxidation: Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain (3-(Methylsulfonyl)phenyl)methanol.
dot graph "oxidation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";
} केंदFigure 3: Oxidation of the Thioether to a Sulfone
Building Block for Bioactive Molecules
The benzylic alcohol of (3-Methylsulfanyl-phenyl)-methanol can be converted into a variety of functional groups, such as halides, azides, or amines, which can then be used in coupling reactions to build more complex molecular scaffolds. For instance, conversion to a benzyl bromide followed by reaction with a nucleophile is a common strategy to introduce this fragment into a larger molecule. Its derivatives have been noted in the synthesis of compounds with potential roles in pharmaceutical research.
Safety and Handling
(3-Methylsulfanyl-phenyl)-methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] It is important to consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
(3-Methylsulfanyl-phenyl)-methanol (CAS 59083-33-9) is a valuable and versatile building block for organic synthesis. Its characterization, as detailed in this guide, provides the necessary information for its reliable synthesis and use in the laboratory. For drug development professionals, this compound represents a readily accessible starting material for the synthesis of novel compounds with potential therapeutic applications, particularly through the modification of its alcohol and thioether functionalities. The ability to easily convert the thioether to a sulfone offers a straightforward method to modulate the electronic and physical properties of derivative molecules, a key consideration in modern medicinal chemistry.
References
- Time in Rosebud County, US. Google Search.
-
(3-METHYLPHENYL)METHANOL | CAS 587-03-1. Matrix Fine Chemicals. [Link]
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3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]
-
Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PubMed Central. [Link]
-
RIFM fragrance ingredient safety assessment, methyl vanillyl ether, CAS Registry Number 5533-03-9. PubMed. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
Sources
Introduction: The (Methylthio)benzyl Alcohol Scaffold
An In-Depth Technical Guide to (Methylthio)benzyl Alcohol Derivatives and Analogs: Synthesis, Characterization, and Applications
The (methylthio)benzyl alcohol framework represents a valuable and bifunctional molecular building block in modern organic synthesis. Characterized by a benzene ring substituted with both a hydroxymethyl (-CH₂OH) and a methylthio (-SCH₃) group, this scaffold offers two distinct and reactive sites for chemical modification.
The alcohol moiety serves as a classical precursor for a wide array of functional groups; it can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide) for nucleophilic substitution, or transformed into esters and ethers. Concurrently, the methylthio group provides a powerful handle for modulating the electronic and steric properties of the molecule. The sulfur atom can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), a transformation that drastically alters the electron-withdrawing nature of the substituent and is a cornerstone of its utility in pharmaceutical synthesis.
The strategic importance of this scaffold is most prominently demonstrated by its role as a key intermediate in the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs.[1][2] The insights gained from the well-documented chemistry of the para-isomer, 4-(methylthio)benzyl alcohol, provide a robust foundation for exploring its meta and ortho analogs, which remain less characterized but hold potential for the development of novel chemical entities.
Synthesis of the Core Scaffold
The most direct and widely employed method for synthesizing (methylthio)benzyl alcohols is the reduction of the corresponding (methylthio)benzaldehyde. This approach is efficient, high-yielding, and utilizes common laboratory reagents.
Primary Synthetic Route: Aldehyde Reduction
The reduction of the aldehyde carbonyl group to a primary alcohol is a fundamental transformation in organic chemistry. For this specific scaffold, mild reducing agents such as sodium borohydride (NaBH₄) are ideal, as they selectively reduce the aldehyde without affecting the thioether linkage or the aromatic ring. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, providing a proton source for the workup.
The causality behind this choice lies in the chemoselectivity of NaBH₄. Unlike stronger reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is tolerant of the thioether functionality and is significantly safer to handle, making it the preferred reagent for this transformation on both laboratory and industrial scales.
Caption: Primary synthetic route to the (methylthio)benzyl alcohol core.
Detailed Experimental Protocol: Synthesis of 4-(Methylthio)benzyl Alcohol
This protocol is adapted from established reduction methodologies for aromatic aldehydes.[3]
Objective: To synthesize 4-(methylthio)benzyl alcohol via the sodium borohydride reduction of 4-(methylthio)benzaldehyde.
Materials:
-
4-(methylthio)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) (approx. 10 mL per gram of aldehyde)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 4-(methylthio)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. The cooling step is critical to control the exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride to the stirred solution in small portions. The portion-wise addition ensures the reaction rate is manageable and prevents excessive gas evolution (H₂).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or saturated NH₄Cl solution while cooling the flask in an ice bath.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid or oil can be purified by recrystallization or silica gel column chromatography, if necessary, to yield pure 4-(methylthio)benzyl alcohol.
Physicochemical Properties & Spectroscopic Characterization
The physical properties and spectral data are essential for confirming the identity and purity of the synthesized compound. The data presented here are for the well-characterized 4-(methylthio)benzyl alcohol .
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3446-90-0 | [1][4] |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Melting Point | 41-43 °C | |
| Boiling Point | 108-109 °C at 0.4 mmHg | |
| Solubility | Soluble in organic solvents like alcohols, ethers, and chlorinated solvents. |
Spectroscopic Analysis
Spectroscopic analysis is a self-validating system for structure elucidation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-(methylthio)benzyl alcohol in CDCl₃ exhibits distinct signals that are straightforward to interpret.
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.2-7.3 ppm). The para-substitution pattern creates a symmetrical AA'BB' system, which often appears as two distinct doublets due to coupling between adjacent protons.
-
Benzylic Protons (-CH₂OH): A singlet appears around δ 4.6 ppm. Its integration corresponds to two protons. This signal may show broadening or coupling if the hydroxyl proton exchange is slow.
-
Methylthio Protons (-SCH₃): A sharp singlet is observed in the upfield region, typically around δ 2.5 ppm, integrating to three protons.
-
Hydroxyl Proton (-OH): A broad singlet is typically observed, with a chemical shift that can vary depending on concentration and solvent (often δ 1.8-2.5 ppm).
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: Four signals are expected. The carbon attached to the thioether group (C-S) is found around δ 138 ppm, the carbon attached to the CH₂OH group (C-C) is around δ 140 ppm, and the two remaining protonated aromatic carbons appear between δ 127-129 ppm.
-
Benzylic Carbon (-CH₂OH): A signal appears around δ 65 ppm.
-
Methylthio Carbon (-SCH₃): A signal is observed in the upfield region, typically around δ 16 ppm.
Predictive Analysis for the 3-(methylthio) Isomer: For the target this compound, the NMR spectra would be predictably more complex.
-
¹H NMR: The aromatic region would display four distinct signals (a singlet, two doublets, and a triplet, or more complex multiplets) rather than two doublets, reflecting the loss of symmetry.
-
¹³C NMR: Six distinct aromatic carbon signals would be expected, as all aromatic carbons are now in unique chemical environments.
Key Reactions and Derivatization
The utility of (methylthio)benzyl alcohols stems from the reactivity of their functional groups, which allows for the synthesis of a diverse library of analogs.
Caption: Key derivatization pathways for the (methylthio)benzyl alcohol scaffold.
Halogenation of the Hydroxyl Group
Converting the alcohol to a benzyl halide is a common first step for introducing nucleophiles. This can be achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[1][5]
Protocol: Synthesis of 4-(methylthio)benzyl chloride Adapted from a patented industrial process.[1]
-
Setup: In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl alcohol (1.0 eq) in a water-immiscible solvent such as toluene.
-
Reagent Addition: Add concentrated hydrochloric acid (approx. 2.5 eq) to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Separate the organic phase. Neutralize it by washing with a mild base like aqueous sodium bicarbonate solution.
-
Isolation: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield 4-(methylthio)benzyl chloride, which can often be used in the next step without further purification.
Oxidation of the Methylthio Group
The oxidation of the thioether to a sulfoxide and subsequently to a sulfone is a critical transformation for modulating the electronic properties of the aromatic ring. This is a key step in the synthesis of etoricoxib, a selective COX-2 inhibitor.[1][2] Common oxidizing agents include hydrogen peroxide (H₂O₂) with a tungstate catalyst or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by stoichiometry; one equivalent of oxidant typically yields the sulfoxide, while two or more equivalents lead to the sulfone.
Applications and Biological Activity
While data on the intrinsic biological activity of the parent this compound is limited, the scaffold's derivatives are prominent in medicinal chemistry.
Keystone Intermediate for COX-2 Inhibitors
The most significant application of (methylthio)benzyl alcohol derivatives is as a central precursor in the synthesis of diarylethylene-based COX-2 inhibitors. In a multi-step patented process, 4-(methylthio)benzyl alcohol is converted via its corresponding chloride and phenylacetonitrile derivatives, which are then elaborated and finally oxidized at the sulfur atom to form the active sulfone moiety required for potent and selective COX-2 inhibition.[1][2]
Analogs in Antifungal Research
Structure-activity relationship (SAR) studies on related scaffolds provide valuable insights. For example, research on 3-(benzylthio)-quinolinium iodides has identified them as potent antifungal agents against opportunistic pathogens like Cryptococcus neoformans.[6] In these analogs, the benzylthio moiety is essential for activity. The substitution pattern on the benzyl ring significantly impacts potency, suggesting that derivatives of this compound could serve as valuable starting points for developing new anti-infective agents.[6]
Conclusion and Future Directions
The (methylthio)benzyl alcohol scaffold, exemplified by the well-studied 4-isomer, is a foundational building block with proven utility in the synthesis of complex, biologically active molecules. Its dual functionality allows for a wide range of chemical modifications, enabling the systematic exploration of chemical space.
Future research should focus on the synthesis and characterization of the less-explored 3-(methylthio) and 2-(methylthio) isomers and their derivatives. A systematic biological screening of these analogs could uncover novel pharmacological activities, expanding the utility of this versatile scaffold beyond its current applications and potentially leading to the discovery of new therapeutic agents.
References
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Friesen, R. W., et al. (1998). 2,3-Diaryl-5-halopyridines as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. (Referenced in patent[1])
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PrepChem. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
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Asiedu, S. O., et al. (2018). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 23(8), 1886. Retrieved from [Link]
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A Technical Guide to the Solubility of 3-(Methylthio)benzyl Alcohol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Methylthio)benzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple listing of data to explain the underlying chemical principles governing solubility and provides actionable protocols for empirical determination.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide a robust framework for its use. We will explore the theoretical underpinnings of its solubility, predict its behavior in a range of common organic solvents, and provide a detailed protocol for its experimental determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This concept posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3] The key molecular interactions to consider are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
Molecular Structure and Polarity of this compound
To understand the solubility of this compound, we must first analyze its molecular structure.
-
Benzyl Alcohol Backbone : The foundational structure is benzyl alcohol, which consists of a polar hydroxyl (-OH) group attached to a nonpolar benzene ring. The hydroxyl group is hydrophilic and capable of forming strong hydrogen bonds.[4][5] This makes benzyl alcohol moderately soluble in water and miscible with many polar organic solvents.[6][7][8]
-
Methylthio (-SCH3) Group : The addition of a methylthio group introduces a sulfur atom with two lone pairs of electrons and a methyl group. Sulfur is less electronegative than oxygen, making the C-S and S-H bonds less polar than the corresponding C-O and O-H bonds. The methylthio group increases the molecule's size and nonpolar surface area.
-
Meta-Substitution : The placement of the methylthio group at the meta (3) position on the benzene ring is significant. This substitution pattern influences the molecule's overall dipole moment and steric hindrance around the hydroxyl group, which can affect solvent interactions.
Overall, this compound is a moderately polar molecule. The primary alcohol group is the main driver of its polarity and hydrogen bonding capability. The methylthio group and the benzene ring contribute to its nonpolar character.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its solubility in various classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group in this compound, it is expected to be highly soluble to miscible in polar protic solvents.[4][5] The energy released from the formation of new hydrogen bonds between the solute and solvent molecules can readily overcome the intermolecular forces within the pure solute and solvent.[9]
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. This compound, with its hydrogen bond donating hydroxyl group, is expected to exhibit good solubility in these solvents through strong dipole-dipole interactions and hydrogen bonding with the solvent's acceptor sites.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar benzene ring and methylthio group of this compound will promote some solubility in these solvents. However, the highly polar hydroxyl group will limit its solubility. Therefore, this compound is expected to have limited to moderate solubility in nonpolar solvents. Diethyl ether, with its lone pair of electrons on the oxygen atom, may show slightly better solvation than hydrocarbons like hexane and toluene due to its ability to act as a hydrogen bond acceptor.
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)
These solvents are weakly polar. Dichloromethane and chloroform can act as weak hydrogen bond acceptors. It is anticipated that this compound will be moderately to highly soluble in these solvents.
The following table summarizes the predicted solubility of this compound. For comparative purposes, the known solubility of the parent compound, benzyl alcohol, is included.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Known Solubility of Benzyl Alcohol |
| Polar Protic | Methanol, Ethanol | High / Miscible | Miscible[6] |
| Polar Aprotic | Acetone, DMF, DMSO | Good / High | Highly Soluble[10] |
| Nonpolar | Hexane, Toluene | Limited / Moderate | Soluble |
| Ethers | Diethyl Ether | Moderate / Good | Miscible[6] |
| Chlorinated | Dichloromethane, Chloroform | Moderate / High | Highly Soluble[10] |
Experimental Determination of Solubility
Given the lack of extensive published data, empirical determination of solubility is essential for precise applications. The following is a standardized protocol for determining the solubility of this compound in a liquid solvent. This method is based on the principles outlined by the International Union of Pure and Applied Chemistry (IUPAC).[11][12][13]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Vials for sample preparation and analysis
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions : To a series of vials, add a known volume or mass of the chosen organic solvent. Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.
-
Equilibration : Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (typically 24 to 48 hours) to ensure that the solvent is fully saturated.[14]
-
Sample Collection and Preparation : After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.
-
Quantification : The concentration of this compound in the filtered saturated solution is then determined using a validated analytical technique such as HPLC or GC. A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.
-
Calculation of Solubility : The solubility can then be calculated and expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solution.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general precaution, handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
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Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. [Link]
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An In-depth Technical Guide on the Thermal Stability of 3-(Methylthio)benzyl Alcohol
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 3-(Methylthio)benzyl alcohol. In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes foundational chemical principles with data from analogous structures, such as benzyl alcohol and its isomers, to present a predictive analysis. It is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and evaluating the thermal characteristics of this compound. The guide details plausible decomposition pathways, provides in-depth experimental protocols for thermal analysis, and offers insights into the interpretation of potential results.
Introduction: The Significance of Thermal Stability in Application
This compound is an aromatic alcohol containing a thioether functional group. Its structural motifs are of interest in medicinal chemistry and materials science, where precise control over molecular integrity under various processing conditions is paramount. Thermal stability is a critical parameter that dictates the compound's utility, influencing its storage, handling, and viability in applications that may involve elevated temperatures, such as chemical synthesis, formulation, and polymerization reactions. Understanding the thermal decomposition threshold and the nature of the degradation products is essential for ensuring product quality, safety, and regulatory compliance.
This guide will explore the theoretical underpinnings of the thermal degradation of this compound and provide practical, field-proven methodologies for its empirical determination.
Physicochemical and Predicted Thermal Properties
To establish a baseline for our analysis, we first consider the fundamental physicochemical properties of this compound and its structural analogs. While specific experimental thermal data for the 3-isomer is scarce, we can infer a likely profile from related compounds.
| Parameter | Value (Illustrative/Predicted) | Source/Comment |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from 4-(methylthio)benzyl alcohol[3] |
| Boiling Point (Tₑ) | ~215 °C at 740 mmHg | Based on 3-Methylbenzyl alcohol[4] |
| Melting Point (Tₘ) | ~41-43 °C | Based on 4-(Methylthio)benzyl alcohol[5] |
| Onset of Decomposition (Tₒₙₛₑₜ) | ~180 - 220 °C | Predictive estimate based on benzyl alcohol and thioether stability |
| Peak Decomposition Temperature (Tₚₑₐₖ) | ~230 - 270 °C | Predictive estimate |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOₓ), Volatile organic sulfur compounds | Based on elemental composition and general principles of organic decomposition |
Plausible Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to be a multi-step process governed by the relative strengths of its chemical bonds. The presence of the benzylic alcohol and the methylthioether functionalities dictates the likely points of initial bond scission.
At elevated temperatures, the initial degradation is likely to proceed via one or more of the following pathways:
-
Homolytic Cleavage of the Benzyl C-O Bond: This would generate a 3-(methylthio)benzyl radical and a hydroxyl radical. The benzyl radical is resonance-stabilized, making this a plausible initial step.
-
Homolytic Cleavage of the S-CH₃ Bond: This would result in a 3-(mercaptobenzyl) alcohol radical and a methyl radical.
-
Homolytic Cleavage of the Ar-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom is also possible, though likely requiring higher energy.
-
Oxidation of the Thioether: In the presence of an oxidizing atmosphere, the thioether group can be oxidized to a sulfoxide and subsequently to a sulfone.[6][7] These oxidized species may exhibit different thermal stabilities.
-
Intermolecular Condensation: Similar to other benzyl alcohols, intermolecular dehydration could occur at lower temperatures to form ethers or polyaromatic structures.
Following initial fragmentation, a cascade of secondary reactions, including radical recombination, disproportionation, and further fragmentation of the aromatic ring at higher temperatures, would lead to the formation of a complex mixture of smaller volatile compounds and a non-volatile char residue.
Caption: Plausible initial steps in the thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
A multi-faceted approach employing several analytical techniques is necessary for a thorough evaluation of thermal stability. The following protocols are presented as a self-validating system, where the results from each technique corroborate and enrich the findings of the others.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[8]
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The temperatures at which 5%, 10%, and 50% weight loss occurs are also important parameters to note.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[9][10]
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample at a constant rate of 10°C/min to a temperature above the expected decomposition temperature (e.g., 350°C).[11]
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. The onset of an exothermic event following the melting point is indicative of decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS) of Headspace from a Sealed-Tube Thermal Stress Study
Objective: To identify the volatile decomposition products generated when this compound is subjected to thermal stress.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a small, heavy-walled glass tube.
-
Thermal Stress: Purge the tube with an inert gas, seal it, and heat it in an oven at a temperature below but near the onset of decomposition determined by TGA (e.g., 170°C) for a defined period (e.g., 24 hours).
-
Headspace Sampling: After cooling, carefully break the seal of the tube and immediately sample the headspace using a gas-tight syringe.
-
GC-MS Analysis:
-
Inject the headspace sample into the GC-MS.
-
Program the GC oven temperature to separate the volatile components (e.g., hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.[13]
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).[14] This will provide a profile of the initial, more volatile decomposition products. Studies on benzyl alcohol have shown the formation of benzene, toluene, and benzaldehyde under thermal stress, which can serve as a reference point for potential products.[15][16]
Caption: Integrated workflow for the comprehensive thermal stability assessment.
Data Interpretation and Trustworthiness
The trustworthiness of this analysis lies in the synergy of the proposed experimental protocols.
-
TGA provides the primary quantitative measure of thermal stability, defining the temperature at which significant mass loss begins.
-
DSC complements the TGA data by distinguishing between physical transitions (melting) and chemical reactions (decomposition). An exothermic event in the DSC thermogram that correlates with the onset of mass loss in the TGA provides strong evidence of thermal decomposition.
-
GC-MS analysis of the stressed sample's headspace provides qualitative and semi-quantitative information about the initial decomposition products. This is crucial for understanding the degradation mechanism and for identifying potentially hazardous volatiles.
A consistent and logical narrative should emerge from these combined analyses. For instance, the onset of decomposition observed in the TGA should align with a significant exothermic event in the DSC. The compounds identified by GC-MS should be chemically plausible fragments of the parent molecule, consistent with the proposed decomposition pathways. This self-validating system ensures a high degree of confidence in the final thermal stability profile.
Handling and Storage Recommendations
Based on the predictive thermal analysis, the following handling and storage recommendations are proposed for this compound:
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat. Storage at or below room temperature is recommended.
-
Handling: When handling the compound at elevated temperatures, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the thioether group. Operations should be conducted below the determined onset of decomposition to ensure the integrity of the molecule.
-
Safety: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of sulfur.[5] Appropriate personal protective equipment should be used, and operations with the potential for decomposition should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, framework for understanding the thermal stability of this compound. By leveraging data from analogous compounds and outlining a robust, multi-technique analytical approach, a reliable assessment of the compound's thermal properties can be achieved. The detailed protocols for TGA, DSC, and GC-MS analysis, coupled with the discussion of plausible decomposition pathways, offer a solid foundation for researchers and developers working with this and structurally related molecules. The emphasis on a self-validating experimental workflow ensures the scientific integrity and trustworthiness of the obtained results, which are critical for informed decision-making in research, development, and manufacturing.
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Urakami, K., & Kobayashi, C. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical and Pharmaceutical Bulletin, 48(10), 1494-1499. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylthio)benzyl Alcohol
For Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
3-(Methylthio)benzyl alcohol is a molecule of interest in synthetic chemistry and drug development due to the presence of both a flexible hydroxymethyl group and a sulfur-containing moiety. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, molecular interactions, and ultimately, its biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with established experimental and computational methodologies. We will delve into the key dihedral angles that define its shape, the non-covalent interactions that govern its stability, and the analytical techniques used to elucidate its conformational isomers.
Introduction: The Significance of Molecular Conformation
The biological activity and physicochemical properties of a molecule are not solely determined by its chemical formula and connectivity, but are intrinsically linked to its three-dimensional shape, or conformation. For a molecule like this compound, which possesses multiple rotatable bonds, a complex potential energy surface exists with several low-energy conformations. These conformers can exhibit distinct dipole moments, steric profiles, and capacities for intermolecular interactions, thereby influencing everything from crystal packing to binding affinity with a biological target.
This guide will systematically deconstruct the conformational analysis of this compound, providing both the theoretical underpinnings and practical methodological insights essential for researchers in the field.
Structural Features and Key Rotational Degrees of Freedom
The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a methylthio (-SCH₃) group at the meta position. The molecule's overall conformation is primarily dictated by the rotation around three key single bonds:
-
τ₁ (C_ipso - C_α): The dihedral angle between the phenyl ring and the hydroxymethyl group.
-
τ₂ (C_α - O): The dihedral angle defining the orientation of the hydroxyl hydrogen.
-
τ₃ (C_ipso' - S): The dihedral angle between the phenyl ring and the methylthio group.
The interplay of these rotational degrees of freedom, influenced by a subtle balance of steric and electronic effects, defines the conformational landscape of the molecule.
Diagram: Key Dihedral Angles in this compound
Caption: Key dihedral angles governing the conformation of this compound.
Conformational Analysis: A Dual Approach
A thorough understanding of the conformational preferences of this compound requires a synergistic approach, combining experimental spectroscopic techniques with high-level computational modeling.
Experimental Elucidation of Conformation
Spectroscopic methods provide averaged structural information that can be used to infer the predominant conformations in a given state (gas, liquid, or solid).
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for conformational analysis in solution.[1] For this compound, the following parameters are of particular interest:
-
Proton-Proton Coupling Constants (³J-couplings): The coupling constant between the hydroxyl proton and the methylene protons (³J(H-O-C-H)) is highly dependent on the dihedral angle τ₂. By applying the Karplus equation, one can estimate the populations of different rotamers around the Cα-O bond.[2]
-
Nuclear Overhauser Effect (NOE): Through-space interactions detected by NOESY experiments can provide distance constraints between protons, helping to define the relative orientations of the hydroxymethyl and methylthio groups with respect to the aromatic ring.
-
Solvent Effects: Changes in the NMR spectrum upon varying solvent polarity can indicate shifts in the conformational equilibrium, as different conformers will have different dipole moments.[1]
Experimental Protocol: Variable Temperature NMR for Rotational Barrier Determination
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., deuterated toluene or acetone-d6) to a concentration of approximately 10-20 mM.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature to identify and assign all proton resonances.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Coalescence and Linewidth Analysis: As the temperature decreases, the rate of interconversion between conformers will slow down. This will lead to broadening of the signals corresponding to atoms that are in different chemical environments in the different conformers. The temperature at which two distinct signals coalesce into a single broad peak is known as the coalescence temperature.
-
Data Analysis: The energy barrier to rotation can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.
b) Infrared (IR) Spectroscopy:
IR spectroscopy is particularly sensitive to hydrogen bonding and the local environment of the hydroxyl group.
-
O-H Stretching Frequency: In a dilute solution of a non-polar solvent, the O-H stretching band can reveal information about intramolecular interactions. A lower frequency "red-shift" compared to a non-aromatic alcohol suggests a weak intramolecular hydrogen bond, possibly between the hydroxyl proton and the π-system of the benzene ring or the sulfur atom. The O-H functional group of alcohols typically presents a broad and intense band in the 3400 to 3650 cm⁻¹ range.[3]
-
C-O Stretching Frequency: The position of the C-O stretching band in primary alcohols, like benzyl alcohol, is typically found between 1000 and 1075 cm⁻¹.[4] Substituent effects can slightly shift this frequency.
Computational Modeling of the Conformational Landscape
Computational chemistry provides a means to map the potential energy surface of a molecule and identify stable conformers and the energy barriers between them.
a) Rationale for Method Selection:
For a molecule containing a sulfur atom and an aromatic ring, it is crucial to select a computational method that can accurately describe non-covalent interactions, such as dispersion forces and potential weak hydrogen bonds.
-
Density Functional Theory (DFT): DFT methods, particularly those that include empirical dispersion corrections (e.g., B3LYP-D3 or ωB97X-D), offer a good balance between computational cost and accuracy for this type of system. For sulfur-containing compounds, the ωB97XD functional with a 6-311G(2d,p) basis set has been shown to be reliable.[5]
-
Basis Set Selection: A triple-zeta basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is recommended to accurately describe the electron distribution, especially around the electronegative oxygen and polarizable sulfur atoms.
Computational Workflow: Conformational Search and Analysis
Caption: A typical workflow for the computational analysis of molecular conformation.
Step-by-Step Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ₁, τ₂, τ₃). This initial scan can be done using a less computationally expensive method like molecular mechanics.
-
DFT Optimization: Take the unique, low-energy conformers from the initial search and perform full geometry optimizations using a chosen DFT functional and basis set.
-
Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for more accurate energy calculations.
-
Relative Energy Analysis: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of all stable conformers to determine their relative populations at a given temperature.
-
Analysis of Intramolecular Interactions: Use methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis to identify and quantify weak non-covalent interactions that stabilize certain conformations.[6]
Predicted Conformational Preferences and Driving Forces
Based on studies of related molecules like benzyl alcohol and thioanisole, we can predict the key interactions that will dictate the conformational preferences of this compound.
Rotation of the Hydroxymethyl Group (τ₁ and τ₂):
-
Studies on benzyl alcohol have shown that the gauche conformation, where the O-Cα bond is staggered with respect to the C_ipso-C_ortho bond, is the most stable.[7][8] This is often attributed to a stabilizing interaction between the hydroxyl proton and the aromatic π-electron cloud.
-
The rotation around the Cα-O bond (τ₂) is also critical, with a preference for a gauche arrangement of the H-O-Cα-C_ipso dihedral angle.[9]
Rotation of the Methylthio Group (τ₃):
-
Unlike anisole, where the methoxy group is planar with the benzene ring, thioanisole prefers a conformation where the methyl group is perpendicular to the ring.[10] This is due to the longer C-S bond and the different nature of the sulfur lone pairs.
-
The presence of the methylthio group in the meta position is unlikely to cause significant steric hindrance with the hydroxymethyl group, allowing both groups to adopt their preferred orientations relatively independently.
Predicted Stable Conformations:
The global minimum is likely to be a structure where the hydroxymethyl group is in a gauche conformation relative to the ring, and the methylthio group is oriented perpendicular to the ring. Minor conformers with different orientations of the hydroxyl proton will also be present in the equilibrium mixture.
| Conformer Feature | Predicted Stability | Rationale |
| Hydroxymethyl (τ₁) | Gauche > Eclipsed | Favorable O-H•••π interaction; reduced steric clash. |
| Hydroxyl H (τ₂) | Gauche preferred | Minimizes dipole-dipole repulsion. |
| Methylthio (τ₃) | Perpendicular > Planar | Optimal orbital overlap for sulfur lone pairs with the π-system.[10] |
Conclusion and Future Directions
The conformational landscape of this compound is governed by a subtle interplay of weak intramolecular interactions. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of its structural preferences. Future research could involve high-resolution spectroscopic techniques in a supersonic jet to isolate and characterize individual conformers, providing precise benchmarks for theoretical models. For drug development professionals, understanding these conformational nuances is a critical step in rational drug design, as it directly impacts how the molecule will interact with its biological target.
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Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved from [Link]
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Quiquempoix, L., Bogdan, E., Wells, N. J., Le Questel, J.-Y., & Linclau, B. (2017). A Study of Intramolecular Hydrogen Bonding in Levoglucosan Derivatives. Molecules, 22(3), 433. Retrieved from [Link]
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FTIR spectra of corresponding products for each alcohol. ResearchGate. Retrieved from [Link]
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Rotational Spectrum, Tunneling Motions, and Potential Barriers of Benzyl Alcohol. ResearchGate. Retrieved from [Link]
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Intramolecular Interactions in Anisole, Thioanisole, and Selenoanisole. Application of Natural Bond Orbitals Method. ResearchGate. Retrieved from [Link]
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FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]
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Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. PMC - NIH. Retrieved from [Link]
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Intramolecular Metal Exchange Reaction Promoted by Thiol Ligands. MDPI. Retrieved from [Link]
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Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Royal Society of Chemistry. Retrieved from [Link]
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Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Human Metabolome Database. Retrieved from [Link]
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Interaction of anisole and thioanisole with the nitrosonium cation: π- vs. n-complex formation. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Synthesis of p-(Methylthio)benzyl p-nitrobenzyl carbonate. PrepChem.com. Retrieved from [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Retrieved from [Link]
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Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Data Mining and ab Init. ACS Publications. Retrieved from [Link]
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Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives. University of Warwick. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-(Methylthio)benzyl Alcohol in Modern Drug Discovery
Introduction: The Strategic Value of the 3-(Methylthio)benzyl Moiety
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, those possessing unique electronic and metabolic properties are of particular interest. 3-(Methylthio)benzyl alcohol emerges as a versatile and highly valuable building block, offering a unique combination of functionalities that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs. We will delve into the core chemical transformations of this building block, providing detailed, field-proven protocols for its derivatization. Furthermore, we will explore the profound impact of the methylthio moiety and its oxidized congeners—the methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups—on metabolic stability, drug-receptor interactions, and overall biological activity.
Core Chemical Transformations of this compound
This compound presents two primary reactive sites for chemical modification: the hydroxyl group and the methylthio group. The benzylic alcohol allows for the facile introduction of the 3-(methylthio)benzyl scaffold into a wide array of molecules through etherification and esterification reactions. The methylthio group, on the other hand, can be selectively oxidized to the corresponding sulfoxide and sulfone, providing a powerful tool for fine-tuning the electronic and steric properties of the molecule.
I. Synthesis of 3-(Methylthio)benzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of this compound, this reaction allows for the coupling of the 3-(methylthio)benzyl moiety to a variety of substrates bearing a suitable leaving group.
Protocol: Synthesis of a Generic 3-(Methylthio)benzyl Ether
This protocol describes a general procedure for the synthesis of a 3-(methylthio)benzyl ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., R-Br, R-I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous DMF (approximately 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
-
Alkylation: To the resulting alkoxide solution, add the alkyl halide (1.1 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.
-
Sodium Hydride: A strong base like NaH is required to fully deprotonate the alcohol, forming the nucleophilic alkoxide.[4]
-
DMF as Solvent: A polar aprotic solvent like DMF is ideal for S(_N)2 reactions as it solvates the cation (Na
) without strongly solvating the alkoxide nucleophile, thus enhancing its reactivity.[1] -
Temperature Control: The initial cooling to 0 °C helps to control the exothermic deprotonation reaction. The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.
II. Synthesis of 3-(Methylthio)benzyl Esters via Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[5][6] This reaction is an equilibrium process, and therefore, it is often necessary to use an excess of one of the reactants or to remove water as it is formed to drive the reaction to completion.
Protocol: Synthesis of a Generic 3-(Methylthio)benzyl Ester
This protocol provides a general method for the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Concentrated sulfuric acid (H(_2)SO(_4)) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO(_3)) solution, saturated
-
Dichloromethane (CH(_2)Cl(_2)) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reflux until no more water is collected, typically several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated NaHCO(_3) solution to neutralize the acid catalyst, followed by water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
-
Dean-Stark Apparatus: The removal of water, a product of the reaction, is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the yield.[7]
-
Toluene: Toluene is a common solvent for Fischer esterification as it forms an azeotrope with water, facilitating its removal.
III. Selective Oxidation of the Methylthio Group
A key feature of the 3-(methylthio)benzyl moiety is the ability to selectively oxidize the sulfur atom to the corresponding sulfoxide and sulfone.[8] This transformation dramatically alters the electronic properties, polarity, and hydrogen bonding capacity of the substituent, providing a powerful tool for lead optimization.
Protocol 1: Selective Oxidation to 3-(Methylsulfinyl)benzyl Alcohol (Sulfoxide)
This protocol outlines a method for the selective oxidation of this compound to its sulfoxide derivative using a mild oxidizing agent.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (CH(_2)Cl(_2))
-
Sodium sulfite (Na(_2)SO(_3)) solution, 10% aqueous
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in CH(_2)Cl(_2) in a round-bottom flask and cool the solution to 0 °C.
-
Oxidation: Add a solution of m-CPBA (1.0-1.2 eq) in CH(_2)Cl(_2) dropwise to the stirred solution of the alcohol. The reaction is typically rapid. Monitor the reaction closely by TLC to avoid over-oxidation to the sulfone.
-
Workup: Once the starting material is consumed, quench the reaction by adding 10% aqueous Na(_2)SO(_3) solution to destroy any excess peroxide. Transfer the mixture to a separatory funnel and wash with saturated NaHCO(_3) solution (to remove m-chlorobenzoic acid), followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. The crude sulfoxide can be purified by flash column chromatography (a more polar eluent system will be required compared to the starting material, e.g., a gradient of methanol in dichloromethane).
Protocol 2: Oxidation to 3-(Methylsulfonyl)benzyl Alcohol (Sulfone)
For the synthesis of the sulfone, a stronger oxidizing agent or a larger excess of the oxidizing agent is required.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (CH(_2)Cl(_2))
-
Sodium sulfite (Na(_2)SO(_3)) solution, 10% aqueous
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in CH(_2)Cl(_2) in a round-bottom flask.
-
Oxidation: Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution at room temperature. The reaction may be slightly exothermic. Stir for several hours to overnight, monitoring by TLC until the starting material and the intermediate sulfoxide are no longer observed.
-
Workup and Purification: Follow the same workup and purification procedure as described for the sulfoxide. The sulfone is significantly more polar than both the starting thioether and the intermediate sulfoxide.
Causality Behind Experimental Choices:
-
m-CPBA: This is a readily available and effective oxidizing agent for the conversion of sulfides to sulfoxides and sulfones. Its reactivity can be controlled by stoichiometry and temperature.
-
Stoichiometry: The use of approximately one equivalent of m-CPBA at low temperature favors the formation of the sulfoxide. A larger excess (more than two equivalents) is necessary to ensure complete oxidation to the sulfone.
-
Quenching with Sodium Sulfite: This step is essential for safety to neutralize any unreacted peroxyacid.
The Role of Sulfur Oxidation State in Modulating Biological Activity: A Case Study of SIRT2 Inhibitors
The strategic oxidation of the methylthio group can have a profound impact on the biological activity of a molecule. A compelling example is the development of selective inhibitors for Sirtuin 2 (SIRT2), a NAD
Initial studies identified 3-(benzylsulfonamido)benzamide derivatives as potent SIRT2 inhibitors. However, these compounds suffered from poor metabolic stability.[9] To address this, a bioisosteric replacement of the sulfonamide linker was explored, leading to the synthesis of 3-(benzylthio)benzamide analogues. Molecular modeling suggested that replacing the sulfonamide with a thioether, sulfoxide, or sulfone could be beneficial for SIRT2 binding.[9]
Subsequent synthesis and biological evaluation revealed that the 3-(benzylthio)benzamide derivatives were indeed potent and selective SIRT2 inhibitors, with some analogues showing a two- to three-fold increase in potency compared to their sulfonamide counterparts.[9] Importantly, the corresponding sulfoxide and sulfone derivatives also demonstrated significant SIRT2 inhibitory activity.[9] This indicates that the methylthio group and its oxidized forms are well-tolerated in the SIRT2 active site and can be used to modulate the physicochemical properties of the inhibitors without sacrificing potency.
The inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can be protective in models of Huntington's disease by reducing the aggregation of polyglutamine-expanded huntingtin protein.[9]
Table 1: Physicochemical Properties of Methylthio and its Oxidized Analogues
| Functional Group | Structure | Polarity | H-Bond Acceptor | H-Bond Donor |
| Methylthio | -S-CH(_3) | Low | Weak | No |
| Methylsulfinyl | -S(O)-CH(_3) | High | Strong | No |
| Methylsulfonyl | -S(O(_2))-CH(_3) | High | Strong | No |
The ability to tune the properties of a drug candidate by simply altering the oxidation state of a sulfur atom is a powerful strategy in medicinal chemistry. The methylthio group is relatively lipophilic, while the sulfoxide and sulfone groups are significantly more polar and can act as hydrogen bond acceptors.[8] This modulation of polarity can influence solubility, cell permeability, and drug-receptor interactions.
Impact on Pharmacokinetics and Metabolism
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Thioethers are known to undergo metabolism via S-oxidation, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), to form the corresponding sulfoxides and sulfones.[10] In some cases, these metabolites may be pharmacologically active, leading to a prolonged duration of action. In other instances, they may be inactive and represent a clearance pathway.
The ability to pre-synthesize and test the sulfoxide and sulfone metabolites of a thioether-containing drug candidate is a significant advantage of using this compound as a building block. This allows for a comprehensive understanding of the structure-activity and structure-property relationships of the entire metabolic family, enabling a more informed lead optimization process. By characterizing the activity and pharmacokinetic profiles of the parent thioether and its oxidized metabolites, medicinal chemists can rationally design molecules with improved metabolic stability and desired pharmacological profiles.
Conclusion
This compound is a highly versatile and strategically valuable building block in modern drug discovery. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds, while the tunable oxidation state of the sulfur atom provides a powerful lever for modulating the physicochemical and pharmacological properties of drug candidates. The ability to systematically explore the thioether, sulfoxide, and sulfone analogues of a lead compound facilitates a deeper understanding of structure-activity relationships and metabolic profiles. By leveraging the unique attributes of this compound, researchers can accelerate the discovery and development of novel therapeutics with improved efficacy and safety profiles.
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Application Note: A Multi-Spectroscopic Approach for the Structural Elucidation and Analysis of 3-(Methylthio)benzyl Alcohol
Abstract
This guide provides a comprehensive framework for the spectroscopic analysis of 3-(Methylthio)benzyl alcohol, a key intermediate in various chemical syntheses. We move beyond rote procedures to offer an in-depth, field-tested perspective on the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for unambiguous structural confirmation and purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust, self-validating analytical protocols.
Introduction and Molecular Overview
This compound is an aromatic alcohol containing a methylthio (-SCH₃) substituent at the meta position of the benzene ring. The interplay between the hydroxyl, methylthio, and aromatic moieties gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this molecule is critical for ensuring reaction success, defining impurity profiles, and meeting regulatory standards in downstream applications. This note details the principles and protocols for leveraging a suite of spectroscopic techniques to build a complete analytical profile of the molecule.
Caption: Molecular Structure of this compound.
Safety and Handling Precautions
Before proceeding with any analytical work, it is imperative to consult the material's Safety Data Sheet (SDS). While some isomers are not considered hazardous under OSHA standards, good laboratory practice is essential.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[1]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[2]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the precise connectivity of atoms within this compound.
Principle of NMR
NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation causes transitions between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus, providing detailed structural information.[3]
Predicted ¹H and ¹³C NMR Spectral Data
Based on the known effects of substituents on aromatic systems and data from similar compounds, we can predict the key features in the NMR spectra of this compound.[4][5]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -SCH₃ | ~2.5 | Singlet (s) | 3H | ~15-16 |
| -CH₂ OH | ~4.7 | Singlet (s) | 2H | ~64-65 |
| -OH | Variable (~1.5-3.0) | Broad Singlet (br s) | 1H | - |
| Ar-H 2 | ~7.3 | Singlet-like / fine t | 1H | ~125 |
| Ar-H 4 | ~7.2 | Multiplet (m) | 1H | ~126 |
| Ar-H 5 | ~7.3 | Triplet (t) | 1H | ~129 |
| Ar-H 6 | ~7.1 | Multiplet (m) | 1H | ~123 |
| Ar-C 1 (-CH₂OH) | - | - | - | ~141-142 |
| Ar-C 2 | - | - | - | ~125 |
| Ar-C 3 (-SCH₃) | - | - | - | ~139 |
| Ar-C 4 | - | - | - | ~126 |
| Ar-C 5 | - | - | - | ~129 |
| Ar-C 6 | - | - | - | ~123 |
Protocol: ¹H and ¹³C NMR Acquisition
This protocol describes a standard acquisition for structural confirmation.
Causality in Protocol Design:
-
Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent solubilizing power for moderately polar organic compounds and its deuterium signal, which is used by the spectrometer for field-frequency locking.
-
Reference: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons resonate at a well-defined position (0.00 ppm), providing a reliable reference point.[3]
-
Purity of Sample: The exchangeable -OH proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the -OH peak will disappear or significantly diminish.[6]
Caption: General workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[3][5] Allow the sample temperature to equilibrate. Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A typical experiment may involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 scans) with a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Reference the processed spectra to the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios. Correlate the chemical shifts and splitting patterns to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific chemical bonds.
Principle of IR Spectroscopy
Chemical bonds are not rigid; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match these natural vibrational modes. A plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) produces an IR spectrum, where specific peaks correspond to particular functional groups.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3400 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, -CH₂) | 2950 - 2850 | Medium |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Weak |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
Interpretation Insights:
-
The most recognizable peak will be the broad O-H stretch around 3300-3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[7] Its broadness is a key identifying feature.[6]
-
The strong C-O stretch confirms the alcohol functionality, while peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic ring.
Protocol: Attenuated Total Reflectance (ATR) IR
The ATR method is a modern, rapid technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This background is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Label the significant peaks in the spectrum and correlate them with the expected functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Principle of Mass Spectrometry
In a mass spectrometer, molecules are ionized (e.g., by electron impact, EI), forming a molecular ion (M⁺˙). This high-energy ion is often unstable and fragments into smaller, charged pieces. The instrument separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.
Predicted Mass Spectrum Data
-
Molecular Formula: C₈H₁₀OS
-
Exact Mass: 154.045 g/mol [8]
-
Molecular Ion (M⁺˙): m/z = 154
-
Key Fragmentation Pathways:
Protocol: Electron Ionization GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound, providing both retention time (a measure of purity) and a mass spectrum for identification.
Caption: Workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Setup: Set up the GC with an appropriate column (e.g., a non-polar DB-5 or similar) and a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min). Set the MS to scan a mass range of m/z 40-400.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: The compound will travel through the GC column, separate from any impurities, and then enter the mass spectrometer to be ionized and detected.
-
Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak, identifying the molecular ion and key fragments to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as aromatic rings.
-
Principle: This technique measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's conjugated system.
-
Expected Spectrum: this compound contains a substituted benzene ring, which is a strong chromophore. It is expected to show characteristic absorbance maxima (λ_max) in the UV region, typically between 250-280 nm, arising from π → π* transitions in the aromatic system.[11]
-
Protocol:
-
Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a quartz cuvette to hold the sample.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample from approximately 200 nm to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Integrated Analysis for Structural Confirmation
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable structural proof.
Caption: Logic flow for integrated structural elucidation.
-
MS provides the molecular formula (C₈H₁₀OS) and weight (154 g/mol ).
-
IR confirms the presence of key functional groups: an alcohol (-OH) and an aromatic ring.
-
¹³C NMR shows the presence of 8 distinct carbon atoms: one methyl, one methylene (CH₂), and six aromatic carbons, consistent with the proposed structure.
-
¹H NMR provides the final, detailed proof, showing the specific number and connectivity of protons: the 3H singlet for the -SCH₃ group, the 2H singlet for the -CH₂- group adjacent to an oxygen, the exchangeable -OH proton, and the characteristic splitting pattern of the four protons on the meta-substituted aromatic ring.
Together, these data points converge on a single, unambiguous structure, providing a high degree of confidence in the identity and purity of this compound.
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Application Note: Derivatization of 3-(Methylthio)benzyl alcohol for Enhanced GC-MS Analysis
<
Abstract
This application note provides a detailed guide for the derivatization of 3-(Methylthio)benzyl alcohol prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of this compound can be challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape and reduced sensitivity. Furthermore, the presence of a sulfur moiety introduces its own set of analytical complexities.[1][2][3] This document outlines two robust derivatization protocols, silylation and acylation, that effectively mitigate these issues by increasing analyte volatility and thermal stability.[4][5][6] Detailed, step-by-step methodologies, the rationale behind experimental choices, and expected mass spectral fragmentation patterns are presented to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction: The Rationale for Derivatization
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. However, its efficacy is contingent on the analyte's ability to be readily vaporized without thermal degradation.[6] Molecules containing polar functional groups, such as the hydroxyl (-OH) group in this compound, often exhibit poor chromatographic behavior. These groups can engage in hydrogen bonding, leading to peak tailing, reduced column efficiency, and potential adsorption to active sites within the GC system.[7][8]
Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable derivative, making it more amenable to GC-MS analysis.[6][9] This is achieved by replacing active hydrogens in polar functional groups with less polar, more stable moieties.[5][6] For this compound, derivatization of the benzylic alcohol is crucial for obtaining sharp, symmetrical peaks and enhancing detection sensitivity.
The presence of the methylthio (-S-CH₃) group also warrants consideration. While generally less problematic than thiols (-SH), thioethers can sometimes undergo oxidation at high temperatures in the GC injector or column.[10] While the derivatization methods discussed here primarily target the alcohol group, the resulting increase in overall molecular stability can indirectly benefit the analysis of the sulfur-containing compound.
This guide focuses on two widely adopted and effective derivatization strategies:
-
Silylation: Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Acylation: Conversion of the alcohol to its corresponding ester, in this case, an acetate ester.
Derivatization Strategies: A Comparative Overview
The choice between silylation and acylation depends on several factors including sample matrix, potential interferences, and desired derivative stability.
| Feature | Silylation (with BSTFA) | Acylation (with Acetic Anhydride) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Acetic Anhydride |
| Reaction | Forms a trimethylsilyl (TMS) ether | Forms an acetate ester |
| Volatility | By-products are highly volatile, minimizing interference | Reagents and by-products are volatile |
| Stability | TMS derivatives are susceptible to hydrolysis and are less stable | Acetate derivatives are generally stable for extended periods |
| Reaction Speed | Typically rapid and quantitative | Rapid, often aided by heat and a catalyst |
| Applicability | Broadly reactive with active hydrogen-containing groups | Primarily targets alcohols and amines |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Derivatization reagents are often toxic, corrosive, and moisture-sensitive. Handle with care and consult the Safety Data Sheet (SDS) for each reagent.
Protocol 1: Silylation with BSTFA
Silylation is a versatile and widely used derivatization technique for GC analysis.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent because it reacts quickly and its by-products are highly volatile, which minimizes chromatographic interference.[11] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent, particularly for hindered hydroxyl groups.[9]
Workflow for Silylation of this compound
Caption: Silylation workflow using BSTFA.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
GC Vials (2 mL) with caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and a catalyst, helping to drive the reaction to completion.
-
Reagent Addition: Carefully add 100 µL of BSTFA (+ 1% TMCS) to the vial. It is crucial to use an excess of the silylating reagent to ensure the reaction goes to completion.[11]
-
Mixing and Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes. Heating accelerates the derivatization process.[11]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. The TMS derivatives are sensitive to moisture, so it is advisable to analyze them promptly.
Protocol 2: Acylation with Acetic Anhydride
Acylation involves the reaction of the alcohol with an acylating agent, such as acetic anhydride, to form an ester. This method yields derivatives that are typically more stable than their silylated counterparts. Pyridine is commonly used as a catalyst to increase the reactivity of the hydroxyl group.
Workflow for Acylation of this compound
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- 8. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in 3-(Methylthio)benzyl Alcohol
Introduction: Navigating the Synthesis of 3-(Methylthio)benzyl Alcohol Derivatives
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials. The presence of two reactive functional groups—a primary alcohol and a methylthio ether—necessitates a carefully considered synthetic strategy to achieve selective transformations. The hydroxyl group, with its acidic proton and nucleophilic oxygen, often requires temporary protection to prevent undesired side reactions during transformations at other parts of the molecule.[1][2][3] However, the methylthio group presents a unique challenge, as it is susceptible to oxidation and can be affected by harsh acidic or basic conditions that are often employed for the installation and removal of protecting groups.[4][5]
This comprehensive guide provides an in-depth analysis of protecting group strategies for the hydroxyl group of this compound. We will explore the selection of suitable protecting groups, provide detailed, field-proven protocols for their application and removal, and discuss the critical considerations for maintaining the integrity of the methylthio moiety. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their synthetic endeavors.
Core Principle: Orthogonal Protection in the Presence of a Thioether
The central tenet of a successful protecting group strategy for this compound is orthogonality .[1][6][7] This means that the protecting group for the hydroxyl function must be introduced and, more importantly, removed under conditions that do not affect the methylthio group. The choice of protecting group is therefore dictated by the need for mild and selective deprotection methods that are compatible with the thioether linkage.
Recommended Protecting Group Strategies
Based on extensive analysis of chemical compatibility and reaction efficiency, we have identified two primary classes of protecting groups as highly suitable for this compound: Silyl Ethers and Methoxymethyl (MOM) Ethers .
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, general stability to a range of reaction conditions, and, most importantly, their mild and selective cleavage.[2][8][9][10] For this compound, the tert-butyldimethylsilyl (TBS or TBDMS) group is a particularly robust and reliable choice.[2][11][12]
Why TBS?
-
Ease of Installation: The TBS group is readily introduced under mild basic conditions.[11][13]
-
Robustness: TBS ethers are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and many oxidizing agents.[9]
-
Selective Deprotection: The key advantage of TBS ethers lies in their selective cleavage using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[9][11][14] This method is exceptionally mild and highly chemoselective, leaving the methylthio group intact. Acid-catalyzed deprotection is also possible but requires careful control to avoid any potential interaction with the thioether.
Workflow for TBS Protection and Deprotection:
Caption: General workflow for TBS protection and deprotection.
Experimental Protocols:
Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of this compound
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-((tert-butyldimethylsilyloxy)methyl)phenyl)(methyl)sulfane.
-
Protocol 2: Deprotection of TBS-Protected this compound
-
Materials:
-
3-((tert-butyldimethylsilyloxy)methyl)phenyl)(methyl)sulfane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[11]
-
Data Summary: Silyl Ether Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability of Methylthio Group | Typical Yield (%) |
| TBS | TBSCl, Imidazole, DMF, RT | TBAF, THF, RT | Excellent | >95 (Protection), >95 (Deprotection) |
| TIPS | TIPSCl, Imidazole, DMF, RT | TBAF, THF, RT (slower) | Excellent | >90 (Protection), >90 (Deprotection) |
| TES | TESCl, Imidazole, CH₂Cl₂, 0°C to RT | Mild acid (e.g., aq. HF) | Good, monitor for side reactions | >95 (Protection), >90 (Deprotection) |
Methoxymethyl (MOM) Ether: An Alternative Strategy
Methoxymethyl (MOM) ethers are another class of protecting groups that offer a viable strategy for masking the hydroxyl group of this compound.[15][16][17] MOM ethers are stable to a variety of non-acidic conditions, including strong bases and organometallic reagents.[18]
Why MOM?
-
Stability: MOM ethers are robust and can withstand many synthetic transformations.[19]
-
Orthogonality to Silyl Ethers: The deprotection of MOM ethers is typically achieved under acidic conditions, which provides an orthogonal strategy when silyl ethers are present elsewhere in the molecule.[18][20] However, care must be taken to select mild acidic conditions to avoid any potential issues with the thioether.
A Note of Caution: While acidic deprotection is the standard for MOM ethers, strong acidic conditions can potentially lead to side reactions with the methylthio group. Therefore, milder acidic reagents are recommended. A recently developed method using ZnBr₂ and n-PrSH offers a rapid and selective deprotection of MOM ethers under neutral conditions, which would be highly advantageous for this substrate.[21]
Workflow for MOM Protection and Deprotection:
Caption: General workflow for MOM protection and deprotection.
Experimental Protocols:
Protocol 3: Methoxymethyl (MOM) Protection of this compound
-
Materials:
-
This compound
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the solution.
-
Slowly add MOMCl (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired 1-((methoxymethoxy)methyl)-3-(methylthio)benzene.[16]
-
Protocol 4: Mild Acidic Deprotection of MOM-Protected this compound
-
Materials:
-
1-((methoxymethoxy)methyl)-3-(methylthio)benzene
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq) in methanol.
-
Add PPTS (0.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the deprotected this compound.
-
Data Summary: MOM Ether Protecting Group
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability of Methylthio Group | Typical Yield (%) |
| MOM | MOMCl, DIPEA, CH₂Cl₂, RT | Mild Acid (e.g., PPTS, MeOH) | Good with mild acid | 85-95 (Protection), 80-90 (Deprotection) |
| MOM | MOMCl, DIPEA, CH₂Cl₂, RT | ZnBr₂, n-PrSH, CH₂Cl₂ | Excellent | 85-95 (Protection), >90 (Deprotection) |
Conclusion and Recommendations
The successful synthesis of complex molecules derived from this compound hinges on the judicious choice and application of protecting groups for the hydroxyl functionality. Both silyl ethers (particularly TBS) and MOM ethers offer effective and orthogonal protection strategies.
-
For general purposes where mild, non-acidic deprotection is paramount, the TBS group is the superior choice . Its fluoride-mediated cleavage is exceptionally clean and poses minimal risk to the methylthio group.
-
The MOM group serves as a valuable alternative, especially in contexts where a silyl ether is already present in the molecule and an orthogonal deprotection strategy is required. However, careful selection of mild deprotection conditions is crucial to preserve the integrity of the thioether.
By following the detailed protocols and considering the comparative data presented in these application notes, researchers can confidently navigate the synthetic challenges associated with this compound and unlock its full potential as a versatile synthetic intermediate.
References
-
PrepChem. Synthesis of 3-methyl-6-(phenylthio)-benzyl alcohol. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
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Maity, S., et al. (2020). Recent strategies for synthesizing of 3‐(phenylthio)methyl/benzyl indole derivatives. ChemistrySelect, 5(30), 9345-9356. [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Gildersleeve, J. C. (2006). Orthogonal protecting group strategies in carbohydrate chemistry. Request PDF. [Link]
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Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
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Cohen, L. A., & Steele, J. A. (1960). Protection of the Hydroxyl Group with Vinyl Thioethers. The Journal of Organic Chemistry, 25(4), 653-654. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
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Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
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Baran, P. S. (2008). Protecting Groups. The Scripps Research Institute. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Kocienski, P. J. (2005). Chapter 5 Thiol Protecting Groups. In Protecting Groups. Georg Thieme Verlag. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Kim, S., et al. (2006). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 47(24), 4029-4032. [Link]
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Wikipedia. Silyl ether. [Link]
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Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
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van der Vorm, S. (2019). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
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Kocienski, P. J. (2005). 5.1 Introduction 5.2 Thioether Derivatives. In Protecting Groups. Georg Thieme Verlag. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
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Akella, S., & Salomon, R. G. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of organic chemistry, 69(2), 589–592. [Link]
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Kocienski, P. J. (2005). Hydroxyl Protecting Groups. In Protecting Groups. Georg Thieme Verlag. [Link]
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Organic Chemistry Portal. TBS Protection - Common Conditions. [Link]
-
Reddy, B. M., & Reddy, P. S. (2006). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 4(5), 839-841. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
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PubMed. Methylthiomethyl, a new carboxyl protecting group in peptide synthesis. [Link]
-
Organic Chemistry Explained. (2020). 26.01 Introduction to Protecting Groups. YouTube. [Link]
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Wikipedia. Protecting group. [Link]
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Wuts, P. G. M., & Greene, T. W. (2007). The Protection of Hydroxyl Groups. Journal of the American Chemical Society, 129(1), 22-23. [Link]
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Organic Chemistry Portal. Protecting Groups - Stability. [Link]
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Application Note: Selective Oxidation of 3-(Methylthio)benzyl alcohol to 3-(Methylthio)benzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the preparation of key intermediates in the pharmaceutical, agrochemical, and fragrance industries. 3-(Methylthio)benzaldehyde, in particular, serves as a valuable building block for various biologically active molecules. However, the presence of a sulfur atom in the substrate, 3-(Methylthio)benzyl alcohol, introduces a significant challenge. The thioether moiety is susceptible to over-oxidation to the corresponding sulfoxide or sulfone, which can lead to reduced yields and complex purification procedures.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on achieving the selective oxidation of this compound, focusing on methodologies that offer high chemoselectivity and yield. We will explore several robust oxidation protocols, discuss the mechanistic rationale behind their selectivity, and provide detailed, step-by-step procedures to ensure reproducible results.
The Challenge of Chemoselectivity: Avoiding Thioether Oxidation
The primary obstacle in the oxidation of this compound is the propensity of the methylthio group to undergo oxidation.[1][2][3] Many common oxidizing agents, particularly those that are highly reactive, will readily oxidize the electron-rich sulfur atom in addition to the benzylic alcohol. This necessitates the use of mild and selective oxidation methods that can differentiate between the two functional groups. The ideal reagent should exhibit a high affinity for the alcohol moiety while demonstrating minimal reactivity towards the thioether under the optimized reaction conditions.
Recommended Oxidation Methodologies
After a thorough evaluation of various oxidation systems, we have identified three highly effective methods for the selective oxidation of this compound:
-
Dess-Martin Periodinane (DMP) Oxidation: A hypervalent iodine reagent known for its mildness and high efficiency in oxidizing primary and secondary alcohols.[4][5]
-
Swern Oxidation: An activated dimethyl sulfoxide (DMSO) based method that operates at low temperatures, offering excellent chemoselectivity.[6][7][8][9][10]
-
Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidant particularly effective for benzylic and allylic alcohols.[11][12][13][14][15]
The choice of method will depend on factors such as scale, available equipment, and tolerance of other functional groups in more complex substrates.
Comparative Overview of Oxidation Methods
| Method | Oxidant | Solvent | Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| Dess-Martin | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1-3 hours | Mild conditions, high yields, easy workup.[4] | Cost of reagent, potentially explosive nature on a large scale.[4] |
| Swern | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1-2 hours | High chemoselectivity, mild conditions, readily available reagents.[6][7] | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide).[6][7] |
| MnO₂ | Activated Manganese Dioxide | Dichloromethane (DCM) or Chloroform (CHCl₃) | Room Temperature to Reflux | 12-24 hours | Inexpensive, heterogeneous (easy removal), highly selective for benzylic alcohols.[11][12][14][15] | Requires a large excess of reagent, reaction times can be long. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly recommended for small to medium-scale synthesis due to its operational simplicity and excellent yields.[4]
Mechanism Insight: The Dess-Martin oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center, followed by an intramolecular proton transfer and subsequent reductive elimination to yield the aldehyde, acetic acid, and an iodinane byproduct.[4] The mild and neutral conditions of this reaction are key to preserving the thioether functionality.
Workflow Diagram:
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Application Notes & Protocols: Reduction of 3-(Methylthio)benzyl Alcohol Derivatives
Abstract
The reduction of the benzylic alcohol in 3-(methylthio)benzyl alcohol derivatives is a critical transformation in medicinal chemistry and organic synthesis, yielding valuable toluene intermediates. However, the presence of a sulfur-containing functional group, the methylthio ether, introduces significant chemoselectivity challenges. Standard catalytic hydrogenation methods are often thwarted by catalyst poisoning, while other conditions risk unintended desulfurization. This guide provides an in-depth analysis and field-proven protocols for two distinct and highly selective reduction outcomes: 1) Chemoselective Deoxygenation to preserve the thioether moiety, and 2) Reductive Desulfurization to remove it entirely. We will explore the mechanistic rationale behind reagent selection, present detailed, self-validating protocols, and offer expert insights to navigate this nuanced chemical space.
The Core Challenge: Chemoselectivity in the Presence of Sulfur
The reduction of a benzylic alcohol to a methylene group is a well-established transformation. The reaction is facilitated by the stability of the intermediate benzylic carbocation. However, the thioether (-SMe) group in the 3-position presents a dual challenge:
-
Catalyst Poisoning: Sulfur compounds, with their available lone pairs of electrons, are notorious poisons for many precious metal catalysts, particularly palladium and platinum.[1][2] The sulfur atom strongly and often irreversibly binds to the catalyst's active sites, rendering it inactive for hydrogenation. This makes standard hydrogenolysis conditions (e.g., H₂, Pd/C) largely ineffective for this substrate class.[3]
-
Competing C-S Bond Cleavage: Under strongly reductive conditions, the carbon-sulfur bond can be cleaved. This process, known as desulfurization, is a common side reaction that can become the primary pathway with specific reagents like Raney Nickel.[4][5]
Therefore, the choice of reducing agent is paramount and must be dictated by the desired molecular scaffold—whether the thioether is a critical pharmacophore to be retained or a synthetic handle to be removed.
Caption: Decision workflow for reducing this compound derivatives.
Protocol I: Chemoselective Deoxygenation via Ionic Reduction
This method is the premier choice for reducing the benzylic alcohol while leaving the thioether group untouched. The reaction proceeds through an SN1-type mechanism, avoiding the use of metal catalysts susceptible to sulfur poisoning.
2.1. Underlying Principle & Mechanism
The reduction of benzylic alcohols with a silane and a strong acid is a robust and mild deoxygenation method.[6][7] The mechanism hinges on the formation of a stabilized carbocation:
-
Activation: The strong Brønsted acid (e.g., trifluoroacetic acid, TFA) protonates the hydroxyl group, converting it into an excellent leaving group (H₂O).
-
Carbocation Formation: The protonated alcohol departs, generating a resonance-stabilized secondary benzylic carbocation. The electron-donating nature of the methylthio group, while meta, can still provide minor electronic stabilization.
-
Hydride Transfer: The silane (e.g., triethylsilane, Et₃SiH) acts as a hydride donor, quenching the carbocation to form the desired methylene group.[8]
This pathway is highly selective for benzylic and other alcohols that can form stable carbocations; primary aliphatic alcohols are typically not reduced under these conditions.[8][9]
2.2. Detailed Experimental Protocol
Materials:
-
This compound derivative (1.0 eq)
-
Triethylsilane (Et₃SiH, 2.0 - 3.0 eq)
-
Trifluoroacetic acid (TFA, 5.0 - 10.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Anhydrous conditions are preferred to prevent competitive protonation of water over the alcohol. The reaction is typically run at 0 °C to control the initial exotherm upon acid addition and to minimize potential side reactions.
-
-
Reagent Addition: While stirring, add triethylsilane (2.5 eq) to the solution. Following this, add trifluoroacetic acid (7.0 eq) dropwise over 5-10 minutes.
-
Causality: TFA is added last and slowly to manage the reaction rate. A stoichiometric excess of both silane and acid is required to drive the reaction to completion.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The product should be significantly less polar than the starting alcohol. Stain with potassium permanganate if UV visualization is weak. The reaction is complete upon full consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Add slowly to control foaming.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(methylthio)toluene derivative.
Protocol II: Reductive Desulfurization with Raney® Nickel
This protocol is employed when the synthetic goal is to remove both the hydroxyl and the methylthio groups, replacing them with hydrogen atoms.
3.1. Underlying Principle & Mechanism
Raney Nickel is a fine-grained, porous nickel catalyst saturated with adsorbed hydrogen gas.[4] It exhibits a very high affinity for sulfur, which is the basis for its desulfurization capability. The reaction is a hydrogenolysis process:
-
Adsorption & C-S Cleavage: The thioether adsorbs onto the nickel surface. The C-S bond is reductively cleaved by the catalyst.
-
Hydrogenolysis: The adsorbed hydrogen on the catalyst surface then reduces the resulting carbon and sulfur species to C-H and H₂S (or nickel sulfide), respectively.[10][11]
-
Deoxygenation: Concurrently, Raney Nickel acts as a hydrogenation catalyst, reducing the benzylic alcohol to the methylene group.
This process is irreversible and typically requires a significant stoichiometric excess of the Raney Ni slurry.[12]
3.2. Detailed Experimental Protocol
Materials:
-
This compound derivative (1.0 eq)
-
Raney® Nickel (active slurry in water, ~10-20x weight excess)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Celite® for filtration
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Catalyst Preparation:
-
Safety First: Activated Raney Nickel is pyrophoric and may ignite if allowed to dry in air.[4] Always handle as a slurry under a liquid (water or solvent). Keep all residues wet and destroy excess reagent carefully with dilute acid in a fume hood.
-
In a flask, decant the storage water from the commercial Raney Ni slurry. Wash the catalyst by adding the reaction solvent (e.g., Ethanol), swirling, and carefully decanting the solvent. Repeat this process 3-4 times to exchange the water for the reaction solvent.
-
-
Setup: To a round-bottom flask, add the this compound derivative (1.0 eq) and dissolve it in ethanol.
-
Reaction: Carefully add the prepared Raney Nickel slurry to the solution. The weight of the wet catalyst should be 10-20 times the weight of the substrate.
-
Rationale: A large excess is necessary as the nickel is stoichiometrically consumed in the desulfurization process, forming nickel sulfide.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~78 °C for EtOH) with vigorous stirring.
-
Monitoring (Self-Validation): The reaction progress can be monitored by TLC or GC-MS. A complete reaction is indicated by the disappearance of the starting material and the formation of the non-sulfur containing product. Reaction times can vary from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the fine nickel particles. Keep the filter cake wet with solvent at all times.
-
Rinse the filter cake thoroughly with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography if necessary, though often the product is of sufficient purity after filtration and solvent removal. The expected product is the corresponding 3-methyltoluene derivative.
Data Summary & Method Comparison
| Feature | Protocol I: Ionic Reduction (Et₃SiH/TFA) | Protocol II: Reductive Desulfurization (Raney® Ni) |
| Primary Outcome | Deoxygenation (C-O cleavage) | Desulfurization & Deoxygenation (C-S & C-O cleavage) |
| Thioether Group | Preserved | Removed |
| Key Reagents | Triethylsilane, Trifluoroacetic Acid | Raney® Nickel |
| Reaction Conditions | 0 °C to Room Temperature | Reflux (e.g., ~78 °C in Ethanol) |
| Selectivity | High chemoselectivity for benzylic alcohols | Cleaves most C-S bonds; also reduces alkenes, alkynes |
| Typical Yields | Good to Excellent (75-95%) | Moderate to Good (60-85%) |
| Key Considerations | Requires anhydrous conditions; strong acid can be incompatible with acid-labile groups. | Pyrophoric reagent ; requires large excess of catalyst; vigorous H₂ evolution possible. |
Visualization of Reaction Pathways
Caption: Competing reaction pathways and products based on reagent choice.
References
-
Gelest. (n.d.). Silane Reduction of... Gelest Technical Library. Link
-
Benchchem. (n.d.). 4-(Methylthio)benzyl Alcohol | High-Purity Reagent. Link
-
Organic Chemistry Portal. (n.d.). Silanes. Link
-
Gelest. (n.d.). Silicon-Based Reducing Agents. Link
-
Wermuth, C. G., et al. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. Link
-
ResearchGate. (n.d.). A simple and efficient hydrogenation of benzyl alcohols to methylene compounds using triethylsilane and a palladium catalyst. Link
-
Wermuth, C. G., et al. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. Link
-
ChemRxiv. (2022). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. Link
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Link
-
ResearchGate. (n.d.). Reduction of benzylic alcohols to the corresponding alkanes. Link
-
Kao, G. N., Tilak, B. D., & Venkataraman, K. (1950). Raney Nickel Reductions. Part II. Proceedings of the Indian Academy of Sciences - Section A, 32(1), 34-40. Link
-
Clutch Prep. (2015). Thioacetals and Raney Nickel Reduction. YouTube. Link
-
Fry, A. J., et al. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ARKIVOC, 2005(vi), 393-400. Link
-
Clutch Prep. (2024). Lec5 - The Raney Nickel Reduction of Carbonyls: Thiol Nucleophiles. YouTube. Link
-
ResearchGate. (n.d.). Reduction and Desulfurization of Thiophene Compounds. Link
-
Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Link
-
The Organic Chemistry Tutor. (2021). Raney Nickel Reduction Mechanism. YouTube. Link
-
National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Link
-
RSC Publishing. (n.d.). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. Link
-
Google Patents. (n.d.). Process for the preparation of benzyl alcohol derivatives. Link
-
Semantic Scholar. (2009). Catalytic hydrogenation of an aromatic sulfonyl chloride into thiophenol. Link
-
LibreTexts. (2021). Reductions of Acyl Compounds Using Hydrides. Link
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Link
-
Chad's Prep. (n.d.). Hydride Reduction. Link
-
ResearchGate. (n.d.). H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Link
-
Odinity. (2014). Hydride Reduction Reactions: Experiment. Link
-
Organic Chemistry Portal. (n.d.). Desulfurization. Link
-
Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Link
-
Semantic Scholar. (1991). Role of Sulfur in Catalytic Hydrogenation Reactions. Link
-
National Institutes of Health. (n.d.). Benzyl thioether formation merging copper catalysis. Link
-
ResearchGate. (n.d.). Desulfurization of Several Thiophenols, Alkanethiols, and Disulfides. Link
-
ResearchGate. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Link
-
LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Link
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Link
-
Taylor & Francis. (n.d.). Thioether Derivatives. Link
-
ChemRxiv. (2023). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. Link
-
Supporting Information. (n.d.). Efficient Preparation and Catalytic Activity of MgO(111) Nano-sheets. Link
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Desulfurization [organic-chemistry.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. Silanes [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. ias.ac.in [ias.ac.in]
The Strategic Role of 3-(Methylthio)benzyl Alcohol in the Synthesis of Sulfur-Containing Heterocycles
Introduction: Unlocking the Potential of a Versatile Precursor
Sulfur-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. Among the myriad of synthetic precursors, 3-(Methylthio)benzyl alcohol emerges as a particularly intriguing starting material. Its structure thoughtfully combines a reactive benzylic alcohol, susceptible to a range of transformations, with a nucleophilic methylthio group strategically positioned for intramolecular cyclization. This unique arrangement opens avenues for elegant and efficient synthetic routes to valuable heterocyclic systems, most notably benzothiophenes.
This comprehensive guide delves into the synthetic utility of this compound, presenting detailed application notes and protocols for its conversion into sulfur-containing heterocycles. We will explore two primary synthetic strategies: a direct, iridium-catalyzed intramolecular cyclization and a two-step approach involving a Pummerer-type rearrangement. By understanding the mechanistic underpinnings of these transformations, researchers can harness the full potential of this versatile building block.
Part 1: Direct Intramolecular Cyclization via Iridium-Catalyzed Hydrogen Transfer
A powerful and atom-economical approach to the synthesis of benzothiophenes from substituted benzylic alcohols involves an iridium-catalyzed hydrogen transfer reaction.[1][2] This methodology leverages the ability of an iridium catalyst to facilitate the oxidation of the benzyl alcohol to an in-situ-generated aldehyde, which then undergoes intramolecular cyclization with the nucleophilic sulfur atom, followed by dehydration to afford the aromatic benzothiophene ring.
Causality of Experimental Choices
The choice of an iridium catalyst, specifically a complex like [IrCp*Cl₂]₂, is crucial for its ability to mediate the hydrogen transfer process efficiently.[1] A co-oxidant, such as p-benzoquinone, is often employed to facilitate the regeneration of the active catalytic species. The selection of a high-boiling, non-protic solvent like 1,4-dioxane ensures that the reaction can be conducted at the elevated temperatures required for both the oxidation and cyclization steps. A base, typically cesium carbonate (Cs₂CO₃), is incorporated to neutralize any acidic byproducts and to promote the final elimination step leading to the aromatic heterocycle.
Experimental Protocol: Synthesis of 4-(Methyl)benzo[b]thiophene
This protocol is adapted from established procedures for the synthesis of benzothiophenes from substituted benzyl alcohols.[1]
Materials:
-
This compound
-
[IrCp*Cl₂]₂ (Iridium(III) chloride pentamethylcyclopentadienyl dimer)
-
p-Benzoquinone
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), [IrCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), p-benzoquinone (1.0 mmol), and cesium carbonate (1.2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(Methyl)benzo[b]thiophene.
Data Presentation
| Parameter | Value | Reference |
| Catalyst Loading | 2.5 mol% [IrCp*Cl₂]₂ | [1] |
| Co-oxidant | 1.0 equiv. p-Benzoquinone | [1] |
| Base | 1.2 equiv. Cs₂CO₃ | [1] |
| Solvent | Anhydrous 1,4-Dioxane | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 20-24 h | [1] |
| Expected Yield | 40-86% (based on analogous substrates) | [1] |
Experimental Workflow Diagram
Caption: Workflow for Iridium-Catalyzed Synthesis.
Part 2: Two-Step Synthesis via Pummerer-Type Rearrangement
An alternative and mechanistically distinct approach involves a two-step sequence: the oxidation of the methylthio group to a sulfoxide, followed by an acid-catalyzed Pummerer-type cyclization. The Pummerer rearrangement is a classic transformation of sulfoxides into α-acyloxy thioethers in the presence of an acid anhydride.[3][4] In this context, an intramolecular variant is proposed where the benzylic hydroxyl group acts as the internal nucleophile.
Causality of Experimental Choices
Step 1: Oxidation. The selective oxidation of the sulfide to a sulfoxide is a critical first step. Mild oxidizing agents such as sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation to avoid over-oxidation to the sulfone. The reaction is typically carried out in a mixed solvent system, such as methanol/water, at or below room temperature to control exothermicity.
Step 2: Pummerer-Type Cyclization. The subsequent cyclization is initiated by the activation of the sulfoxide with an acid anhydride, like acetic anhydride or trifluoroacetic anhydride (TFAA).[3] This generates a highly electrophilic thionium ion intermediate. The intramolecular attack of the benzylic alcohol onto this electrophile, followed by elimination, leads to the formation of the dihydrobenzothiophene ring, which can then be aromatized. The use of a strong acid catalyst can facilitate the dehydration to the final benzothiophene product.
Experimental Protocol: Synthesis of 4-(Methyl)benzo[b]thiophene
This protocol is a proposed sequence based on standard oxidation and Pummerer rearrangement methodologies.[3][4]
Step 1: Synthesis of 3-(Hydroxymethyl)phenyl Methyl Sulfoxide
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
In a separate beaker, dissolve sodium periodate (1.1 mmol) in water (5 mL).
-
Cool the solution of the starting material to 0 °C in an ice bath.
-
Add the aqueous solution of sodium periodate dropwise to the stirred solution of the sulfide over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic precipitate (sodium iodate).
-
Wash the precipitate with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfoxide, which can be used in the next step without further purification.
Step 2: Pummerer-Type Cyclization to 4-(Methyl)benzo[b]thiophene
Materials:
-
3-(Hydroxymethyl)phenyl methyl sulfoxide (from Step 1)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the crude sulfoxide from Step 1 (approx. 1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the formation of the cyclized product by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(Methyl)benzo[b]thiophene.
Data Presentation
| Parameter | Step 1: Oxidation | Step 2: Cyclization | Reference |
| Reagent | 1.1 equiv. NaIO₄ | 1.5 equiv. TFAA | [3][4] |
| Solvent | Methanol/Water | Anhydrous Dichloromethane | [3][4] |
| Temperature | 0 °C to RT | 0 °C to RT | [3][4] |
| Reaction Time | 5-7 h | 2.5-4.5 h | [3][4] |
Reaction Pathway Diagram
Caption: Two-step synthesis via Pummerer-type reaction.
Conclusion: A Versatile Building Block for Heterocyclic Synthesis
This compound stands as a promising and strategically designed precursor for the synthesis of sulfur-containing heterocycles. The methodologies presented herein, based on well-established catalytic and rearrangement reactions, provide robust frameworks for researchers in drug discovery and materials science to access valuable benzothiophene scaffolds. The direct iridium-catalyzed approach offers an elegant and atom-economical route, while the two-step Pummerer-type sequence provides a classic and mechanistically insightful alternative. By understanding and applying these protocols, the scientific community can further unlock the synthetic potential of this versatile molecule.
References
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
-
Anxionnat, B., Pardo, D. G., Ricci, G., Rossen, K., & Cossy, J. (2013). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters, 15(15), 3876–3879. [Link]
-
Anxionnat, B., Pardo, D. G., Ricci, G., Rossen, K., & Cossy, J. (2016). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters. [Link]
- Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(1), 1–2.
-
Kesharwani, T. et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]
-
Padwa, A., & Bur, S. K. (2007). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 1–347. [Link]
-
Wikipedia. (2023). Benzothiophene. [Link]
-
Wikipedia. (2023). Pummerer rearrangement. [Link]
-
Anxionnat, B., Pardo, D. G., Ricci, G., Rossen, K., & Cossy, J. (2013). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Chemistry Portal. [Link]
Sources
The Versatile Precursor: Harnessing 3-(Methylthio)benzyl Alcohol in the Synthesis of Advanced Agricultural Chemicals
Introduction: A Building Block for Modern Crop Protection
In the continuous endeavor to develop more effective and selective agricultural chemicals, the strategic choice of starting materials is paramount. 3-(Methylthio)benzyl alcohol, a seemingly unassuming aromatic alcohol, has emerged as a potent precursor for a range of active ingredients in the agrochemical industry. Its unique trifunctional nature—a reactive benzylic alcohol, a modifiable thioether, and an aromatic ring amenable to further substitution—provides a versatile scaffold for the synthesis of complex molecules with significant biological activity. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.
The presence of the methylthio group is particularly noteworthy. It can be retained in the final molecule to impart specific physicochemical properties or it can be oxidized to a sulfoxide or sulfone, often leading to a significant modulation of biological efficacy. This fine-tuning at the molecular level is a key strategy in the design of modern pesticides. This document will detail the core chemical transformations of this compound and provide step-by-step protocols for its conversion into key intermediates for insecticides, fungicides, and herbicides.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 61367-63-3 | [1] |
| Molecular Formula | C₈H₁₀OS | |
| Molecular Weight | 154.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~273 °C (predicted) | |
| Density | ~1.1 g/cm³ (predicted) | |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
Safety Precautions: this compound should be handled in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[2] Avoid inhalation of vapors and contact with skin and eyes.[2] In case of contact, flush the affected area with copious amounts of water.[2] Store in a cool, dry place away from oxidizing agents.[2]
Core Synthetic Transformations and Key Intermediates
The utility of this compound as a precursor stems from a few key chemical transformations that convert it into more advanced intermediates. The following sections detail the protocols for these critical reactions.
Oxidation to 3-(Methylthio)benzaldehyde: The Gateway to Phenylpyrazole Insecticides
The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational step, as 3-(methylthio)benzaldehyde is a valuable intermediate for the synthesis of various agrochemicals.[3] Phenylpyrazole insecticides, a major class of crop protection agents, can be synthesized from appropriately substituted benzaldehydes.
Caption: Oxidation of this compound to 3-(Methylthio)benzaldehyde.
Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
Causality: PCC is a widely used and reliable reagent for the selective oxidation of primary alcohols to aldehydes, with minimal over-oxidation to the carboxylic acid under controlled conditions.[4]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Chromatography column
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel in one portion. The use of silica-supported PCC facilitates easier work-up.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically within 2-4 hours), dilute the reaction mixture with DCM and filter through a pad of Celatom® to remove the chromium salts.
-
Wash the filter cake with several portions of DCM.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3-(methylthio)benzaldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Conversion to 3-(Methylthio)benzyl Chloride: A Versatile Electrophile
The conversion of the benzylic alcohol to a chloride transforms the molecule into a potent electrophile, opening up a plethora of synthetic possibilities, including the introduction of a nitrile group.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for reactions involving 3-(Methylthio)benzyl alcohol
Welcome to the technical support center for optimizing reaction conditions involving 3-(Methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve your synthetic goals with efficiency and precision.
The presence of both a reactive benzylic alcohol and a nucleophilic methylthio group in this compound introduces a critical challenge of chemoselectivity. The sulfur atom can be prone to oxidation and can interact with metal catalysts, complicating standard synthetic transformations. This guide will address these issues head-on, providing you with the expertise to control your reaction outcomes.
Troubleshooting Guides & Methodologies
Oxidation Reactions: Selective Conversion to 3-(Methylthio)benzaldehyde
A primary transformation for this compound is its oxidation to the corresponding aldehyde, a valuable synthetic intermediate. The principal challenge is to achieve this conversion without over-oxidation to the carboxylic acid or undesired oxidation of the methylthio group to a sulfoxide or sulfone.[1]
Problem: Low yield of aldehyde and formation of sulfoxide/sulfone byproducts.
-
Possible Cause 1: Overly harsh oxidizing agent.
-
Explanation: Strong, non-selective oxidizing agents like potassium permanganate or chromic acid can readily oxidize both the alcohol and the thioether.
-
Solution: Employ milder, more selective oxidizing agents. Many modern methods for alcohol oxidation are designed to be chemoselective.
-
Recommended Reagents:
-
Swern Oxidation (and its variants): Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride). These conditions are generally low-temperature and highly effective for converting primary alcohols to aldehydes with minimal side reactions.[2]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and selective oxidation of primary alcohols to aldehydes under mild conditions.
-
Catalytic Aerobic Oxidation: Systems employing a catalyst (e.g., copper, ruthenium, or palladium-based) and a terminal oxidant like molecular oxygen or air are considered "green" and can be highly selective.[3][4][5] For instance, a copper(I) iodide/TEMPO system can be effective.[3]
-
-
-
-
Possible Cause 2: Inappropriate reaction temperature.
-
Explanation: Higher temperatures can promote over-oxidation and side reactions.
-
Solution: Maintain a low reaction temperature, especially when using more reactive oxidizing agents. For Swern-type oxidations, temperatures are typically kept between -78 °C and -60 °C.
-
-
Possible Cause 3: Catalyst incompatibility.
-
Explanation: Some transition metal catalysts used for aerobic oxidations can be poisoned or deactivated by the sulfur atom of the methylthio group.
-
Solution:
-
Experimental Protocol: Selective Oxidation using a Molybdate Catalyst
This protocol provides an example of a greener selective oxidation.[8][9]
-
Catalyst Preparation:
-
Dissolve sodium molybdate dihydrate (1.2 mmol) and 4 M HCl (2.0 mmol) in ~1 mL of water.
-
In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (2.30 mmol) in ~3 mL of water with stirring and heat to 70°C.
-
Add the molybdate solution dropwise to the heated BTEAC solution and stir for an additional five minutes.
-
Collect the solid catalyst by vacuum filtration and wash with water.
-
-
Oxidation Reaction:
-
To a round-bottom flask, add this compound (50 mmol) and the prepared catalyst (0.2 mol%).
-
Add 15% hydrogen peroxide (60 mmol).
-
Reflux the mixture for one hour, monitoring by TLC or GC.
-
Upon completion, cool the mixture and isolate the product by extraction and subsequent purification.
-
Etherification and Esterification: Preserving the Thioether
The hydroxyl group of this compound can be readily converted to ethers and esters. The main concern is the use of acidic or electrophilic reagents that could potentially react with the sulfur atom.
Problem: Formation of undesired byproducts due to reaction at the sulfur atom.
-
Possible Cause 1: Strong acid catalysis in Fischer Esterification.
-
Explanation: While Fischer esterification is a common method, the strong acid catalyst (e.g., sulfuric acid) and elevated temperatures could lead to side reactions involving the thioether.[10][11][12][13]
-
Solution:
-
Use milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[10][11]
-
Employ coupling-agent-mediated esterification, such as using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), which avoids strong acids and high temperatures.
-
Consider transesterification if a suitable ester starting material is available.
-
-
-
Possible Cause 2: In Williamson Ether Synthesis, harsh base or reactive electrophile.
-
Explanation: While the primary concern in Williamson ether synthesis is the reaction of the alkoxide with an alkyl halide, a highly reactive electrophile could potentially interact with the thioether.
-
Solution:
-
Use a moderate base like sodium hydride (NaH) to form the alkoxide.
-
Employ a standard alkyl halide (e.g., methyl iodide, ethyl bromide) as the electrophile.
-
For more selective reactions, especially with sensitive substrates, methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol can chemoselectively convert benzyl alcohols to their ethers in the presence of other functional groups.[14][15]
-
-
Experimental Protocol: Chemoselective Benzyl Etherification [14][15]
-
To a solution of this compound (1 mmol) in methanol (5 mL), add 2,4,6-trichloro-1,3,5-triazine (TCT) (1 mmol).
-
Add dimethyl sulfoxide (DMSO) (1 mmol) portion-wise to the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A significant challenge when using substrates containing thioethers is the potential for the sulfur atom to act as a ligand for the palladium catalyst, leading to catalyst deactivation or "poisoning."
Problem: Low or no conversion in Suzuki or Sonogashira coupling reactions.
-
Possible Cause: Catalyst poisoning by the methylthio group.
-
Explanation: The lone pair of electrons on the sulfur atom can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can bind more strongly to the palladium center, reducing the opportunity for the thioether to coordinate. Examples include tri-tert-butylphosphine (P(t-Bu)3) or Buchwald-type biaryl phosphine ligands.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for some catalyst deactivation.
-
Copper-Free Sonogashira Conditions: For Sonogashira couplings, copper-free conditions can sometimes be advantageous as they simplify the catalytic system and may be less susceptible to certain types of poisoning.[16][17]
-
Protecting the Thioether: In challenging cases, temporary protection of the thioether as a sulfonium salt can be considered, though this adds extra steps to the synthesis.
-
-
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Can I protect the alcohol group before performing a reaction on the methylthio group?
A1: Yes, protecting the alcohol is a common strategy to allow for selective manipulation of the thioether. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust to many reaction conditions but can be removed with fluoride sources, and benzyl ethers (Bn), which can be removed by hydrogenolysis.[18][19][20][21] The choice of protecting group will depend on the planned subsequent reactions.[22]
Q2: How can I selectively oxidize the methylthio group to a sulfoxide or sulfone without affecting the benzyl alcohol?
A2: This can be achieved by using specific oxidizing agents that are selective for thioethers over alcohols under controlled conditions.
-
For oxidation to the sulfoxide , reagents like sodium periodate (NaIO4) or a stoichiometric amount of m-chloroperoxybenzoic acid (m-CPBA) at low temperatures are often effective.[7]
-
For oxidation to the sulfone , an excess of an oxidizing agent like hydrogen peroxide with a catalyst, or excess m-CPBA, is typically used.[1] It is advisable to protect the alcohol group first to avoid any potential for competitive oxidation.
Q3: My reaction mixture turned dark, and I see a lot of baseline material on my TLC plate. What could be the cause?
A3: A dark reaction mixture and complex TLC often indicate decomposition or polymerization. With this compound, this could be due to:
-
Acid-catalyzed polymerization: Strong acids can promote the formation of a benzylic carbocation, which can then polymerize.
-
Oxidative decomposition: Under harsh oxidative conditions, the aromatic ring or the benzylic position can undergo undesired reactions.
-
Incompatibility with reagents: Ensure all reagents are pure and the solvent is dry and degassed if necessary, especially for organometallic reactions. Review the stability of your starting material under the reaction conditions.
Q4: What is the best way to monitor the progress of reactions involving this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most reactions. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate can be useful as it will visualize the alcohol starting material and many potential byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices.
Data Summary Table: Recommended Reaction Conditions
| Reaction Type | Reagent/Catalyst System | Solvent | Temperature | Key Considerations |
| Selective Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂ | -78 °C | Anhydrous conditions required; malodorous byproducts. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temp | Mild conditions; reagent can be moisture sensitive. | |
| CuI / TEMPO / O₂ | CH₃CN | Room Temp | "Green" conditions; potential for catalyst poisoning.[3] | |
| Etherification | NaH, then R-X (Williamson) | THF, DMF | 0 °C to Room Temp | Requires anhydrous conditions; choice of base is important. |
| TCT / DMSO / R-OH | R-OH | Room Temp | Highly chemoselective for benzylic alcohols.[14][15] | |
| Esterification | Carboxylic Acid, DCC, DMAP | CH₂Cl₂ | 0 °C to Room Temp | Avoids strong acids and high temperatures. |
| Carboxylic Acid, p-TsOH | Toluene | Reflux (Dean-Stark) | Milder than H₂SO₄; removal of water drives equilibrium.[10][11] | |
| Suzuki Coupling | Pd(OAc)₂, Bulky Phosphine Ligand, Base | Toluene/H₂O or Dioxane/H₂O | 80-100 °C | Ligand choice is critical to avoid catalyst poisoning.[23][24][25][26][27] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | THF/Et₃N | Room Temp | Copper-free variants may be beneficial.[16][17][28][29][30] |
Logical Relationships in Optimizing Reactions
Caption: Decision-making flowchart for reaction optimization.
References
-
Markwitz, M., Labrzycki, K., Azcune, L., Landa, A., & Kuciński, K. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports. [Link]
- ResearchGate. (n.d.). Sonogashira-type reaction of aryl methyl-thioethers with terminal alkynes.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Strategies for the direct oxidative esterification of thiols with alcohols. (2022). RSC Publishing.
-
Wikipedia. (n.d.). Protecting group. [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (n.d.).
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation Reagent Guides. [Link]
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SynArchive. (n.d.). Protecting Groups List. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Markwitz, M., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis.
- Reddy, C. B. R., et al. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Arom
- The Photochemical Oxidation Reaction of Benzylic Alcohols in Dimethyl Sulfoxide. (n.d.).
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. (2024). PMC.
- DSpace@MIT. (n.d.).
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
- Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
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Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
- Solvent-free selective photocatalytic oxidation of benzyl alcohol over modified TiO2. (n.d.). Green Chemistry (RSC Publishing).
- YouTube. (2020). Organic Chemistry Lessons - Thiols and Thioethers.
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. (n.d.). Journal of the American Chemical Society.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.
- Method for etherifying a benzyl alcohol, resulting products and applications. (n.d.).
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Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). PMC - NIH.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC - NIH.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journals.
- ResearchGate. (n.d.). Scheme 3: Selective oxidation of 3-bromobenzyl alcohol in the presence....
- A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. (n.d.).
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2025).
- Visible-light-driven selective oxidation of benzyl alcohol and thioanisole by molecular ruthenium catalyst modified hematite. (n.d.).
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Side reactions of 3-(Methylthio)benzyl alcohol with strong oxidizing agents
Welcome to the technical support guide for navigating the complexities of oxidizing 3-(Methylthio)benzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges due to the molecule's dual reactive sites: a primary benzylic alcohol and a nucleophilic thioether. Our goal is to provide you with the mechanistic insights, practical solutions, and validated protocols necessary to achieve your desired synthetic outcomes while minimizing unwanted side reactions.
Introduction: The Chemoselectivity Challenge
This compound is a bifunctional molecule that presents a classic chemoselectivity problem in oxidation chemistry. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. Concurrently, the methylthio (thioether) group is susceptible to oxidation, typically yielding the corresponding sulfoxide and, under harsher conditions, the sulfone.[1] Strong, non-selective oxidizing agents will often attack both functional groups, leading to a complex mixture of products that are difficult to separate and result in low yields of the desired compound.
This guide will dissect these competing pathways and provide strategies to control the reaction's selectivity.
Frequently Asked Questions (FAQs)
Q1: I used Potassium Permanganate (KMnO₄) to oxidize this compound to the aldehyde, but I got a complex mixture. What happened?
A: Potassium permanganate is a very strong and aggressive oxidizing agent.[2] When used on a substrate like this compound, it does not discriminate well between the two oxidizable functional groups. You have likely encountered a mixture of several products due to a lack of chemoselectivity.
The primary competing reactions are:
-
Alcohol Oxidation: The benzyl alcohol is oxidized first to 3-(methylthio)benzaldehyde.
-
Thioether Oxidation: The methylthio group is oxidized to a methylsulfinyl group (sulfoxide) and potentially further to a methylsulfonyl group (sulfone).[3]
-
Over-oxidation: The initially formed aldehyde is further oxidized to 3-(methylthio)benzoic acid. This is a common side reaction with strong aqueous oxidants like KMnO₄.[2][4]
The result is a mixture that can include the desired aldehyde, the corresponding carboxylic acid, the sulfoxide alcohol, the sulfone alcohol, and various combinations of these oxidized states.
Q2: How can I selectively oxidize the benzyl alcohol to the aldehyde while leaving the methylthio group untouched?
A: Achieving this transformation requires using a milder, more selective oxidizing agent under controlled conditions. The goal is to choose a system that favors alcohol oxidation kinetically while being less reactive toward the sulfur atom. Several methods are effective:
-
TEMPO-Catalyzed Oxidation: Systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB) are highly effective. This method is renowned for its high selectivity for primary alcohols to aldehydes under mild conditions.[5]
-
Swern Oxidation and Variants: DMSO-activated oxidations, such as the Swern oxidation (oxalyl chloride/DMSO) or its variants (Pfitzner-Moffatt, Corey-Kim), are excellent for converting primary alcohols to aldehydes with minimal risk of over-oxidation.[1] These reactions are run at low temperatures (e.g., -78 °C), which helps suppress side reactions, including thioether oxidation.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a reliable and mild choice for oxidizing primary alcohols to aldehydes without affecting sulfides.[6] It operates under anhydrous conditions, which also prevents over-oxidation to the carboxylic acid.
Q3: My primary product is the desired aldehyde, but it's contaminated with the corresponding sulfoxide. How can I minimize this side reaction?
A: The formation of the sulfoxide indicates your chosen oxidant still has some reactivity towards the thioether. Here are several strategies to suppress this pathway:
-
Lower the Reaction Temperature: Many oxidation reactions are exothermic. Running the reaction at a lower temperature can often increase selectivity by favoring the lower activation energy pathway (alcohol oxidation) over the higher one (sulfur oxidation).
-
Control Stoichiometry: Use the minimum required amount of the oxidizing agent. Adding the oxidant slowly (e.g., via syringe pump) to a solution of the substrate can maintain a low instantaneous concentration of the oxidant, reducing the likelihood of it reacting with the less reactive thioether.
-
Choose a More Selective Reagent: If temperature and stoichiometry control are insufficient, you may need a different reagent. For instance, if a TEMPO/bleach system is causing minor sulfoxide formation, switching to a Swern oxidation or using DMP might provide higher selectivity.
Q4: The opposite of my goal happened: I selectively formed the sulfoxide, but the alcohol remained. How can I oxidize the thioether group selectively?
A: Selective oxidation of the thioether to the sulfoxide in the presence of an alcohol is also a common synthetic goal. This is typically achieved using reagents that are electrophilic towards sulfur but not strongly oxidative towards alcohols under the reaction conditions.
-
Hydrogen Peroxide (H₂O₂): A stoichiometric amount (typically 1.0-1.1 equivalents) of H₂O₂ in a solvent like methanol or acetic acid is a standard method for converting sulfides to sulfoxides.[7] This system is generally not potent enough to oxidize the benzyl alcohol. Using an excess of H₂O₂ can lead to the formation of the sulfone.[8]
-
Sodium Periodate (NaIO₄): This is another common and selective reagent for this transformation. It is often used in a biphasic system or in methanol/water mixtures.
-
m-Chloroperoxybenzoic Acid (m-CPBA): While also a strong oxidant, using one equivalent of m-CPBA at low temperatures can selectively produce the sulfoxide.
Visualizing the Competing Pathways
The challenge in oxidizing this compound lies in navigating the multiple potential reaction pathways.
Caption: Competing oxidation pathways for this compound.
Troubleshooting Guide
This table provides quick solutions to common problems encountered during the oxidation of this compound.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion. | 1. Oxidizing agent is not active. 2. Reaction temperature is too low. 3. Catalyst (if used) is poisoned or inactive. | 1. Use a fresh bottle of oxidant; check activity on a simpler substrate. 2. Gradually increase the reaction temperature, monitoring by TLC. 3. Use fresh catalyst; ensure all glassware is clean. |
| Formation of both aldehyde and carboxylic acid. | 1. Using a strong, aqueous oxidant (e.g., KMnO₄, Jones reagent).[4] 2. Reaction time is too long. 3. Reaction run in a protic/aqueous solvent. | 1. Switch to an anhydrous oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation. 2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Formation of sulfoxide and/or sulfone byproducts. | 1. Oxidizing agent is too strong or non-selective. 2. Poor temperature control (reaction overheat). 3. Excess oxidant was used. | 1. Use a more chemoselective system (e.g., TEMPO, Swern).[5] 2. Run the reaction in an ice bath or at sub-zero temperatures. 3. Use a slight excess (1.05-1.1 eq) of oxidant and add it slowly to the reaction mixture. |
| Complex mixture of multiple products. | 1. Use of a harsh, non-selective oxidant (e.g., CrO₃, KMnO₄).[2][9] 2. Reaction conditions are too aggressive (high temperature, long duration). | 1. Redesign the synthesis using a mild and selective protocol (see below). 2. Carefully control all reaction parameters: temperature, stoichiometry, and time. |
Validated Protocol: Selective Oxidation to 3-(Methylthio)benzaldehyde via TEMPO Catalysis
This protocol describes a reliable method for the selective oxidation of the alcohol functional group while preserving the thioether.
Objective: To synthesize 3-(methylthio)benzaldehyde from this compound with high selectivity.
Reagents & Equipment:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite solution (household bleach, ~8.25% or check label for concentration)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Caption: Experimental workflow for TEMPO-catalyzed selective oxidation.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Catalyst Addition: To the solution, add TEMPO (0.01-0.05 eq), potassium bromide (0.1 eq), and an aqueous solution of sodium bicarbonate (approx. 2.0 eq in water).
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is stable at 0-5 °C.
-
Oxidant Addition: Add the sodium hypochlorite solution (bleach, 1.1-1.2 eq) dropwise via an addition funnel over 30-60 minutes. Maintain the temperature below 5 °C. A color change from orange/red to yellow is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours. Look for the disappearance of the starting material spot and the appearance of a new, less polar product spot (the aldehyde).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes to destroy any excess oxidant.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-(methylthio)benzaldehyde can be purified by flash column chromatography on silica gel if necessary.
This protocol provides a robust starting point. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific scales or purity requirements.
References
- askIITians. (2025, July 18). Name the reagent used to convert benzyl alcohol to benzoic acid.
- MDPI. (2023, September 20). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework.
- MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview.
- ACS Catalysis. (n.d.). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts.
- Keti Assor, Irvin Levy, Erin Thames and Rowan W. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- RSC Publishing. (n.d.). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases.
- Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry.
- Burgess, K. (2015, August 12). Oxidation of Alcohols: Organic Chemistry By Inquisition. YouTube.
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds.
- Reddy, C. B. R., Reddy, S. R., & Naidu, S. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.
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- 4. Khan Academy [khanacademy.org]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework [mdpi.com]
Troubleshooting guide for the purification of 3-(Methylthio)benzyl alcohol
Welcome to the technical support center for the purification of 3-(Methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of obtaining high-purity this compound.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, like many organic compounds, its purification can be hampered by the presence of closely related impurities, residual solvents, and reaction byproducts. This guide provides a systematic approach to troubleshooting common purification issues using established techniques such as column chromatography, recrystallization, and distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, the corresponding aldehyde (3-(methylthio)benzaldehyde) from over-oxidation of the alcohol, the corresponding carboxylic acid from further oxidation, and residual solvents from the reaction or workup.[1][2] Depending on the synthetic route, you might also find isomers or related benzyl alcohol derivatives.[3]
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an effective initial technique.[4] By spotting your crude material alongside the starting materials and running it in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. 1H NMR spectroscopy can also provide a rapid assessment of purity by identifying characteristic peaks of the product and any significant impurities.[5][6]
Q3: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?
A3: While some sources describe related compounds as solids, this compound may exist as an oil or a low-melting solid, especially if minor impurities are present which can cause freezing point depression.[7] The 4-isomer, for instance, has a reported melting point of 41-43°C.[8] It is crucial to confirm the identity and purity by spectroscopic methods (NMR, IR) and analytical techniques like GC-MS or LC-MS.
Troubleshooting Guide
This section provides a problem-oriented approach to common purification challenges.
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Streaking of spots on TLC.
-
Co-elution of the product with impurities.[6]
-
Low recovery of the pure compound.
Causality and Solutions:
Poor separation in column chromatography often stems from an inappropriate choice of stationary or mobile phase, or improper column packing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.[4]
-
Mobile Phase Selection: Start with a non-polar solvent system like Hexane/Ethyl Acetate. A typical starting ratio is 9:1, gradually increasing the polarity to 4:1 or even 1:1.[5] Monitor the elution with TLC. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the solvent polarity as needed.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[5] Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Good resolving power for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation efficiency. |
Problem 2: Difficulty in Inducing Crystallization
Symptoms:
-
The compound remains as an oil even after cooling in an appropriate solvent.
-
No crystal formation is observed.
Causality and Solutions:
Crystallization is a thermodynamically driven process that can be kinetically slow. The presence of impurities can also inhibit crystal lattice formation. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold.[9][10]
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents. For aromatic alcohols, solvents like methanol, ethanol, or mixtures with water can be effective.[9] For less polar compounds, hot hexanes might work.[9]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[9]
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.[9][10]
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to achieve supersaturation.
Caption: Troubleshooting workflow for recrystallization.
Problem 3: Product Degradation During Distillation
Symptoms:
-
Darkening or charring of the material in the distillation flask.
-
Low yield of the distilled product.
-
Presence of new impurities in the distillate.
Causality and Solutions:
Benzyl alcohols can be sensitive to high temperatures and may decompose. Distillation under reduced pressure (vacuum distillation) is often necessary to lower the boiling point and prevent thermal degradation.[5]
Procedural Recommendations for Vacuum Distillation:
-
Apparatus: Use a Kugelrohr apparatus for small quantities or a short-path distillation setup to minimize the distance the vapor has to travel.
-
Pressure: A vacuum of around 5-10 mmHg is a good starting point.[5] The boiling point of the 4-isomer is reported as 108-109 °C at 0.4 mmHg.[8]
-
Temperature: Heat the distillation flask gently and evenly using an oil bath. The distillation temperature should be kept as low as possible.
-
Inert Atmosphere: While not always necessary, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
| Parameter | Recommendation | Rationale |
| Pressure | <10 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Apparatus | Short-path or Kugelrohr | Minimizes product loss on the surfaces of the apparatus. |
| Heating | Oil Bath | Provides even and controllable heating. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12]
-
Handle solvents with care, as they are often flammable.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[11][12]
References
- Organic Syntheses Procedure. benzyl alcohol.
- Supporting Inform
- Benchchem. 4-(Methylthio)benzyl Alcohol | High-Purity Reagent.
- PubChem. 3-Methylbenzyl alcohol | C8H10O | CID 11476.
- PrepChem.com. Synthesis of 3-methyl-6-(phenylthio)-benzyl alcohol.
- Cheméo. Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0).
- Fisher Scientific.
- Google Patents.
- Anant Pharmaceuticals Pvt. Ltd. CAS 587-03-1 3-Methylbenzyl alcohol Impurity.
- Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
- YouTube.
- Carl ROTH.
- Pharmaffili
- University of Rochester, Department of Chemistry.
- PrepChem.com. Synthesis of p-(Methylthio)
- Magritek.
- metasci.
- Cytiva.
- Greenfield Global.
- YouTube.
- Sigma-Aldrich.
- ChemicalBook. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum.
- ResearchGate.
- Supporting Information. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds.
- Alfa Aesar. 4-(Methylthio)
- Veeprho.
- ChemBK. 4-(METHYLTHIO)BENZYL ALCOHOL.
- Wikipedia. Benzyl alcohol.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS 587-03-1 3-Methylbenzyl alcohol Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.metasci.ca [sds.metasci.ca]
Degradation pathways and stability issues of 3-(Methylthio)benzyl alcohol
Technical Support Center: 3-(Methylthio)benzyl alcohol
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. Given the specific nature of this molecule, which combines a reactive thioether and a primary benzylic alcohol, stability can be a significant concern during experimentation and storage. This guide provides in-depth, causation-based answers to common issues, troubleshooting protocols, and proactive stability assessment strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis after storing my sample of this compound. What are they?
This is the most common issue encountered and is almost always due to oxidative degradation. The two primary functional groups in your molecule, the methylthioether and the benzyl alcohol, are susceptible to oxidation.
Core Causality:
-
Thioether Oxidation: The sulfur atom in the methylthio group is electron-rich and easily oxidized, even by atmospheric oxygen over time. This oxidation occurs in two steps: first to a sulfoxide and then, under more stringent conditions, to a sulfone.[1][2] This is often the primary degradation pathway.
-
Alcohol Oxidation: The primary benzylic alcohol can be oxidized to 3-(Methylthio)benzaldehyde and subsequently to 3-(Methylthio)benzoic acid.[3][4] This is often accelerated by exposure to air, light, or trace metal catalysts.[4][5]
Likely Degradants: You can presumptively identify these peaks by their mass change in an LC-MS analysis.
| Potential Degradant | Structure | Molecular Weight ( g/mol ) | Mass Change | Common Cause |
| Parent Compound | This compound | 154.23 | N/A | |
| Sulfoxide Derivative | 3-(Methylsulfinyl)benzyl alcohol | 170.23 | +16 Da | Mild Oxidation (Air, H₂O₂) |
| Sulfone Derivative | 3-(Methylsulfonyl)benzyl alcohol | 186.23 | +32 Da | Strong Oxidation |
| Aldehyde Derivative | 3-(Methylthio)benzaldehyde | 152.21 | -2 Da | Mild Oxidation, Light |
| Carboxylic Acid Derivative | 3-(Methylthio)benzoic acid | 168.21 | +14 Da | Strong Oxidation |
Troubleshooting Steps:
-
Confirm by Mass: Use high-resolution mass spectrometry to confirm the elemental composition of the unknown peaks. The mass changes of +16 Da (sulfoxide) and +32 Da (sulfone) are highly diagnostic.
-
Protect from Oxygen: Immediately purge all solutions containing this compound with an inert gas (Nitrogen or Argon) and use sealed vials for storage. When preparing samples, use freshly degassed solvents.
-
Control Temperature: Store stock solutions and solid material at or below -20°C to slow the rate of oxidation.
-
Protect from Light: Store samples in amber vials or wrap vials in aluminum foil. Photochemical oxidation can generate reactive oxygen species that accelerate degradation.[6][7]
Visualizing the Primary Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound under common laboratory stress conditions.
Caption: Primary oxidative degradation pathways of this compound.
Question 2: My solid sample of this compound has developed a yellowish tint and a slight odor. Is it still usable?
A change in physical appearance is a strong indicator of degradation.
Core Causality:
-
Aldehyde Formation: The most likely cause of a yellowish tint and a change in odor is the formation of 3-(Methylthio)benzaldehyde. Benzaldehydes are often yellow and have distinct, sharp odors. Even small amounts can be detected. Benzyl alcohol itself is known to slowly oxidize in air to form benzaldehyde.[4]
-
Polymerization: In the presence of acidic impurities or upon heating, benzyl alcohols can undergo polymerization or self-condensation reactions, which can lead to discoloration.[8]
Troubleshooting & Recommendations:
-
Analytical Check: Before use, dissolve a small amount of the material in a suitable solvent (e.g., acetonitrile or methanol) and analyze by HPLC-UV/MS or GC-MS. Quantify the purity.
-
Assess Usability: If the purity is >98% and the aldehyde impurity will not interfere with your downstream application, you may be able to proceed. However, for applications sensitive to aldehydes (e.g., reactions with primary amines), the material should be purified or discarded.
-
Purification: If necessary, the compound can be repurified using column chromatography on silica gel.
-
Proper Storage: To prevent recurrence, store the solid material under an inert atmosphere (argon is preferable to nitrogen for long-term storage) in a freezer, protected from light.
Question 3: How do I design a forced degradation study to understand the stability of this molecule?
A forced degradation (or stress testing) study is essential for identifying potential degradants and developing stability-indicating analytical methods. The goal is to induce degradation at a rate of 5-20% to ensure that the degradation products can be reliably detected and identified without completely consuming the parent compound.
Core Causality: Forced degradation studies simulate the effects of various environmental factors. By subjecting the compound to harsh conditions, we can accelerate the degradation processes that might occur over a much longer period under normal storage or use conditions. This is a standard practice in pharmaceutical development, guided by organizations like the International Council for Harmonisation (ICH).
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical workflow for stress testing.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture. Prepare a control sample by diluting the stock to the target concentration (e.g., 0.1 mg/mL) and analyze it immediately (T=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Place in a sealed vial and heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours. Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, though dilution is often sufficient. Expect significant formation of the sulfoxide and sulfone derivatives here.[1][9]
-
Thermal Stress:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of the solid compound in a vial in an oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photostability: Expose the stock solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²). Include a dark control (sample wrapped in foil) to differentiate between light-induced and thermal degradation.
-
Analysis: Analyze all stressed samples, alongside the T=0 control, using a stability-indicating HPLC method with both UV and MS detection. A gradient method is recommended to separate the parent compound from its more polar (sulfoxide, sulfone, acid) and less polar (aldehyde) degradants.
References
- Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: Catalysis Today URL
-
Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Benzyl alcohol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis Source: Chemical Communications URL: [Link]
-
Title: Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography Source: PubMed URL: [Link]
-
Title: Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography Source: Chemical and Pharmaceutical Bulletin URL: [Link]
-
Title: Benzyl Alcohol | C6H5CH2OH | CID 244 Source: PubChem URL: [Link]
-
Title: A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts Source: ResearchGate URL: [Link]
-
Title: Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation Source: ResearchGate URL: [Link]
-
Title: Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine Source: Molecules URL: [Link]
-
Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters URL: [Link]
-
Title: The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: conventional versus microwave heating Source: Green Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: conventional versus microwave heating - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Removal of byproducts from 3-(Methylthio)benzyl alcohol reactions
Welcome to the technical support guide for reactions involving 3-(Methylthio)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and purify reaction mixtures effectively. We will explore the causality behind the formation of common byproducts and provide validated, step-by-step protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation followed by actionable purification protocols.
Question 1: I've performed an oxidation of this compound. My NMR spectrum of the crude product shows the expected aldehyde, but also two additional singlets around δ 2.7-2.9 ppm and δ 3.0-3.3 ppm. What are these impurities?
Answer:
These signals are characteristic of the oxidation of the sulfur atom in your molecule. The methylthio group (-SCH₃) is susceptible to oxidation by many reagents used to convert alcohols to aldehydes, including hydrogen peroxide, Oxone®, and even some metal-based catalysts in the presence of air.[1][2]
-
Byproduct 1: 3-(Methylsulfinyl)benzyl alcohol (Sulfoxide): The singlet appearing slightly downfield from the starting material's methylthio group, typically in the δ 2.7-2.9 ppm range, corresponds to the methyl group of the sulfoxide (-S(O)CH₃).
-
Byproduct 2: 3-(Methylsulfonyl)benzyl alcohol (Sulfone): The singlet appearing even further downfield, usually in the δ 3.0-3.3 ppm range, is the methyl group of the sulfone (-S(O)₂CH₃). The sulfone is formed from the further oxidation of the sulfoxide intermediate.[1]
These byproducts significantly increase the polarity of your compound, which is the key to their removal.
Troubleshooting & Purification Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for separating these sulfur-oxidized byproducts from your desired product due to the significant difference in polarity.
Step-by-Step Protocol:
-
Prepare the Sample: Adsorb your crude reaction mixture onto a small amount of silica gel (~2-3x the mass of your crude product) by dissolving the product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique provides superior separation compared to loading the sample dissolved in liquid.
-
Select the Column and Solvent System:
-
Choose a silica gel column with a mass approximately 50-100 times that of your crude product.
-
Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Spot your crude mixture on a TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between your desired product and the more polar byproducts, with the Rf of your product being around 0.25-0.35.
-
-
Run the Column:
-
Pack the column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Carefully add your dry-loaded sample to the top of the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution).
-
The expected order of elution will be: less polar impurities > desired product (e.g., 3-(methylthio)benzaldehyde) > unreacted this compound > sulfoxide byproduct > sulfone byproduct.
-
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
Question 2: My goal was to synthesize 3-(Methylthio)benzaldehyde, but my reaction was sluggish. Upon pushing the reaction with a stronger oxidant, I've formed the 3-(Methylthio)benzoic acid byproduct. How do I remove it?
Answer:
This is a classic case of over-oxidation. While mild oxidants are designed to stop at the aldehyde, stronger or less selective reagents like potassium permanganate (KMnO₄) or chromic acid can readily oxidize the intermediate benzaldehyde to the corresponding carboxylic acid.[3][4]
The key to removing this byproduct is exploiting its acidic nature. The carboxylic acid proton is significantly more acidic than any other proton in your desired product or starting material.
Troubleshooting & Purification Protocol: Liquid-Liquid Extraction with a Weak Base
An aqueous basic wash will selectively convert the acidic byproduct into a water-soluble salt, allowing for its easy removal from the organic phase.
Step-by-Step Protocol:
-
Dissolve Crude Mixture: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).
-
Perform Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (forming the sodium 3-(methylthio)benzoate salt) but not strong enough to react with your alcohol or other less acidic species. The resulting salt is ionic and will partition into the aqueous layer.
-
-
Shake and Vent: Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced from the acid-base reaction. Shake gently for 1-2 minutes.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic byproduct.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and remove residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product, now free of the carboxylic acid.
Question 3: My reaction did not go to completion. How can I efficiently separate the unreacted this compound from my less polar product (e.g., an ester or ether)?
Answer:
Separating a starting alcohol from a less polar product is a common purification challenge. The presence of the hydroxyl (-OH) group makes the starting this compound significantly more polar than its esterified or etherified derivatives. This polarity difference is the basis for its removal.
Purification Strategy Overview
| Method | Principle | Best For |
| Flash Column Chromatography | Separation based on differential polarity. | Most reliable method for a wide range of products. |
| Distillation | Separation based on different boiling points. | Liquid products with a boiling point difference of >25 °C.[5] |
| Crystallization | Separation based on differential solubility. | When the desired product is a solid that can be easily recrystallized.[6] |
Primary Recommendation: Flash Column Chromatography
This method is nearly always successful. Follow the detailed protocol outlined in Question 1 . The unreacted alcohol will elute after your less polar desired product. For example, in a Hexane:EtOAc system, your product might elute at 10% EtOAc while the starting alcohol requires 20-30% EtOAc.
Visualizing Purification Strategies
The following diagrams illustrate the common byproduct pathways and a general workflow for purification.
Byproduct Formation Pathways
This diagram shows the primary starting material and the potential products and byproducts that can arise from typical reactions.
Caption: Decision tree for purification strategy selection.
Summary of Common Byproducts
| Byproduct Type | Typical ¹H NMR Shift (-CH₃) | Relative Polarity | Recommended Removal Method |
| 3-(Methylthio)benzoic acid | ~ δ 2.5 ppm | Acidic | Aqueous NaHCO₃ Extraction |
| 3-(Methylsulfinyl)benzyl alcohol | ~ δ 2.7-2.9 ppm | High | Flash Column Chromatography |
| 3-(Methylsulfonyl)benzyl alcohol | ~ δ 3.0-3.3 ppm | Very High | Flash Column Chromatography |
| Unreacted Starting Alcohol | ~ δ 2.5 ppm | Medium | Flash Column Chromatography |
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?
- Guerbet, M. (1970). Process for the purification of benzyl alcohol. U.S. Patent No. 3,523,978.
- Asymmetric Info. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Quick Company.
- Ashenhurst, J. (2018, June 13).
- PrepChem. (n.d.). Preparation of benzyl alcohol.
- National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem.
- Sciencemadness Discussion Board. (2007, October 21).
- Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.
- ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation...
- Vulcanchem. (n.d.). 3-Methyl-5-(methylthio)benzaldehyde.
- Benchchem. (n.d.). 4-(Methylthio)benzyl Alcohol | High-Purity Reagent.
- Royal Society of Chemistry. (2020, June 25). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science.
- ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations.
- Ciba Specialty Chemicals Holding Inc. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. WO Patent 2001007410A1.
- Chem-Impex. (n.d.). 3-(Methylthio)benzaldehyde.
- ResearchGate. (2025, December 6). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
- ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
- Santa Cruz Biotechnology. (n.d.). 3-(Methylthio)benzaldehyde.
- Buenconsejo, R. S., et al. (2025, February 12). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.
- Royal Society of Chemistry. (n.d.).
- World Intellectual Property Organization. (2001, February 1).
- Ciba Specialty Chemicals Holding Inc. (2003). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. U.S. Patent No. 6,566,527B1.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Degirmenbasi, N., & Boz, N. (n.d.).
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- Wikipedia. (n.d.). Benzyl alcohol.
- Yang, Q., et al. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Kumar, A., et al. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances.
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- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- Quora. (2024, December 29).
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- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- ResearchGate. (n.d.). Proposed reaction mechanisms for observed products with benzyl alcohol and NO3.
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Improving yield and purity in the synthesis of 3-(Methylthio)benzyl alcohol
Welcome to the technical support guide for the synthesis of 3-(Methylthio)benzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in improving the yield and purity of this important intermediate. The guidance provided is based on established chemical principles and field-proven insights to help you navigate potential experimental hurdles.
Primary Synthetic Route: Reduction of 3-(Methylthio)benzaldehyde
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 3-(Methylthio)benzaldehyde. This transformation is typically accomplished using a mild and selective reducing agent, such as sodium borohydride (NaBH₄). This agent is preferred for its high chemoselectivity towards aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3]
General Reaction Scheme
The reduction converts the carbonyl group of the aldehyde into a primary alcohol.
Caption: General workflow for the reduction of 3-(Methylthio)benzaldehyde.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, from reaction conditions to workup procedures.
Possible Causes & Solutions:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting aldehyde indicates an incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of the reducing agent. While stoichiometry suggests 1 equivalent of NaBH₄ can reduce 4 equivalents of aldehyde, in practice, it's common to use 1.2 to 2.0 molar equivalents of NaBH₄ per equivalent of aldehyde to ensure the reaction goes to completion.[4] You may also need to extend the reaction time.
-
-
Sub-optimal Temperature: Sodium borohydride reductions are often performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions.[5]
-
Explanation: Adding NaBH₄ to a protic solvent like methanol can generate hydrogen gas, and the reaction is exothermic. A very low temperature might slow the reaction rate excessively, while a high temperature can lead to decomposition of the reagent and potential side reactions.
-
Solution: Start the reaction at 0 °C by adding the NaBH₄ portion-wise to the solution of the aldehyde in methanol or ethanol. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[5]
-
-
Loss During Workup: The product, this compound, has some solubility in water.[6] Significant product loss can occur during the aqueous workup and extraction steps.
-
Solution: When quenching the reaction, use a saturated solution of ammonium chloride (NH₄Cl) instead of just water, which can help break up any borate complexes.[7] During extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), ensure you perform multiple extractions (at least 3x) of the aqueous layer to maximize the recovery of the product. Subsequently, washing the combined organic layers with brine (saturated NaCl solution) will help remove residual water and can decrease the solubility of the alcohol in the organic phase, further improving recovery.[7]
-
Sources
Managing the air and moisture sensitivity of reagents for 3-(Methylthio)benzyl alcohol synthesis
A Guide to Managing Air and Moisture Sensitive Reagents
Welcome to the Technical Support Center for the synthesis of 3-(Methylthio)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with handling the air- and moisture-sensitive reagents frequently employed in this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower you to overcome experimental hurdles and ensure robust, reproducible results.
The synthesis of this compound, most commonly achieved via the reduction of 3-(methylthio)benzaldehyde, appears straightforward. However, the success of this conversion hinges on the rigorous exclusion of atmospheric moisture and oxygen. The powerful reducing agents required for this transformation are highly reactive and can be easily quenched or directed toward unproductive side-reactions, diminishing yields and complicating purification.
This document provides in-depth, field-tested guidance in a practical question-and-answer format, focusing on troubleshooting common issues and establishing best practices for handling the critical reagents involved.
Core Principles: Why Air and Moisture Derail Your Synthesis
Many reagents used in organic synthesis, particularly strong reducing agents and organometallics, are fundamentally incompatible with air and water.[1][2] Understanding the "why" is critical for developing an intuitive sense of good laboratory practice.
-
Reaction with Water (Hydrolysis): Reagents like Lithium Aluminum Hydride (LAH) and Grignard reagents are potent bases. They react instantly and violently with protic sources, including water, alcohols, and even trace moisture adsorbed onto glassware.[3][4][5] This reaction is not just a loss of reagent; it generates highly flammable hydrogen gas, posing a significant safety risk.[3][4][6]
-
Reaction with Oxygen (Oxidation): Organometallic reagents can also be destroyed by atmospheric oxygen. This not only consumes the reagent but can lead to the formation of peroxide impurities, which can be explosive.[8][9]
-
Solvent and Reagent Integrity: Anhydrous solvents are crucial. Many common laboratory solvents are hygroscopic and will absorb moisture from the air. Using a "wet" solvent is equivalent to adding water directly to your reaction, leading to failed initiation or low yields.[8][10]
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific, common problems encountered during the synthesis of this compound.
Q1: My reaction failed to initiate or shows very low conversion of the starting aldehyde. What went wrong?
This is the most common failure mode and almost always points to the inadvertent introduction of water or air.
Possible Causes & Solutions:
-
Contaminated Reagents: The reducing agent (e.g., LAH, NaBH₄) may have degraded due to improper storage. Commercial LAH is typically a gray powder; a pure white solid may indicate it has absorbed moisture and converted to lithium hydroxide and aluminum hydroxide.[4]
-
Inadequately Dried Glassware: Trace moisture on the surface of your reaction flask is sufficient to quench a significant portion of the reagent.
-
Solution: Glassware must be rigorously dried before use. Oven-drying (>120°C for several hours) or flame-drying under vacuum or an inert gas stream are standard procedures.[13][14] Allow the glassware to cool to room temperature under a stream of inert gas (N₂ or Ar) to prevent moisture from being drawn back in.[15]
-
-
"Wet" Anhydrous Solvents: Solvents from previously opened bottles, even from "anhydrous" grade bottles, can absorb atmospheric moisture.
-
Solution: Use solvent from a freshly opened bottle or a solvent that has been freshly distilled from an appropriate drying agent. For highly sensitive reactions, it is good practice to add a small amount of the reducing agent to the solvent first to consume any residual moisture.[3]
-
-
Imperfect Inert Atmosphere: Leaks in your reaction setup can allow air and moisture to enter.
-
Solution: Ensure all joints are well-sealed. For ground-glass joints, a light application of vacuum grease is recommended for air-sensitive chemistry.[1] Check that the septa are not punctured excessively and provide a good seal. The balloon or Schlenk line providing inert gas should be maintained at a slight positive pressure throughout the reaction.
-
Troubleshooting Workflow Diagram
Caption: A simple setup for maintaining an inert atmosphere.
Protocol Summary:
-
Dry the Flask: Flame-dry the reaction flask containing a stir bar under vacuum or while flushing with nitrogen. [16]2. Seal and Cool: While hot, seal the flask with a rubber septum and clamp it. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Purge the Atmosphere: Attach a balloon filled with nitrogen or argon via a needle through the septum. [15]Insert a second, open needle (an "exit needle") to allow the air inside to be displaced by the inert gas. [15][17]Purge for 5-10 minutes, then remove the exit needle. The balloon will keep the flask under a slight positive pressure.
-
Add Reagents: Add anhydrous solvents and liquid reagents via a dry syringe. [17]Add solid reagents quickly against a counterflow of inert gas.
Detailed Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all glassware thoroughly with soap and water, rinse with deionized water, and then with a small amount of acetone to facilitate drying.
-
Place the glassware (round-bottom flasks, addition funnels, stir bars) in a laboratory oven set to at least 120°C for a minimum of 4 hours, or ideally, overnight. [13]3. Option A (Cooling in Desiccator): Remove the hot glassware and place it in a desiccator to cool to room temperature.
-
Option B (Cooling under Inert Gas): Remove the hot glassware using thick gloves, assemble it quickly, and immediately begin flushing with a stream of dry nitrogen or argon while it cools. [15]This is the preferred method for highly sensitive reactions.
Protocol 2: Safe Quenching of a Lithium Aluminum Hydride (LAH) Reaction
Safety First: This procedure is exothermic and produces flammable hydrogen gas. It MUST be performed in a fume hood, away from ignition sources, and with the reaction flask in an ice-water bath. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. [10][18][19]
-
Prepare for Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction flask to 0°C using an ice-water bath. Ensure the flask is securely clamped.
-
Slow, Sequential Addition: For a reaction that used X grams of LAH, perform the following additions very slowly and dropwise with vigorous stirring. [20] * Step 1: Add X mL of deionized water. A syringe or dropping funnel is recommended. You will observe gas evolution. Add at a rate that keeps the bubbling under control.
-
Step 2: Add X mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture may become thick.
-
Step 3: Add 3X mL of deionized water.
-
-
Stir and Filter: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 minutes. A fine, white, granular precipitate of aluminum salts should form, which can be easily filtered.
-
Isolate Product: Filter the mixture through a pad of Celite or filter paper. Wash the solid precipitate thoroughly with your reaction solvent (e.g., THF, diethyl ether) to recover all the product. The desired this compound will be in the combined filtrate.
References
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Sodium Borohydride Safety Data Sheet. (n.d.). University of Georgia, Office of Research. Retrieved from [Link]
-
How to handle lithium aluminum hydride? (2024). Bloom Tech. Retrieved from [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California Center for Laboratory Safety. Retrieved from [Link]
-
Lithium Aluminum Hydride Safety Information. (n.d.). Princeton University, Environmental Health & Safety. Retrieved from [Link]
-
Sodium Borohydride Safety Data Sheet. (2007). ESPI Metals. Retrieved from [Link]
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Lithium Aluminum Hydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Inert atmosphere Definition. (n.d.). Fiveable. Retrieved from [Link]
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Sodium Borohydride Hazard Summary. (1999). New Jersey Department of Health. Retrieved from [Link]
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Quenching of Water Reactive Materials. (2016). The Sarpong Group, UC Berkeley. Retrieved from [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Inert Atmosphere. (2022). Organic Lab Techniques [Video]. YouTube. Retrieved from [Link]
-
Quenching and Disposal of Water Reactive Materials. (n.d.). University of California, Berkeley, Environmental Health and Safety. Retrieved from [Link]
-
A Grignard reagent is an organomagnesium compound. (n.d.). BYJU'S. Retrieved from [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate. Retrieved from [Link]
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Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]
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How to create inert atmosphere? (2021). ResearchGate. Retrieved from [Link]
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Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
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Quenching Reactive Substances. (2006). KGROUP, University of Washington. Retrieved from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
- New quenching system and application thereof. (2015). Google Patents (CN104628552A).
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Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014). Socratic.org. Retrieved from [Link]
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Quenching Reactions: Lithium Aluminium Hydride. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard reaction in air? (2023). Reddit. Retrieved from [Link]
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Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
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Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]
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How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
4-(METHYLTHIO)BENZYL ALCOHOL. (n.d.). ChemBK. Retrieved from [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001). Google Patents (WO2001007410A1).
-
Synthesis of p-(Methylthio)benzyl p-nitrobenzyl carbonate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]
-
Aldehyde - Oxidation, Reduction, Reactions. (2023). Britannica. Retrieved from [Link]
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Technical Support Center: A-Z Guide to Preventing Methylthio Group Over-oxidation
Welcome to the technical support center for managing methylthio (-SCH₃) group stability during chemical reactions. The electron-rich nature of the thioether sulfur makes it highly susceptible to oxidation, often leading to the undesired formation of methylsulfinyl (-S(O)CH₃) and methylsulfonyl (-S(O)₂CH₃) species. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of your methylthio-containing compounds.
Part 1: Understanding the Problem & Core Principles
The sulfur atom in a methylthio group is a soft, nucleophilic center.[1] This inherent reactivity is the root cause of its susceptibility to oxidation. The process is sequential: the thioether is first oxidized to a sulfoxide, which can then be further oxidized to a sulfone.[2][3][4] While the initial oxidation to the sulfoxide can sometimes be reversed, the oxidation to the sulfone is generally irreversible under standard laboratory conditions.[5][6]
Key factors influencing the rate and extent of oxidation include the choice of oxidant, reaction temperature, stoichiometry, and the electronic environment of the molecule itself.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers in a direct Q&A format.
Q1: I'm trying to oxidize a primary/secondary alcohol in my molecule, but my methylthio group is oxidizing as well. What's going wrong?
A1: This is a classic chemoselectivity challenge. Many common oxidants, especially those based on chromium (e.g., Jones, PCC) or strong peroxides (e.g., excess m-CPBA, Oxone), are too harsh and will readily oxidize both the alcohol and the thioether.[2][7][8] The key is to use a milder, more selective oxidation system.
-
Recommended Action: Switch to a DMSO-based oxidation like the Swern or Moffatt oxidation. These reactions are conducted at very low temperatures (-78 °C), which kinetically disfavors the oxidation of the thioether.[7][9][10][11][12]
-
Alternative: The Dess-Martin Periodinane (DMP) oxidation is another excellent choice. It operates under neutral pH at room temperature and shows high selectivity for alcohols over thioethers.[7]
Q2: I ran a Swern oxidation, but I'm still seeing some sulfoxide formation. How can I optimize the reaction?
A2: While the Swern oxidation is generally mild, deviations from the standard protocol can lead to side reactions.
-
Temperature Control is Critical: Ensure the reaction temperature does not rise above -60 °C during the addition of DMSO/oxalyl chloride and the alcohol.[9] Premature warming can lead to side reactions, including oxidation of sensitive groups.
-
Stoichiometry: Use the minimum necessary equivalents of the DMSO-activator complex. A slight excess is standard, but a large excess increases the risk of side reactions.
-
Alternative DMSO Activation: Consider alternatives to oxalyl chloride for DMSO activation. Using 2,4,6-trichloro[5][6][13]triazine (cyanuric chloride) allows the reaction to be run at a milder -30 °C.[10][14][15]
Q3: My reaction doesn't use an oxidant, but I'm seeing sulfoxide in my final product after workup. What's the cause?
A3: Unintentional oxidation can occur during the workup or storage phase, often due to atmospheric oxygen, especially if trace metals are present, or from residual reagents.
-
Quenching: If your reaction involved any potentially oxidative reagents, even if not intended as the primary oxidant, ensure you perform a reductive quench before extraction. A wash with a mild reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is highly effective.[16]
-
Inert Atmosphere: During workup and solvent removal, try to maintain an inert atmosphere (Nitrogen or Argon) to minimize contact with air.
-
Storage: Store sensitive thioether-containing compounds under an inert atmosphere, protected from light, and at low temperatures to prevent slow oxidation over time.[17]
Q4: I need to perform a reaction that requires a strong oxidant. Is there any way to protect the methylthio group?
A4: Yes, a protection-deprotection strategy is a viable approach. The goal is to temporarily modify the thioether to render it stable to the oxidative conditions.[18][19]
-
Strategy 1: Reversible Oxidation: One clever strategy, particularly in peptide synthesis, is to intentionally oxidize the methionine thioether to the sulfoxide.[20] The more polar sulfoxide is stable to many synthetic steps and can be selectively reduced back to the thioether at a later stage.[4][20]
-
Strategy 2: Conversion to a Sulfonium Salt: The thioether can be reacted with an alkyl halide (e.g., methyl iodide) to form a sulfonium salt. This positively charged species is resistant to oxidation. The protecting group can often be removed by heating or nucleophilic displacement.
Part 3: Preventative Strategies & Protocols
Strategy 1: Selection of Mild Oxidizing Agents
When a reaction requires an oxidation elsewhere in the molecule, choosing the right reagent is the first line of defense.
| Reagent System | Typical Conditions | Selectivity for Alcohol vs. Thioether | Key Advantages & Disadvantages |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, DCM, -78 °C | High | Mild, avoids over-oxidation of aldehydes.[7][11] Drawback: Requires cryogenic temps, produces foul-smelling DMS.[10][12] |
| Dess-Martin (DMP) | DMP, DCM, Room Temp | High | Neutral pH, room temperature, high chemoselectivity.[7] Drawback: DMP is explosive under shock/heat. |
| Parikh-Doering | SO₃•Py, DMSO, Et₃N, DCM, 0 °C to RT | Moderate to High | Milder than Swern, no cryogenic temps needed.[10] |
| Sodium Periodate (NaIO₄) | NaIO₄, MeOH/H₂O, 0 °C to RT | Moderate (Can oxidize to sulfoxide) | Good for oxidizing sulfides selectively to sulfoxides, but may not be suitable if complete preservation of the thioether is needed.[8] |
| Hydrogen Peroxide (H₂O₂) | H₂O₂, various catalysts | Low | Generally unselective and will readily oxidize thioethers to sulfoxides and sulfones.[21][22] |
| m-CPBA / Oxone® | m-CPBA or Oxone®, various solvents | Low | Strong oxidants, will rapidly oxidize thioethers.[2][23] Useful for intentionally forming sulfones. |
Protocol 1: General Procedure for a Chemoselective Swern Oxidation
This protocol describes the oxidation of a primary alcohol to an aldehyde in the presence of a methylthio group.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, ~0.2 M relative to substrate). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equiv.) to the stirred DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (3.0 equiv.). Stir the mixture for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve the methylthio-containing alcohol (1.0 equiv.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equiv.) dropwise. The mixture may become thick. Allow the reaction to stir for another 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product by ¹H NMR and LC-MS to confirm aldehyde formation and the absence of sulfoxide/sulfone peaks.
Strategy 2: The "Oxidize-and-Reduce" Protection Method
This is a powerful strategy when harsh oxidants are unavoidable. The thioether is intentionally and controllably oxidized to the sulfoxide, which protects the sulfur from further oxidation. The sulfoxide is then reduced back in a later step.
Diagram: Oxidation Pathway and Protection Strategy
The following diagram illustrates the oxidation states of the methylthio group and the logic of the "oxidize-and-reduce" protection strategy.
Caption: Oxidation pathway of a methylthio group and the "oxidize-and-reduce" protection concept.
Part 4: Analytical Detection of Over-oxidation
Confirming the oxidation state of your sulfur is crucial. Several analytical techniques can differentiate between the thioether, sulfoxide, and sulfone.
| Technique | Methylthio (-SCH₃) | Methylsulfoxide (-S(O)CH₃) | Methylsulfone (-S(O)₂CH₃) |
| ¹H NMR | Singlet, ~2.1-2.5 ppm | Singlet, downfield shift to ~2.7-3.0 ppm.[17] | Singlet, further downfield shift to ~3.0-3.3 ppm. |
| ¹³C NMR | Methyl carbon ~15-20 ppm | Methyl carbon shifted downfield to ~35-45 ppm. | Methyl carbon shifted further downfield to ~40-50 ppm. |
| Mass Spec | Mass = M | Mass = M + 16 | Mass = M + 32 |
| IR Spec | No characteristic strong bands | Strong S=O stretch ~1030-1070 cm⁻¹ | Two strong S=O stretches: ~1300-1350 cm⁻¹ (asym) and ~1120-1160 cm⁻¹ (sym). |
References
- Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. CNR-IRIS.
-
Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]
-
Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. ResearchGate. Available from: [Link]
-
Swern Oxidation. Chem-Station Int. Ed. Available from: [Link]
-
(PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. Available from: [Link]
-
A Mild and Efficient Alternative to the Classical Swern Oxidation. Organic Chemistry Portal. Available from: [Link]
-
An alternative to the Swern oxidation. ElectronicsAndBooks. Available from: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Swern oxidation. Wikipedia. Available from: [Link]
-
Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Available from: [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. ResearchGate. Available from: [Link]
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PMC - NIH. Available from: [Link]
-
In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Available from: [Link]
-
Hydrogen peroxide. Wikipedia. Available from: [Link]
-
Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PMC - NIH. Available from: [Link]
-
Methionine sulfoxide. Wikipedia. Available from: [Link]
-
Chapter 6 "protection for the thiol group". ResearchGate. Available from: [Link]
-
04.07 Thioethers. YouTube. Available from: [Link]
-
A Mild and Efficient Alternative to the Classical Swern Oxidation. ResearchGate. Available from: [Link]
-
Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. PubMed. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
ChemInform Abstract: Interaction Between Functional Groups and Its Consequences in Oxidation of Thioethers. ResearchGate. Available from: [Link]
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Theoretical Insights into the Gas-Phase Oxidation of 3-Methyl-2-butene-1-thiol by the OH Radical: Thermochemical and Kinetic Analysis. ACS Publications. Available from: [Link]
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15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Available from: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available from: [Link]
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p-Toluenesulfonylacetylene as Thiol Protecting Group. The Journal of Organic Chemistry. Available from: [Link]
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Swern Oxidation. Organic Chemistry Portal. Available from: [Link]
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Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Available from: [Link]
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Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Available from: [Link]
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334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. Available from: [Link]
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Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. OSTI.GOV. Available from: [Link]
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One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC - NIH. Available from: [Link]
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Sulfur. Wikipedia. Available from: [Link]
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The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. Available from: [Link]
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Technical Support Center: Chromatographic Separation of (Methylthio)benzyl Alcohol Isomers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to resolving the complex challenges associated with the chromatographic separation of 3-(Methylthio)benzyl alcohol and its positional isomers (2- and 4-). The subtle structural differences between these isomers—differing only in the substitution pattern on the aromatic ring—make them notoriously difficult to resolve. This guide provides field-proven insights, troubleshooting workflows, and detailed methodologies to help you achieve baseline separation and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: Why are the 2-, 3-, and 4-(methylthio)benzyl alcohol isomers so difficult to separate?
A1: Positional isomers, such as the (methylthio)benzyl alcohol series, possess identical molecular weights and very similar physicochemical properties, including polarity and pKa. Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, often fail to distinguish between these subtle structural differences, leading to poor resolution or complete co-elution.[1] Successful separation requires a chromatographic system that can exploit alternative interaction mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity.[1]
Q2: I am starting method development. What is the best type of stationary phase to begin with for separating these aromatic isomers?
A2: While a high-density, end-capped C18 column is a common starting point for many methods, for positional isomers, it's often more efficient to begin with a stationary phase that offers alternative selectivities.[1][2] We recommend starting with a Pentafluorophenyl (PFP) or a Phenyl-Hexyl phase.
-
PFP Phases: These columns are excellent for separating aromatic compounds. The highly electronegative fluorine atoms on the phenyl ring create strong dipole moments and offer unique π-π interactions, which can effectively differentiate between the electron cloud distributions of the ortho, meta, and para isomers.[1]
-
Phenyl-Hexyl Phases: These provide a good balance of hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl rings. This mixed-mode interaction can often provide the selectivity needed to resolve closely related aromatic compounds.
If these are unavailable, an embedded polar group (EPG) phase can also be a good choice, as it can offer additional hydrogen bonding interactions.[1]
Q3: How critical is mobile phase composition for this separation?
A3: Mobile phase composition is a critical factor you can manipulate to achieve separation.[3][4] It directly influences the selectivity (α) of your method. The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity due to differences in their dipole moments and their ability to interact with the analyte and stationary phase. Furthermore, the pH of the mobile phase (if using a buffer) can affect the ionization state of the analytes, although for benzyl alcohols, this is less of a factor unless operating at very high pH. Additives like weak acids (e.g., formic acid or acetic acid) can sharpen peaks by minimizing interactions with residual silanols on the silica support.
Troubleshooting Guide: Common Separation Problems
Problem 1: My isomers are completely co-eluting on a C18 column. What is my first step?
Answer: Co-elution of positional isomers on a C18 column indicates that the stationary phase chemistry is not suitable for the separation.[5][6] The primary separation mechanism (hydrophobicity) is insufficient. You need to introduce different separation mechanisms.
Step-by-Step Protocol:
-
Change the Stationary Phase: This is the most impactful change you can make.[6] Switch to a column with a different selectivity, as discussed in the FAQ. A PFP column is the recommended first choice.
-
Optimize the Organic Modifier: If you must remain on a C18 (or after switching to a PFP), evaluate both Acetonitrile (ACN) and Methanol (MeOH).
-
Run a simple isocratic method (e.g., 50:50 Organic:Water) with ACN.
-
Run the same isocratic method with MeOH.
-
ACN often provides sharper peaks due to its lower viscosity, but MeOH can offer different selectivity due to its protic nature and ability to hydrogen bond.
-
-
Adjust Mobile Phase Strength: If you see any hint of peak separation (e.g., a small shoulder), the next step is to increase retention by weakening the mobile phase (i.e., decreasing the percentage of organic solvent).[6] Increased retention gives more time for the analytes to interact with the stationary phase, which can improve resolution.
| Parameter | Recommendation 1 (PFP) | Recommendation 2 (Phenyl-Hexyl) |
| Column | PFP, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | Start with 30% B, hold for 2 min, ramp to 80% B over 10 min | Start with 40% B, hold for 2 min, ramp to 90% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
This table provides starting points. Optimization will be required.
Caption: A logical workflow for resolving co-eluting isomers.
Problem 2: I have partial separation, but the peaks are broad and tailing.
Answer: Peak tailing and broadness can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column dispersion. For polar analytes like benzyl alcohols, secondary interactions with acidic silanol groups on the silica backbone are a common cause.
Step-by-Step Protocol:
-
Use a Mobile Phase Additive: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to both your aqueous and organic mobile phase components. This will protonate the silanol groups, minimizing undesirable ionic interactions with your analytes and leading to sharper, more symmetrical peaks.
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[7] Dissolving the sample in a much stronger solvent (e.g., 100% ACN) can cause peak distortion.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample. Overloading the column can lead to peak fronting or tailing. Cut the injection volume in half to see if peak shape improves.
-
Use a High-Purity, End-Capped Column: If you are using an older C18 column, it may have a higher concentration of active silanol groups. Modern, high-purity silica columns that are thoroughly end-capped will exhibit better peak shape for polar compounds.
Caption: Interaction mechanisms driving isomer separation.
References
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) . Rotachrom Technologies. Available from: [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions . ResearchGate. Available from: [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry . LCGC International. Available from: [Link]
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Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization *. Scirp.org. Available from: [Link]
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separation of positional isomers . Chromatography Forum. Available from: [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . Axion Labs. Available from: [Link]
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How come ortho cresol and benzyl alcohol are functional isomers? . Quora. Available from: [Link]
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ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY . Molnar Institute. Available from: [Link]
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Unknown Source. Please verify the origin.
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Co-Elution: How to Detect and Fix Overlapping Peaks . Axion Labs via YouTube. Available from: [Link]
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Effects of Stationary Liquids on the Separation of the Isomers of Aromatic Hydrocarbons in Gas Chromatography . Oxford Academic. Available from: [Link]
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Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis . UVaDOC Principal. Available from: [Link]
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Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns . Waters. Available from: [Link]
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Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review . ResearchGate. Available from: [Link]
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(PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization . ResearchGate. Available from: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]
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Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available from: [Link]
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Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides . MDPI. Available from: [Link]
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How to separate isomers by Normal phase HPLC? . ResearchGate. Available from: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. Available from: [Link]
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Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation . MicroSolv. Available from: [Link]
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In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases . NIH National Library of Medicine. Available from: [Link]
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Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II) . The Royal Society of Chemistry. Available from: [Link]
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Benzyl Alcohol Fundamentals . Chromatography Forum. Available from: [Link]
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HPLC Methods for analysis of Benzyl alcohol . HELIX Chromatography. Available from: [Link]
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Chiral HPLC Separations . Phenomenex. Available from: [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. Available from: [Link]
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Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography . Separation Science. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Methylthio)benzyl Alcohol and 4-(Methylthio)benzyl Alcohol
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the subtle placement of a functional group on an aromatic ring can profoundly alter a molecule's reactivity, directing the course of a reaction and influencing product yields. This guide provides a comprehensive comparison of two structurally similar yet electronically distinct building blocks: 3-(Methylthio)benzyl alcohol and 4-(Methylthio)benzyl alcohol. We will dissect the underlying electronic principles that govern their reactivity and present experimental contexts to guide your synthetic strategies.
The Decisive Factor: Electronic Effects of the Methylthio Substituent
The reactivity of the benzylic alcohol moiety in both isomers is fundamentally controlled by the electronic influence of the methylthio (-SCH₃) group. This group exerts a dual nature, characterized by two opposing electronic effects:
-
Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the -SCH₃ group pulls electron density away from the benzene ring through the sigma bond network. This is a relatively weak, distance-dependent electron-withdrawing effect.[1]
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This is a powerful electron-donating effect.[1][2]
The critical difference between the two isomers lies in how these effects are transmitted to the reactive benzylic center.
-
4-(Methylthio)benzyl alcohol (The para isomer): In the para position, both the -I and +M effects are at play. However, the resonance effect is dominant, allowing the sulfur's lone pairs to delocalize directly throughout the π-system, significantly increasing electron density at the carbon atom bearing the -CH₂OH group (the ipso-carbon). This delocalization is crucial for stabilizing any positive charge that develops at the benzylic position during a reaction. The Hammett constant for a para -SCH₃ group (σₚ) is approximately -0.047, indicating a net, albeit weak, electron-donating character.[3]
-
This compound (The meta isomer): For the meta isomer, the resonance effect cannot be extended to the benzylic carbon's position. The primary influence felt at the reaction center is the electron-withdrawing inductive (-I) effect. Consequently, the benzylic position is comparatively electron-deficient. The Hammett constant for a meta -SCH₃ group (σₘ) is approximately +0.15, quantifying its net electron-withdrawing nature in this position.[3][4]
This fundamental electronic disparity dictates that 4-(Methylthio)benzyl alcohol is poised to be significantly more reactive in reactions that proceed through an electron-deficient transition state or a carbocation intermediate.
Reactivity in Profile: A Head-to-Head Comparison
We will now explore the consequences of these electronic differences in three common classes of reactions for benzyl alcohols.
Reactions Proceeding via Benzylic Carbocations (Sₙ1-type)
Reactions such as acid-catalyzed etherification or conversion to a benzyl halide are classic examples that involve the formation of a benzylic carbocation intermediate. The stability of this intermediate is the single most important factor determining the reaction rate.
Expected Outcome: 4-(Methylthio)benzyl alcohol should react much faster than its meta counterpart. The electron-donating resonance from the para-methylthio group provides substantial stabilization to the carbocation, lowering the activation energy for its formation. Conversely, the inductively withdrawing meta-methylthio group destabilizes the carbocation, hindering the reaction.
Experimental Evidence: Studies on the etherification of substituted benzyl alcohols consistently show that substrates with electron-donating groups undergo the reaction efficiently, while those with electron-withdrawing groups give poor to no yield under similar conditions.[5] For instance, in an alkoxyhydrosilane-facilitated cross-etherification, benzyl alcohols with electron-donating substituents like MeS gave products in excellent yields (84-99%), whereas those with electron-withdrawing groups failed to react.[5] Similarly, a chemoselective etherification method is noted to be most effective for benzyl alcohols bearing electron-donating groups due to the stabilization of the carbocation intermediate.[6]
Caption: Sₙ1 Reactivity Pathway Comparison.
This protocol is designed to highlight the reactivity difference. Under these conditions, the 4-isomer is expected to yield the product efficiently, while the 3-isomer will react sluggishly, if at all.
-
Setup: To two separate 25 mL round-bottom flasks, add this compound (1.54 g, 10 mmol) and 4-(Methylthio)benzyl alcohol (1.54 g, 10 mmol), respectively.
-
Solvent: Add 15 mL of methanol to each flask and stir until the solids are fully dissolved.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.1 mL) to each flask.
-
Reaction: Heat both mixtures to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour for up to 6 hours.
-
Workup: After the reaction, cool the flasks to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Compare the isolated yields of the corresponding methyl ethers.
Oxidation to Benzaldehydes
The oxidation of a benzyl alcohol to an aldehyde involves the removal of two hydrogen atoms from the benzylic carbon. While the reaction does not proceed through a distinct carbocation, the transition state can have some electron-deficient character. Therefore, electron-donating groups can facilitate the reaction, though the effect is generally less pronounced than in Sₙ1-type reactions.[7] A significant consideration here is the potential for over-oxidation of the sulfur atom from a thioether to a sulfoxide or sulfone, which necessitates the choice of a mild and selective oxidizing agent.[8]
Expected Outcome: 4-(Methylthio)benzyl alcohol may exhibit a slightly faster oxidation rate compared to the 3-isomer due to the electron-donating nature of the para-substituent. However, the difference is expected to be less dramatic than in the etherification reaction.
Experimental Evidence: Kinetic studies on the oxidation of various substituted benzyl alcohols by reagents like pyrazinium dichromate show a good correlation with Hammett constants.[7] Reactions are typically accelerated by electron-releasing groups, as indicated by a negative rho (ρ) value in the Hammett plot.[9] This suggests the 4-isomer would react faster. The selective oxidation of benzyl alcohol to benzaldehyde can be achieved using various catalytic systems, including those based on peroxymonosulfate activated by carbon nanotubes or iron(III) nitrate.[10][11]
Caption: General Workflow for Benzyl Alcohol Oxidation.
Manganese dioxide (MnO₂) is a mild and effective reagent for the selective oxidation of benzylic alcohols, typically minimizing the risk of sulfur oxidation.
-
Setup: In a 100 mL round-bottom flask, suspend 4-(Methylthio)benzyl alcohol (1.54 g, 10 mmol) in 50 mL of dichloromethane.
-
Oxidant Addition: Add activated manganese dioxide (8.7 g, 100 mmol, 10 equivalents) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is heterogeneous. Monitor the disappearance of the starting material by TLC (typically 4-8 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-(methylthio)benzaldehyde.
-
Repeat: Perform the identical procedure for this compound and compare the reaction times and isolated yields.
Esterification
Esterification can be performed under various conditions, most commonly Fischer esterification (with a carboxylic acid and acid catalyst) or acylation with an acyl chloride.
Expected Outcome:
-
Fischer Esterification: This is an equilibrium process. The nucleophilicity of the alcohol's oxygen atom attacks the protonated carboxylic acid. The electron-donating para-SCH₃ group in the 4-isomer may slightly increase the nucleophilicity of the benzylic oxygen compared to the 3-isomer, potentially leading to a faster rate of reaching equilibrium. However, the effect is generally subtle.
-
Acylation with Acyl Chlorides: This reaction is typically fast and irreversible. The reactivity is again dependent on the nucleophilicity of the alcohol. A modest rate enhancement for the 4-isomer over the 3-isomer can be anticipated.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the mechanistic principles discussed. Actual experimental results may vary based on specific reaction conditions, but the relative trends should hold true.
| Reaction Type | Key Intermediate/State | 4-(Methylthio)benzyl alcohol (para) | This compound (meta) | Rationale |
| Sₙ1 Etherification | Benzylic Carbocation | High Reactivity, High Yield | Very Low Reactivity, Low/No Yield | Strong +M effect stabilizes the carbocation. |
| Oxidation | Electron-Deficient T.S. | Moderate-to-High Reactivity | Moderate Reactivity | Weak electron-donating character facilitates oxidation. |
| Esterification | Nucleophilic Attack | Moderate-to-High Reactivity | Moderate Reactivity | Slightly enhanced nucleophilicity from +M effect. |
Conclusion and Strategic Recommendations
The positional isomerism of the methylthio group creates a stark contrast in the chemical reactivity of this compound and 4-(Methylthio)benzyl alcohol.
-
4-(Methylthio)benzyl alcohol is the more reactive isomer, particularly in reactions that proceed through a carbocation intermediate (Sₙ1-type). Its para-substituent provides powerful resonance stabilization, making it an excellent substrate for transformations like acid-catalyzed etherifications and conversions to benzyl halides.
-
This compound is considerably less reactive in such reactions due to the net electron-withdrawing nature of the meta-methylthio group, which destabilizes cationic intermediates. Its reactivity in oxidation or esterification is comparable to other benzyl alcohols with weakly deactivating groups.
For the synthetic chemist, this means:
-
When planning a multi-step synthesis that requires a robust Sₙ1-type reaction at the benzylic position, the 4-isomer is the substrate of choice .
-
If a reaction sensitive to highly activated benzyl alcohols is desired, or if the benzylic position needs to be preserved while other transformations occur, the 3-isomer offers greater stability .
-
In reactions like oxidation, care must be taken with both isomers to select mild conditions that preserve the thioether functionality.
Understanding these fundamental electronic differences is paramount for designing efficient, high-yield synthetic routes and for predicting the behavior of these versatile building blocks in complex molecular architectures.
References
-
ChemBK. (2024). 4-(METHYLTHIO)BENZYL ALCOHOL. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
- Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
PubMed. (n.d.). Weak attractive interactions between methylthio groups and electron-deficient alkenes in peri-naphthalenes: a competition with conjugative effects. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
- Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 3865-3872.
-
Supporting Information for scientific publication. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
- Wheeler, O. H., & Whelan, K. (2012).
-
Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyl-3-methylthio-5-sulfamylbenzyl alcohol. Retrieved from [Link]
- Google Patents. (2001). WO 01/07410.
- Wang, Z., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
-
University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved from [Link]
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University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe). Retrieved from [Link]
- Iida, T., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Scientific Reports, 14(1), 8345.
- Google Patents. (2002). US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications.
- Boukattaya, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules, 28(22), 7592.
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Royal Society of Chemistry. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]
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PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: conventional versus microwave heating. Retrieved from [Link]
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Comparative Analysis of Synthetic Routes to Substituted Benzyl Alcohols: A-Comprehensive Guide for Researchers
Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their synthesis has been a subject of extensive research, leading to the development of numerous synthetic methodologies. This guide provides a comparative analysis of the most common and effective routes for the preparation of substituted benzyl alcohols, offering insights into the mechanistic underpinnings, experimental considerations, and the relative merits of each approach.
Reduction of Benzaldehydes and Derivatives
The reduction of benzaldehydes and their derivatives is one of the most direct and widely employed methods for the synthesis of benzyl alcohols. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule.
Metal Hydride Reductions
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common metal hydride reagents used for this transformation.
-
Sodium Borohydride (NaBH₄): This reagent is known for its mildness and high chemoselectivity.[1] It readily reduces aldehydes and ketones while leaving other functional groups like esters, amides, and nitro groups intact. The reaction is typically carried out in protic solvents like methanol or ethanol at room temperature. The high reactivity of aldehydes compared to other carbonyl compounds allows for their selective reduction.[1]
-
Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a much more powerful reducing agent, capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. This lack of selectivity can be a disadvantage when other reducible groups are present. Reactions with LiAlH₄ are typically performed in aprotic solvents like diethyl ether or tetrahydrofuran (THF) under anhydrous conditions due to its violent reaction with water.
Mechanism of Hydride Reduction: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the metal hydride reagent to the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate, an alkoxide, which is then protonated during the workup step to yield the benzyl alcohol.
Figure 1: General mechanism of hydride reduction of a substituted benzaldehyde.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and more scalable alternative to metal hydride reductions.[2] This method involves the reaction of a substituted benzaldehyde with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni) supported on carbon or alumina.[2][3] The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the selectivity and yield of the reaction. For instance, gold supported on alumina (Au/Al₂O₃) has shown high selectivity for the formation of benzyl alcohol from benzaldehyde.[3][4][5]
Advantages of Catalytic Hydrogenation:
-
High Atom Economy: The only byproduct is water (in some cases), making it an environmentally friendly process.
-
Scalability: The process is well-suited for industrial-scale production.[6]
-
Catalyst Reusability: The catalyst can often be recovered and reused, reducing costs.
Challenges:
-
Over-reduction: Under harsh conditions, the benzyl alcohol product can be further reduced to the corresponding toluene derivative.[3]
-
Catalyst Poisoning: Certain functional groups can deactivate the catalyst.
A patent describes a method for preparing benzyl alcohol by liquid-phase hydrogenation of benzaldehyde using a catalyst containing NiO, P₂O₅, and Al₂O₃, achieving a conversion efficiency of 93% and selectivity greater than 94%.[7]
Grignard Reaction with Formaldehyde
The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. The reaction of a phenylmagnesium halide (a Grignard reagent) with formaldehyde is a classic method for the synthesis of benzyl alcohol and its substituted derivatives.[6][8][9]
The Grignard reagent, prepared by reacting an aryl halide with magnesium metal, acts as a strong nucleophile.[9] It attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup yields the corresponding primary benzyl alcohol.[8][9]
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A Guide to the Spectroscopic Differentiation of Methylthiobenzyl Alcohol Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structure is paramount. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and physical properties. The methylthiobenzyl alcohols, with their combination of a polar hydroxyl group and a sulfur-containing moiety, are valuable building blocks whose utility is dictated by the ortho-, meta-, or para- positioning of the methylthio (-SCH₃) group.
This guide provides an in-depth spectroscopic comparison of these three isomers. We will explore how the subtle electronic and steric differences between them give rise to unique and identifiable fingerprints across a range of standard analytical techniques. This analysis not only serves as a practical reference for characterization but also reinforces the fundamental principles of structural spectroscopy.
Molecular Structures of the Isomers
The core difference between the three compounds is the spatial relationship between the hydroxymethyl (-CH₂OH) and methylthio (-SCH₃) groups on the benzene ring. This positioning dictates the electronic interplay between the groups—a key factor influencing their spectroscopic behavior.
Caption: Molecular structures of the ortho-, meta-, and para-methylthiobenzyl alcohol isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
Causality of Spectral Differences: The -SCH₃ group is an ortho-, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring via resonance. This effect increases the electron density at the ortho and para positions, shielding the protons at these sites and causing their signals to appear at a lower chemical shift (upfield). Conversely, the -SCH₃ group exerts a weak electron-withdrawing inductive effect. The interplay of these effects, along with the influence of the -CH₂OH group, creates a distinct spectral pattern for each isomer.
-
Ortho-Isomer: Proximity effects (steric hindrance and potential intramolecular interactions) between the adjacent -SCH₃ and -CH₂OH groups will lead to a complex and spread-out aromatic region. The four aromatic protons will be chemically distinct, resulting in four separate multiplets.
-
Meta-Isomer: The aromatic protons are not directly influenced by the resonance-donating effect of the -SCH₃ group in the same way as the ortho and para positions. This results in a different splitting pattern. We expect to see four distinct aromatic signals, with the proton between the two substituents being the most deshielded (downfield).
-
Para-Isomer: Due to the symmetry of the molecule, there are only two chemically distinct types of aromatic protons. The protons ortho to the -CH₂OH group will be equivalent, as will the protons ortho to the -SCH₃ group. This leads to a simplified spectrum, typically showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
Experimental Data Summary:
| Isomer | -CH₃ (s) | -CH₂ (s) | Aromatic Protons (m) |
| Ortho | ~2.4 ppm | ~4.7 ppm | Complex multiplet, ~7.1-7.4 ppm |
| Meta | ~2.5 ppm | ~4.6 ppm | Complex multiplet, ~7.0-7.3 ppm (Predicted) |
| Para | ~2.46 ppm[1] | ~4.59 ppm[1] | Two doublets, ~7.24 ppm (AA'BB' system)[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the number of non-equivalent carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are highly indicative of the substituent positions.
Causality of Spectral Differences: The electron-donating resonance effect of the -SCH₃ group strongly shields the ipso-carbon (the carbon directly attached to the substituent) and the carbons at the ortho and para positions, shifting their signals upfield. The number of unique carbon signals in the aromatic region is a direct indicator of the isomer's symmetry.
-
Ortho-Isomer: All six aromatic carbons are chemically non-equivalent, leading to six distinct signals in the aromatic region.
-
Meta-Isomer: The molecule has a plane of symmetry if considering only the ring, but the substituents break this. We expect six unique aromatic carbon signals.
-
Para-Isomer: Due to the high degree of symmetry (a C₂ axis), there are only four distinct carbon signals: two for the substituted carbons (ipso-carbons) and two for the unsubstituted carbons.
Experimental Data Summary:
| Isomer | -CH₃ | -CH₂ | Aromatic Carbons |
| Ortho | 15.6 | 62.9 | 125.5, 126.8, 128.9, 130.2, 136.0, 138.8 |
| Meta | ~15.5 | ~64.8 | Six signals expected, ~124-142 ppm (Predicted) |
| Para | 16.1 | 64.6 | 127.1, 128.5, 137.4, 138.0[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Causality of Spectral Differences: All three isomers will share key characteristic peaks:
-
O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadness resulting from hydrogen bonding.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the methyl and methylene groups.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption between 1000-1250 cm⁻¹ for the primary alcohol.
The primary difference between the isomers lies in the C-H out-of-plane bending region (690-900 cm⁻¹) . The substitution pattern on the benzene ring dictates the number and position of these bands, providing a clear fingerprint for each isomer.
-
Ortho-disubstituted: A strong band around 750 cm⁻¹.
-
Meta-disubstituted: Bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
Para-disubstituted: A single strong band between 810-840 cm⁻¹.[1]
Experimental Data Summary:
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| Ortho | ~3350 (broad) | ~1030 | ~755 |
| Meta | ~3350 (broad) | ~1040 | ~700, ~780 (Predicted) |
| Para | ~3330 (broad)[1] | ~1010[1] | ~815[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of substituents.
Causality of Spectral Differences: The benzene ring possesses characteristic absorptions around 204 nm (π → π*) and 256 nm (a symmetry-forbidden transition). Substituents alter the energy of these transitions. The -SCH₃ and -CH₂OH groups are both auxochromes, which contain non-bonding electrons that can interact with the aromatic π-system, typically causing a bathochromic (red) shift to longer wavelengths. The extent of this shift depends on the isomer.
-
Ortho- and Para-Isomers: The direct resonance interaction between the sulfur lone pairs and the aromatic ring is most effective in these positions. This increased conjugation leads to a more significant red shift in their λ_max values compared to the meta-isomer.
-
Meta-Isomer: The resonance effect of the -SCH₃ group does not extend to the carbons bearing other substituents in the same way. Therefore, the bathochromic shift is expected to be less pronounced compared to the ortho and para isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
All three isomers have the same molecular formula (C₈H₁₀OS) and therefore the same molecular weight (154.23 g/mol ). The molecular ion peak ([M]⁺) should be observed at m/z = 154.[3]
Causality of Fragmentation Differences: While the molecular ion will be the same, the fragmentation patterns can differ based on the stability of the resulting fragments. Common fragmentation pathways for benzyl alcohols include:
-
Loss of H₂O: A peak at [M-18]⁺ (m/z 136).
-
Loss of •OH: A peak at [M-17]⁺ (m/z 137).
-
Loss of •CH₂OH: A peak at [M-31]⁺ (m/z 123), leading to a methylthiophenyl cation.
-
Alpha-cleavage: Loss of a hydrogen radical to form a resonance-stabilized oxonium ion [M-1]⁺ (m/z 153).
The relative intensities of these fragment ions can vary between isomers due to the influence of the -SCH₃ group on the stability of the resulting carbocations and radical cations. For instance, the para-isomer can effectively stabilize a positive charge on the ring through resonance with the sulfur atom, potentially leading to a more abundant [M-OH]⁺ or [M-H₂O]⁺ fragment.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the methylthiobenzyl alcohol isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
-
Co-add 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a relaxation delay of 5 seconds.
-
Co-add at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (Solid Sample):
-
Prepare a KBr pellet. Mix ~1 mg of the solid alcohol isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Liquid Film):
-
If the sample is a low-melting solid or oil, place a small drop between two NaCl or KBr salt plates. Gently press the plates together to form a thin capillary film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates).
-
Place the sample in the spectrometer.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow
A logical workflow ensures efficient and accurate characterization of an unknown isomer.
Caption: A typical workflow for the spectroscopic identification of a methylthiobenzyl alcohol isomer.
Conclusion
The differentiation of ortho-, meta-, and para-methylthiobenzyl alcohol is readily achievable through a combination of standard spectroscopic techniques. ¹³C NMR and the C-H bending region of the IR spectrum provide the most direct and unambiguous information regarding the substitution pattern due to their sensitivity to molecular symmetry. ¹H NMR offers a detailed view of the electronic environment of the aromatic protons, which is unique for each isomer. While MS and UV-Vis provide confirmatory data, they are less definitive for distinguishing these specific positional isomers on their own. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the structure of these and other substituted aromatic compounds, ensuring the correct starting materials for drug discovery and development pipelines.
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Comparative Analysis of the Biological Activity of 3-(Methylthio)benzyl Alcohol Derivatives and Other Thioanisoles
An In-Depth Technical Guide for Researchers
This guide provides a comparative framework for evaluating the biological activities of 3-(Methylthio)benzyl alcohol derivatives against other well-characterized thioanisoles. Thioanisole, the simplest alkyl-aryl thioether, and its derivatives are pivotal structural motifs in medicinal chemistry, serving as intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a hydroxymethyl group and the specific positioning of the methylthio group, as seen in this compound, can significantly modulate the molecule's physicochemical properties and, consequently, its biological profile.
This document synthesizes current knowledge on related compounds to establish a predictive baseline for the bioactivity of this compound. We will explore key areas of therapeutic interest—anticancer, antimicrobial, neuroprotective, and antioxidant activities—by comparing the performance of known thioanisole derivatives. Furthermore, we provide detailed, validated experimental protocols to enable researchers to rigorously test these hypotheses and generate robust, comparable data.
The core directive of this guide is to explain the causality behind experimental choices and structure-activity relationships (SAR). Understanding why a certain structural modification might lead to enhanced or diminished activity is crucial for rational drug design.[3][4]
General Workflow for Biological Activity Screening
The initial evaluation of any novel compound series follows a logical, multi-step screening process. This workflow ensures that resources are focused on the most promising candidates by systematically assessing their efficacy and safety.
Caption: General workflow for screening novel chemical entities.
Comparative Anticancer Activity
Thioether-containing compounds, particularly those with heterocyclic scaffolds like thiazole, have demonstrated significant potential as anticancer agents.[5][6] Their mechanisms often involve the inhibition of critical cell signaling pathways or inducing apoptosis. For instance, certain thiazole derivatives exhibit potent inhibitory effects against various human tumor cell lines, including lung, colon, and breast cancer.[5][7]
The rationale for investigating this compound derivatives in this context is twofold. The benzyl alcohol moiety itself can be a pharmacophore, while the methylthio group's position (meta) influences electron distribution and steric hindrance, potentially creating unique interactions with target proteins compared to ortho- or para-isomers like 4-(Methylthio)benzyl alcohol.[8] A critical aspect of evaluation is the selectivity index (SI), which compares the cytotoxicity towards cancer cells versus non-malignant cells, with a higher SI indicating greater therapeutic potential.[9]
Quantitative Data Summary: Anticancer Activity of Thioanisole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | TBD | TBD | TBD | N/A |
| Thiazole Derivative (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Not Reported | [7] |
| Thiazole Derivative (Compound 4c) | HepG2 (Liver) | 7.26 ± 0.44 | Not Reported | [7] |
| Naphthalene-Thiazole (Compound 6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | 19.1 (vs. OCE1) | [10] |
| Phenylthiazolylindole Derivative | Various (NCI-60 Panel) | Micromolar to Nanomolar | Not Reported | [6] |
| Thiosemicarbazone (Compound III-16) | SGC-7901 (Gastric) | 0.032 | Not Reported | [11] |
TBD: To Be Determined
Comparative Antimicrobial Activity
Sulfur-containing compounds have a long history as antimicrobial agents.[12][13] The antibacterial properties of elemental sulfur and its simpler compounds are well-documented, often characterized by bacteriostatic action against Gram-positive bacteria.[14] Benzyl alcohol also possesses bacteriostatic properties, with optimal activity at acidic pH.[15]
The combination of these two moieties in this compound suggests a potential for broad-spectrum antimicrobial activity. The key metric for comparison is the Minimal Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] Evaluation against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria is essential to determine the spectrum of activity.[18]
Quantitative Data Summary: Antimicrobial Activity of Thioanisoles and Benzyl Alcohols
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| This compound | TBD | TBD | N/A |
| Benzyl Alcohol | Escherichia coli | 2000 | [15] |
| Benzyl Alcohol | Pseudomonas aeruginosa | 2000 | [15] |
| Benzyl Alcohol | Staphylococcus aureus | 25 | [15] |
| Thiazole Derivative (Compound 12) | Staphylococcus aureus | 256 | [10] |
| Thiazole-Pyrazoline Derivative | Pseudomonas aeruginosa | 15.625 - 31.25 | [19] |
TBD: To Be Determined
Comparative Neuroprotective and Antioxidant Activity
Neurodegenerative diseases are often linked to oxidative stress and neuroinflammation.[20] Compounds with antioxidant and radical-scavenging properties are therefore of significant therapeutic interest.[21] Hydroxybenzyl alcohols have demonstrated potent antioxidant effects by scavenging free radicals and protecting against lipid peroxidation.[22] Specifically, the 2-HBA and 4-HBA isomers show superior activity to 3-HBA, highlighting the importance of substituent positioning on antioxidant capacity.[22]
Thioanisoles can also contribute to neuroprotection. Thiazole and benzothiazine derivatives have been shown to possess antioxidant, anti-inflammatory, and acetylcholinesterase inhibition activities, suggesting a multi-target approach to treating neurodegeneration.[20][23] The evaluation of this compound should focus on its ability to mitigate oxidative stress in neuronal cell models and its capacity to scavenge radicals in chemical assays.
Quantitative Data Summary: Antioxidant Activity
| Compound/Derivative Class | Assay Type | Result | Reference |
| This compound | TBD | TBD | N/A |
| 4-Hydroxybenzyl alcohol (4-HBA) | DPPH Radical Scavenging | High | [22] |
| 2-Hydroxybenzyl alcohol (2-HBA) | DPPH Radical Scavenging | High | [22] |
| 3-Hydroxybenzyl alcohol (3-HBA) | DPPH Radical Scavenging | Moderate | [22] |
| Catechol Thioether (Compound 3) | ABTS Radical Scavenging | 38% Inhibition | [24] |
| Benzyl Alcohol | Antioxidant in Tea Extracts | Identified as an antioxidant | [25] |
TBD: To Be Determined
Experimental Protocols
The following protocols are standardized, self-validating methodologies for assessing the biological activities discussed. Adherence to these detailed steps is critical for generating reproducible and comparable data.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50). It is a foundational assay for anticancer screening.[26]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2, and a non-malignant line like MCF-10A) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[26]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[27]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a pure culture, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17] This can be determined by visual inspection or by measuring the optical density.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH working solution. Include a control (methanol + DPPH) and a blank (methanol + test compound). Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a decrease in absorbance (color change from purple to yellow).
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The EC50 value (the concentration required to scavenge 50% of the radicals) can be determined by plotting the percentage of scavenging against the compound concentration.
Conclusion and Future Directions
The existing literature on thioanisole and benzyl alcohol derivatives provides a strong rationale for investigating the biological activities of this compound. Based on structure-activity relationship principles, this compound class holds potential as a source of novel anticancer, antimicrobial, and neuroprotective agents. The meta-position of the methylthio group is a key structural feature that differentiates it from more commonly studied isomers and may confer a unique pharmacological profile.
The immediate path forward requires the systematic application of the standardized protocols outlined in this guide. By generating robust IC50, MIC, and EC50 data, researchers can directly compare the performance of this compound derivatives against the benchmarks established by other thioanisoles. This head-to-head comparison is essential for identifying lead compounds worthy of further mechanistic studies and preclinical development.
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National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
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MDPI. (n.d.). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]
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A Comparative Guide to 3-(Methylthio)benzyl Alcohol and Its Alternatives in Key Organic Transformations
Introduction
In the landscape of modern organic synthesis, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. 3-(Methylthio)benzyl alcohol is a versatile building block, distinguished by the presence of two key functional moieties: a reactive benzylic alcohol and a potentially reactive thioether. This dual functionality presents both unique opportunities for molecular elaboration and specific challenges, such as competitive oxidation.
This guide provides an in-depth, objective comparison of this compound with common alternative reagents in three fundamental organic transformations: alcohol protection, selective oxidation, and conversion to electrophilic halides. By presenting side-by-side comparisons, supported by experimental data and mechanistic insights, this document serves as a technical resource for researchers, chemists, and drug development professionals to make informed decisions in their synthetic planning. We will explore the nuanced effects of the meta-methylthio substituent on reactivity and stability, providing a clear rationale for when this specific reagent is the superior choice and when alternatives may be more prudent.
Section 1: Application in Protecting Group Chemistry
Benzylic ethers are workhorse protecting groups for hydroxyl functionalities due to their general stability across a wide range of reaction conditions and their susceptibility to removal by specific methods, most notably catalytic hydrogenolysis.[1][2] The choice of substituent on the benzyl group can fine-tune the ether's stability and introduce orthogonal deprotection strategies.[3][4] Here, we compare the 3-(methylthio)benzyl (MTBn) group with the standard benzyl (Bn) and the widely used p-methoxybenzyl (PMB) groups.
Causality of Experimental Choices
The primary difference between these protecting groups lies in the electronic nature of the aromatic substituent. The unsubstituted phenyl ring of the Bn group serves as a baseline. The p-methoxy group of PMB is strongly electron-donating, which significantly stabilizes a benzylic carbocation intermediate. This increased stability makes the PMB ether more labile to acidic conditions and susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a deprotection method that leaves standard Bn ethers intact.[4][5] The m-methylthio group in the MTBn moiety is weakly electron-donating, suggesting its stability profile will lie between that of Bn and PMB. A critical consideration for the MTBn group is the presence of the sulfur atom, which can act as a catalyst poison during hydrogenolysis, a standard deprotection method for benzyl ethers.
Comparative Performance Data
| Protecting Group Precursor | Protecting Group | Key Stability Features | Common Deprotection Methods | Orthogonality & Notes |
| This compound | MTBn | Stable to mild acid/base. Thioether is sensitive to strong oxidants. | Catalytic Hydrogenolysis: Potentially problematic due to catalyst poisoning by sulfur. Requires careful catalyst selection (e.g., Raney Nickel).[6] Strong Acid: Cleavage possible but requires harsh conditions. | Offers limited orthogonality. The main drawback is the thioether's interference with common deprotection and oxidation steps. |
| Benzyl alcohol | Bn | Highly stable to a wide pH range and many redox reagents.[6] | Catalytic Hydrogenolysis (H₂, Pd/C): The most common and mild method.[2][7] Birch Reduction (Na, NH₃): Effective but harsh.[6] Strong Oxidative Cleavage: Possible with reagents like DDQ under photoirradiation.[3][8] | The gold standard for general-purpose alcohol protection. Less reactive towards oxidative or acidic cleavage compared to PMB.[8] |
| 4-Methoxybenzyl alcohol | PMB | Less stable to acid than Bn due to the electron-donating methoxy group. | Oxidative Cleavage (DDQ): Highly selective cleavage in the presence of Bn groups.[3][5] Strong Acid (e.g., TFA): Cleaves under conditions that may leave Bn groups intact. Catalytic Hydrogenolysis: Also cleavable, but typically slower than Bn. | Provides excellent orthogonality with Bn and silyl ethers. The preferred choice when mild, non-reductive deprotection is required.[5] |
Experimental Protocol: General Benzylation of an Alcohol (Williamson Ether Synthesis)
This protocol is a self-validating system for installing benzyl-type protecting groups. Successful formation of the ether product, confirmed by TLC and NMR, validates the chosen conditions.
-
Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the alcohol substrate (1.0 eq.) in anhydrous THF dropwise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the corresponding benzyl halide (e.g., benzyl bromide, 4-methoxybenzyl chloride, or 3-(methylthio)benzyl chloride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Dilute with diethyl ether and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Section 2: Selective Oxidation to Aldehydes
The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a cornerstone transformation in organic synthesis. The electronic nature of the aromatic ring substituents significantly influences the reaction's facility. However, for this compound, the primary challenge is achieving chemoselectivity: oxidizing the alcohol without affecting the thioether, which is itself prone to oxidation to a sulfoxide or sulfone.[9][10][11]
Causality of Experimental Choices
Standard chromium-based oxidants like Pyridinium Chlorochromate (PCC) are effective but highly toxic.[12] Milder, more selective methods are preferred. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), is performed at low temperatures (-78 °C) and is generally tolerant of thioethers, making it a prime candidate.[13][14] Another class of reagents involves catalytic systems, such as those using TEMPO, which can be tuned for selectivity.[1] The choice of oxidant is therefore a balancing act between the reactivity of the benzylic alcohol and the lability of the thioether. Electron-donating groups (like -SMe) can facilitate alcohol oxidation but may also render the thioether more susceptible to oxidation.
Comparative Performance Data
| Substrate | Oxidizing System | Typical Conditions | Yield of Aldehyde | Selectivity Notes |
| This compound | Swern Oxidation: (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | Good to Excellent (>85%) | Excellent selectivity. The low temperature and mechanism disfavor thioether oxidation.[13] |
| This compound | PCC: Pyridinium Chlorochromate | CH₂Cl₂, rt | Moderate | Risk of thioether oxidation to sulfoxide, leading to reduced yields and purification challenges.[12] |
| Benzyl alcohol | Swern Oxidation: (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | Excellent (>90%) | Baseline for a non-complex substrate. The reaction is highly efficient.[15][16] |
| Benzyl alcohol | Catalytic (TEMPO/NaOCl): | CH₂Cl₂/H₂O, 0 °C | Excellent (>95%) | A "green" alternative that works well for simple benzyl alcohols without sensitive functional groups.[1] |
| 4-Nitrobenzyl alcohol | Swern Oxidation: (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | Excellent (>90%) | The electron-withdrawing nitro group slows the reaction slightly but does not interfere. |
Experimental Protocol: Selective Swern Oxidation
This protocol is designed to be self-validating. The absence of sulfoxide/sulfone byproducts in the crude NMR spectrum is a direct validation of the method's chemoselectivity.
-
Activator Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂, 0.2 M) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (2.0 eq.) dropwise, followed by anhydrous DMSO (4.0 eq.) dropwise. Stir the resulting solution for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.
-
Quench: Add anhydrous triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick. After the addition is complete, stir for an additional 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 3-(methylthio)benzaldehyde can be purified by flash chromatography if necessary, though it is often of sufficient purity for subsequent steps.[13][17]
Section 3: Conversion to Benzylic Halides
Benzylic halides are valuable synthetic intermediates, acting as potent electrophiles in substitution reactions. The conversion of a benzylic alcohol to the corresponding halide is a fundamental functional group interconversion. The stability of the incipient benzylic carbocation is a key factor in these transformations, especially those proceeding through an Sₙ1-type mechanism.
Causality of Experimental Choices
Reagents like thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl) are commonly used to generate benzyl chlorides.[18][19][20] The reaction with SOCl₂ typically proceeds via an internal nucleophilic substitution (Sₙi) mechanism, forming a chlorosulfite intermediate.[19][21] With concentrated HCl, often in the presence of a Lewis acid like ZnCl₂, the reaction proceeds via protonation of the hydroxyl group to form a good leaving group (H₂O), followed by nucleophilic attack by the chloride ion. The meta-methylthio group, being weakly electron-donating, can offer modest stabilization to a carbocationic intermediate compared to an unsubstituted benzyl alcohol, potentially accelerating Sₙ1-type pathways. This effect is less pronounced than with a para-substituent but can still influence reactivity compared to electron-withdrawn systems (e.g., nitrobenzyl alcohol), which are significantly deactivated toward such transformations.
Comparative Performance Data
| Substrate | Reagent | Typical Conditions | Yield of Halide | Mechanistic Considerations |
| This compound | SOCl₂ | Neat or in CH₂Cl₂, 0 °C to rt | High (>90%) | Proceeds readily via a chlorosulfite intermediate. The reaction is clean with volatile byproducts (SO₂, HCl).[20] |
| Benzyl alcohol | SOCl₂ | Neat or in CH₂Cl₂, rt | High (>90%) | The benchmark reaction. It is efficient and high-yielding.[18][19] |
| Benzyl alcohol | Conc. HCl / ZnCl₂ (Lucas Reagent) | rt or gentle warming | Moderate to Good | Slower than SOCl₂. Requires a Lewis acid catalyst to facilitate the reaction. |
| 4-Nitrobenzyl alcohol | SOCl₂ | Reflux in SOCl₂ with catalytic DMF | Good | Requires harsher conditions due to the strong deactivating effect of the nitro group, which destabilizes any positive charge development. |
Experimental Protocol: Conversion to 3-(Methylthio)benzyl Chloride
This protocol provides a reliable method for generating the benzylic chloride. The system is self-validating through the complete consumption of the starting alcohol (monitored by TLC) and the formation of the product, confirmed by NMR, where a characteristic downfield shift of the benzylic protons is observed.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), add this compound (1.0 eq.).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 to 2.0 eq.) dropwise via an addition funnel over 30 minutes. The reaction is exothermic and generates HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion, monitoring by TLC.
-
Workup: Once the reaction is complete, carefully remove the excess SOCl₂ in vacuo (using a trap cooled with dry ice/acetone).
-
Purification: The resulting crude 3-(methylthio)benzyl chloride is often used without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken as benzylic halides can be lachrymatory and thermally sensitive.
Conclusion
This compound is a valuable reagent with a distinct reactivity profile shaped by its meta-thioether substituent. This guide has objectively compared its performance against standard alternatives in three critical transformations.
-
As a Protecting Group Precursor: The resulting MTBn ether offers stability comparable to the standard Bn ether but introduces a significant liability: the sulfur atom can interfere with catalytic hydrogenolysis, the most common deprotection method. For syntheses requiring orthogonal, non-reductive cleavage, the PMB group is unequivocally superior due to its clean removal with DDQ. Therefore, the MTBn group should be chosen only when the thioether is a desired final functionality and alternative deprotection strategies are planned.
-
In Selective Oxidation: The primary challenge is the chemoselective oxidation of the alcohol in the presence of the sensitive thioether. Low-temperature methods like the Swern oxidation demonstrate excellent selectivity and are the recommended protocol. In this context, this compound is a more challenging substrate than benzyl alcohol or 4-nitrobenzyl alcohol, requiring more careful selection of reaction conditions to avoid byproduct formation.
-
For Conversion to Halides: The conversion to 3-(methylthio)benzyl chloride proceeds efficiently, comparable to unsubstituted benzyl alcohol. The weakly electron-donating nature of the thioether does not significantly hinder the reaction, unlike strongly deactivating groups.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for 3-(Methylthio)benzyl Alcohol Reactions
Introduction: The Synthetic Value of 3-(Methylthio)benzyl Alcohol and the Quest for Catalytic Efficiency
In the landscape of fine chemical synthesis, this compound serves as a crucial intermediate, particularly in the development of pharmaceuticals and agrochemicals where the methylthio moiety is a key pharmacophore.[1] Its primary and most valuable transformation is the selective oxidation to 3-(Methylthio)benzaldehyde, a building block for more complex molecular architectures.[1] However, the efficiency of this transformation is entirely dependent on the choice of catalyst.
The presence of a sulfur atom and an electron-donating methylthio group (–SCH₃) on the aromatic ring introduces specific challenges and opportunities. The sulfur can potentially poison certain metal catalysts, while the electron-rich nature of the ring influences the alcohol's reactivity.[2] This guide provides an in-depth comparison of various catalytic systems for reactions involving this compound, with a primary focus on its selective oxidation. We will dissect the performance of heterogeneous, homogeneous, and biocatalytic systems, grounded in experimental data, to empower researchers in selecting the optimal catalyst for their synthetic goals.
The Catalyst Landscape: A Comparative Analysis of Performance
The selective oxidation of a primary alcohol to an aldehyde is a delicate task, requiring a catalyst that can facilitate the reaction without promoting over-oxidation to the corresponding carboxylic acid. The choice between heterogeneous and homogeneous catalysts often represents a trade-off between ease of separation and recovery (heterogeneous) versus potentially higher activity and selectivity under milder conditions (homogeneous).
Causality in Catalyst Selection: Why Certain Systems Excel
The electronic properties of the substrate are paramount. For benzyl alcohols, studies have shown that electron-donating groups, such as the methylthio group, can accelerate the rate of oxidation on certain catalysts, like gold (Au) or copper-manganese oxides.[2] This is attributed to the increased electron density on the phenyl ring, which can influence the adsorption and activation of the alcohol on the catalyst surface.
Bimetallic catalysts, such as Gold-Palladium (Au-Pd), are frequently employed because they can exhibit synergistic effects that surpass their monometallic counterparts.[3][4] In these systems, one metal might be responsible for activating the alcohol, while the other facilitates the interaction with the oxidant (e.g., O₂), leading to enhanced activity and selectivity. For sulfur-containing substrates, the choice of metal and support is critical to prevent catalyst deactivation. Robust supports like titania (TiO₂) or functionalized carbon can enhance catalyst stability and performance.[4][5]
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of representative catalysts in the oxidation of benzyl alcohol and its substituted derivatives. Given the limited direct data for this compound, performance data for benzyl alcohol and derivatives with other electron-donating groups (e.g., 4-Methyl, 4-Methoxy) are included as valuable proxies. This allows for an informed, comparative assessment of catalytic potential.
| Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| Heterogeneous Catalysts | ||||||||
| Co₁/NC (Single Atom) | Benzyl Alcohol | O₂ | Toluene | 100 | 8 | 95.2 | >99 | [6] |
| Ru(0)/Al₂O₃ | Benzyl Alcohol | Air | Solvent-free | 90 | 24 | 62 | >99 | [5] |
| Au-Pd/TiO₂ | Benzyl Alcohol | O₂ | Solvent-free | 100 | 1 | ~95 | ~90 | [7] |
| Pd-Zn/TiO₂ | Benzyl Alcohol | O₂ | Toluene | 100 | 2 | ~75 | ~98 | [4] |
| Ir/TiO₂ (Photocatalyst) | Benzyl Alcohol | O₂ | Solvent-free | 25 | 4 | >99 | >99 | [8] |
| Homogeneous Catalysts | ||||||||
| Fe(NO₃)₃·9H₂O | Benzyl Alcohol | N/A | 1,4-dioxane | 80 | 6 | 94.9 | >95 | [9] |
| ₂ | Benzyl Alcohol | H₂O₂ | Acetonitrile | 20 | 24 | ~55 | >99 | [10][11] |
| {Co₇Ho₁-POM} | Benzyl Alcohol | H₂O₂ | Acetonitrile | 60 | 5 | 99 | 91 | [12] |
| CuI/TEMPO/DMAP | (2-amino-5-methylphenyl)methanol | O₂ | CH₃CN | rt | 3 | 92 (Yield) | N/A | [13] |
| Biocatalysts | ||||||||
| PcAOx-EFMH Mutant | Benzyl Alcohol | O₂ | Buffer | N/A | N/A | 88.9 | N/A | [14] |
Note: "rt" denotes room temperature. Selectivity refers to the specified aldehyde product. Performance can vary based on specific reaction conditions and catalyst preparation methods.
Mechanistic Insights: The Aerobic Oxidation Pathway
Understanding the reaction mechanism is crucial for optimizing conditions and designing better catalysts. The aerobic oxidation of benzyl alcohol on a heterogeneous metal surface is generally believed to follow a multi-step pathway.
-
Adsorption & Activation: The benzyl alcohol molecule adsorbs onto the catalyst surface. A base (either added or from the support) assists in the deprotonation of the hydroxyl group to form a surface-bound alkoxide intermediate.
-
Oxidative Addition: Molecular oxygen (O₂) adsorbs onto an active metal site and is activated, often forming surface peroxide or atomic oxygen species.
-
β-Hydride Elimination: This is often the rate-determining step. A hydrogen atom from the benzylic carbon is abstracted by the surface, leading to the formation of the aldehyde and a surface-bound hydride.
-
Product Desorption: The newly formed benzaldehyde desorbs from the catalyst surface.
-
Catalyst Regeneration: The surface hydrides react with the activated oxygen species to form water, regenerating the active catalytic site for the next cycle.
Caption: Generalized mechanism for aerobic alcohol oxidation on a metal catalyst surface.
Experimental Protocols: A Self-Validating System for Benchmarking
To ensure trustworthiness and reproducibility, a robust experimental protocol is essential. The following procedure details a standardized method for benchmarking the catalytic efficiency for the selective oxidation of this compound to 3-(Methylthio)benzaldehyde.
Protocol: Heterogeneous Catalyst Screening using O₂
1. Materials & Reagents:
-
Substrate: this compound (≥98% purity)
-
Catalyst: Candidate heterogeneous catalyst (e.g., 1 wt% Pd on TiO₂)
-
Solvent: Toluene (anhydrous, ≥99.8%)
-
Internal Standard: Dodecane (≥99%)
-
Oxidant: Oxygen (O₂, high purity)
-
Gases: Nitrogen (N₂, high purity) for inerting
-
Reaction Vessel: 25 mL three-necked round-bottom flask equipped with a reflux condenser, gas inlet, and septum for sampling.
2. Catalyst Pre-treatment (Example: Reduction for Supported Metal Catalysts):
-
Place a precisely weighed amount of the catalyst (e.g., 50 mg) in a tube furnace.
-
Purge the system with N₂ for 15 minutes.
-
Heat the catalyst under a flow of 5% H₂ in N₂ to a specified temperature (e.g., 400 °C for Pd-Zn/TiO₂) for a set duration (e.g., 2 hours).[4]
-
Cool the catalyst to room temperature under N₂ flow before carefully transferring to the reaction vessel. Causality: This step is crucial for many supported metal catalysts to reduce metal oxides to their active metallic state, ensuring consistent starting material for the reaction.
3. Reaction Setup and Execution:
-
To the three-necked flask containing a magnetic stir bar and the pre-treated catalyst (50 mg), add toluene (10 mL) and dodecane (0.5 mmol, as internal standard).
-
Add this compound (1.0 mmol).
-
Seal the flask and purge the system by gently bubbling N₂ through the solution for 10 minutes.
-
Switch the gas flow to O₂ at a controlled rate (e.g., 1 atm via balloon or a mass flow controller).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring (e.g., 700 RPM). Causality: Vigorous stirring is necessary to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.
4. Reaction Monitoring and Analysis:
-
At specific time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Immediately filter the aliquot through a small plug of silica or a syringe filter to remove the catalyst particles, quenching the reaction.
-
Dilute the filtered sample with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). Self-Validation: The use of an internal standard (dodecane) allows for accurate quantification of substrate conversion and product formation, correcting for variations in injection volume.
-
Calculate conversion and selectivity using the following formulas based on calibrated GC peak areas:
-
Conversion (%) = [ (Initial Moles of Alcohol - Final Moles of Alcohol) / Initial Moles of Alcohol ] * 100
-
Selectivity to Aldehyde (%) = [ Moles of Aldehyde Formed / (Initial Moles of Alcohol - Final Moles of Alcohol) ] * 100
-
5. Catalyst Recyclability Test:
-
After the first run, recover the catalyst by filtration or centrifugation.
-
Wash the recovered catalyst thoroughly with the reaction solvent (toluene) and then a lower-boiling solvent (e.g., acetone) to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction run under identical conditions to assess its stability and reusability.
Visualization of the Benchmarking Workflow
The following diagram outlines the logical flow of the experimental protocol described above, from preparation to final data analysis.
Caption: Experimental workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
The efficient and selective transformation of this compound is a critical step for various applications in the chemical industry. While no single catalyst is universally superior, this guide provides a framework for rational selection.
-
For High Selectivity to Aldehyde: Single-atom catalysts (e.g., Co₁/NC) and certain bimetallic systems (e.g., Pd-Zn/TiO₂) demonstrate exceptional selectivity (>98%), minimizing the formation of the carboxylic acid byproduct.[4][6]
-
For Green Chemistry & Reusability: Heterogeneous catalysts, particularly those active under solvent-free conditions with air as the oxidant (e.g., Ru(0)/Al₂O₃), offer significant environmental and economic advantages.[5] Photocatalysts operating under mild conditions represent a frontier in sustainable synthesis.[8]
-
For Mild Conditions: Homogeneous systems, such as copper complexes, and biocatalysts can operate at or near room temperature, which is ideal for sensitive substrates, though catalyst separation remains a consideration.[10][14]
The key to successful catalyst selection lies in aligning the catalyst's known properties with the specific requirements of the synthesis—be it yield, purity, cost, or environmental impact. The provided benchmarking protocol offers a reliable method to validate catalyst performance in your own laboratory setting, ensuring that experimental choices are grounded in robust, quantifiable data.
References
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Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. (2023). MDPI. Available at: [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Available at: [Link]
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Selective Benzyl Alcohol Oxidation over Pd Catalysts. (2020). MDPI. Available at: [Link]
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Oxidation of benzyl alcohols in presence of sulfur/graphene. (n.d.). Longdom Publishing. Available at: [Link]
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Selective oxidation of benzyl alcohol with electron‐withdrawing group versus a benzyl alcohol with electron‐donating group. (2022). ResearchGate. Available at: [Link]
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Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. (2012). ACG Publications. Available at: [Link]
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Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. Available at: [Link]
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Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (2018). National Institutes of Health. Available at: [Link]
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Oxidation of benzyl alcohol by using homogeneous catalyst [HoCo7Si3W29O108(OH)5(H2O)4]18– {Co7Ho1‐POM}a. (2023). ResearchGate. Available at: [Link]
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Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (2020). Catalysis Science & Technology. Available at: [Link]
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Comparison of results for benzyl alcohol oxidation with heterogeneous catalyst in solvent- free reaction. (n.d.). ResearchGate. Available at: [Link]
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High Activity in Catalytic Oxidation of Benzyl Alcohol with Molecular Oxygen over Carboxylic-Functionalized Carbon Nanofiber-Supported Ruthenium Catalysts. (n.d.). OUCI. Available at: [Link]
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Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). MDPI. Available at: [Link]
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Benzyl alcohol oxidation using various heterogeneous catalysts. (n.d.). ResearchGate. Available at: [Link]
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Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids. (2002). Green Chemistry. Available at: [Link]
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Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. (2021). MDPI. Available at: [Link]
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Comparison with other catalytic benzyl alcohol oxidation reactions. (n.d.). ResearchGate. Available at: [Link]
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Solvent-free selective photocatalytic oxidation of benzyl alcohol over modified TiO2. (2010). Green Chemistry. Available at: [Link]
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Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. (2021). National Institutes of Health. Available at: [Link]
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Solvent controlled selective photocatalytic oxidation of benzyl alcohol over Ni@C/TiO2. (2021). ChemRxiv. Available at: [Link]
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Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2016). National Institutes of Health. Available at: [Link]
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Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. (2017). ResearchGate. Available at: [Link]
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Biocatalytic methods for the oxidation of benzylic alcohols. (n.d.). ResearchGate. Available at: [Link]
-
Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation. (2013). ResearchGate. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2021). MDPI. Available at: [Link]
-
Solvent-free oxidation of benzyl alcohol using titania-supported gold–palladium catalysts: Effect of Au–Pd ratio on catalytic performance. (2007). ResearchGate. Available at: [Link]
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Synthesis of p-(Methylthio)benzyl p-nitrobenzyl carbonate. (n.d.). PrepChem.com. Available at: [Link]
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Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. (2018). MDPI. Available at: [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. Available at: [Link]
-
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (2017). MDPI. Available at: [Link]
-
Enhanced photocatalytic benzyl alcohol oxidation over Bi4Ti3O12 ultrathin nanosheets. (2022). PubMed. Available at: [Link]
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Green Photocatalytic Oxidation of Benzyl Alcohol over Noble-Metal-Modified H₂Ti₃O₇ Nanowires. (2019). FAO AGRIS. Available at: [Link]
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A comparative study of the protective group efficiency for thio-substituted benzyl alcohols
For researchers, synthetic chemists, and professionals in drug development, the selective protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. Thio-substituted benzyl alcohols present a unique challenge due to the presence of two reactive moieties: a hydroxyl group and a sulfur-containing functionality. The sulfur atom, often in the form of a thioether, can interfere with common protecting group strategies, necessitating a careful and informed selection process. This guide provides an in-depth comparative study of the efficiency of various common protecting groups for the hydroxyl function of thio-substituted benzyl alcohols, supported by mechanistic insights and experimental considerations.
The Challenge: The Influence of the Thio-Substituent
The presence of a sulfur atom on the benzyl ring introduces several critical considerations when selecting a protecting group for the benzylic alcohol. Thioethers are known to be nucleophilic and can be sensitive to oxidative conditions. More significantly, they can act as catalyst poisons, particularly for transition metal catalysts like palladium, which are frequently employed in deprotection schemes. This inherent reactivity profile demands a protecting group strategy that is not only robust under various reaction conditions but also allows for selective removal without affecting the thio-substituent.
Comparative Evaluation of Common Protecting Groups
This section will delve into the suitability of several widely used hydroxyl protecting groups—silyl ethers, acetal-based ethers (MOM and THP), and benzyl ethers—for thio-substituted benzyl alcohols.
Silyl Ethers (e.g., TBDMS, TIPS)
Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction, general stability, and mild, fluoride-mediated deprotection.[1] However, their application to molecules containing thiols or thioethers is often problematic.
Expertise & Experience: The silicon-sulfur (Si-S) bond is notably weak and susceptible to cleavage.[2] This inherent instability makes silyl ethers impractical for the direct protection of thiols and raises concerns about their stability in substrates containing thioethers, especially under conditions that might promote intramolecular interactions or during purification on silica gel. While the primary target of protection is the hydroxyl group, the lability of a potential S-silylated byproduct or interaction with the silyl ether itself can lead to undesired side reactions and lower yields.
Trustworthiness: The primary deprotection method for silyl ethers involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). While this method is generally chemoselective for the Si-O bond, the overall utility of silyl ethers in this context is diminished by the potential for side reactions involving the sulfur atom during the protection step or subsequent transformations.
Acetal-Based Ethers: MOM and THP
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are popular choices for protecting alcohols due to their stability under a wide range of non-acidic conditions.[3][4] Their removal is typically achieved under acidic conditions.
Expertise & Experience: Both MOM and THP ethers are generally stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents, making them compatible with a variety of synthetic transformations that might be performed on other parts of the molecule.[5][6] The key consideration for their use with thio-substituted benzyl alcohols is the choice of acidic conditions for their removal. Thioethers can be susceptible to oxidation or other reactions under strongly acidic or oxidizing acidic conditions. Therefore, mild acidic deprotection methods are crucial.
Trustworthiness: The deprotection of MOM and THP ethers relies on acid-catalyzed hydrolysis.[3][7] For substrates containing sensitive thioethers, it is imperative to employ mild acidic conditions to avoid unwanted side reactions.
-
MOM Ethers: Deprotection can be achieved with mild acids like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[3] More forceful conditions such as HCl in aqueous ethanol or trifluoroacetic acid (TFA) are also effective but may pose a risk to sensitive thioethers.[3]
-
THP Ethers: Similar to MOM ethers, THP ethers are cleaved under acidic conditions.[4] Reagents such as acetic acid in a THF/water mixture or camphorsulfonic acid in methanol provide mild deprotection conditions that are likely to be compatible with the thioether functionality.[8]
The selection between MOM and THP may come down to the specific steric and electronic environment of the substrate and the desired level of acid lability.
Benzyl Ethers (Bn)
Benzyl ethers are a robust and widely used protecting group for alcohols.[9] Their removal is most commonly achieved by catalytic hydrogenolysis, a method that presents a significant challenge in the presence of sulfur.
Expertise & Experience: The primary advantage of the benzyl ether is its exceptional stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10] However, the Achilles' heel of this protecting group in the context of thio-substituted molecules is its deprotection. The standard method, palladium-catalyzed hydrogenolysis, is often inefficient as thioethers are potent poisons for palladium catalysts.[11] This poisoning effect can lead to sluggish or incomplete reactions, requiring high catalyst loadings or specialized conditions.
Trustworthiness: While catalytic hydrogenolysis is problematic, alternative deprotection methods for benzyl ethers exist, though they often require harsh conditions. These include the use of strong acids (e.g., HBr, BBr3) or dissolving metal reductions (e.g., Na/NH3).[1][10] These conditions may not be compatible with other functional groups in a complex molecule. The choice of a benzyl ether for a thio-substituted benzyl alcohol must be made with a clear and viable non-hydrogenolysis deprotection strategy in mind. The electronic properties of the aromatic ring of the benzyl protecting group can also influence the rate of cleavage, with electron-donating groups accelerating hydrogenolysis.[12]
Quantitative Comparison and Data Summary
While direct side-by-side comparative studies on a single thio-substituted benzyl alcohol are scarce in the literature, we can compile a qualitative and semi-quantitative comparison based on the known properties of these protecting groups.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Compatibility with Thioether |
| Silyl Ethers (e.g., TBDMS) | R3SiCl, base (e.g., imidazole) | Basic, nucleophilic, many oxidizing/reducing agents | F⁻ (e.g., TBAF), acid | Low: Potential for Si-S bond cleavage and side reactions. |
| MOM Ether | MOM-Cl, base (e.g., DIPEA) or CH₂(OMe)₂, acid catalyst | Basic, nucleophilic, many oxidizing/reducing agents | Mild to strong acid (e.g., PPTS, HCl, TFA) | High: With careful selection of mild acidic deprotection conditions. |
| THP Ether | Dihydropyran, acid catalyst (e.g., TsOH, PPTS) | Basic, nucleophilic, many oxidizing/reducing agents | Mild to strong acid (e.g., AcOH/H₂O, CSA) | High: With careful selection of mild acidic deprotection conditions. |
| Benzyl Ether | BnBr, base (e.g., NaH) | Acidic, basic, many oxidizing/reducing agents | Catalytic hydrogenolysis (Pd/C, H₂), strong acid, dissolving metal reduction | Moderate to Low: Thioether poisons Pd catalysts for hydrogenolysis. Alternative deprotection methods are often harsh. |
Experimental Protocols
Protocol 1: THP Protection of Benzyl Alcohol
This protocol is adapted from a general procedure and demonstrates high efficiency.[13]
Materials:
-
Benzyl alcohol (1 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1 mmol)
-
Dry Acetonitrile (CH₃CN) (3-5 mL)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
To a stirred mixture of benzyl alcohol and DHP in dry acetonitrile, add 2,4,6-trichloro[3][12][14]triazine.
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Purify the filtrate by column chromatography on silica gel using n-hexane as the eluent to afford the benzyl tetrahydropyranyl ether.
-
Reported Yield: 98%[13]
-
Protocol 2: Deprotection of MOM Ether under Mild Acidic Conditions
This is a general procedure for the deprotection of MOM ethers using PPTS.[3]
Materials:
-
MOM-protected alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
tert-Butanol (tBuOH)
Procedure:
-
Dissolve the MOM-protected alcohol in tert-butanol.
-
Add a catalytic amount of PPTS to the solution.
-
Heat the reaction mixture as necessary and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualization of Protecting Group Strategies
Logical Flow for Protecting Group Selection
The following diagram illustrates the decision-making process for selecting a suitable protecting group for a thio-substituted benzyl alcohol.
Caption: Decision workflow for protecting group selection.
Orthogonal Protection Strategy
This diagram illustrates the concept of orthogonal protection, where different protecting groups can be selectively removed in the presence of others.
Caption: Orthogonal protection and deprotection scheme.
Conclusion and Recommendations
The efficient protection of the hydroxyl group in thio-substituted benzyl alcohols is a critical step in multi-step synthesis. Based on the comparative analysis, the following recommendations can be made:
-
Acetal-based protecting groups (MOM and THP ethers) are the most reliable choice. They offer good stability under a wide range of conditions and can be removed with mild acidic reagents that are compatible with the thioether functionality. The choice between MOM and THP will depend on the specific requirements of the synthetic route.
-
Silyl ethers should generally be avoided. The inherent instability of the Si-S bond makes them a risky choice, with a high potential for side reactions and purification difficulties.
-
Benzyl ethers should be used with caution. While offering excellent stability, the standard deprotection method of catalytic hydrogenolysis is often compromised by catalyst poisoning from the thioether. If a benzyl ether is chosen, a robust, non-hydrogenolytic deprotection strategy must be planned, keeping in mind that these alternative methods are often harsh and may not be compatible with other sensitive functional groups.
By carefully considering the unique chemical properties of the thio-substituent, researchers can select the most appropriate protecting group, thereby enhancing the overall efficiency and success of their synthetic endeavors.
References
-
National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Semantic Scholar. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]
-
ResearchGate. Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
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TÜBİTAK Academic Journals. Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[3][12][14]triazine. [Link]
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University of Wisconsin. Protecting Groups. [Link]
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ResearchGate. A Mild and Practical Deprotection Method for Benzyl Thioethers. [Link]
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Baran Group, The Scripps Research Institute. Thiol Protecting Groups. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
University of California, Irvine. Alcohol Protecting Groups. [Link]
-
YouTube. synthesis & cleavage of THP ethers. [Link]
-
ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
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Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
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National Institutes of Health (NIH). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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ResearchGate. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]
-
Royal Society of Chemistry. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Link]
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Kocienski, P. J. Protecting Groups. [Link]
-
Reddit. Benzyl ether cleavage in presence of thiourea? [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Methylthio)benzyl Alcohol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-(Methylthio)benzyl alcohol, a compound of interest in various research and development pipelines. By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to equip you with the knowledge to select and validate the most appropriate analytical method for your specific needs.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. This process is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[2][3][4]. A validated method provides assurance of reliability, consistency, and accuracy, which are non-negotiable in scientific research and drug development[5][6][7].
The core parameters of analytical method validation, as outlined by the ICH, include[1][8]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for quantifying this compound hinges on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. The primary candidates for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point due to the molecule's moderate polarity.
-
Column Choice: A C18 column is a common choice for separating aromatic compounds, offering a good balance of hydrophobicity and retention.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The UV absorbance of the benzene ring in this compound makes UV detection a suitable and cost-effective choice.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm or 254 nm) would provide good sensitivity for the aromatic analyte[9][10].
Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds. Given that this compound is a benzyl alcohol derivative, it is expected to have sufficient volatility for GC analysis.
-
Column Choice: A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically used for the separation of aromatic compounds[11].
-
Injector and Detector: A split/splitless injector is standard for introducing the sample. A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds containing carbon-hydrogen bonds[12][13][14]. For enhanced specificity, particularly in complex matrices, a Mass Spectrometer (MS) can be used as the detector[15][16].
-
Temperature Programming: A temperature gradient in the GC oven is often employed to ensure good separation of analytes with different boiling points and to sharpen peak shapes[11].
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for HPLC-UV and GC-FID methods for the quantification of this compound, along with a comparative summary of their validation parameters.
HPLC-UV Method
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Detailed Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards at five different concentration levels covering the expected sample concentration range.
-
-
Sample Preparation:
-
Prepare the sample by dissolving a known quantity in the same solvent as the standards to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC-FID Method
Experimental Workflow:
Caption: GC-FID Experimental Workflow for this compound Quantification.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, using a volatile solvent compatible with GC analysis (e.g., methanol or dichloromethane).
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 20:1 split ratio).
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the HPLC-UV method.
-
Comparative Validation Data Summary
The following table summarizes the expected performance characteristics for the validated HPLC-UV and GC-FID methods for the quantification of this compound. These values are based on typical performance for similar analytes and serve as a guide for method development and validation.
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Typically 80-120% |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | Typically ≤ 2% |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | Typically ≤ 3% |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | Demonstrated by peak purity analysis (e.g., DAD) and lack of interference from placebo. | Demonstrated by sharp, symmetrical peaks and lack of interference from blank injections. Confirmed by GC-MS if necessary. | No interference at the retention time of the analyte. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor changes in oven temperature ramp rate (±1°C/min), carrier gas flow (±5%), and injector temperature (±5°C). | No significant change in results. |
Conclusion: Selecting the Optimal Method
Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of this compound. The choice between them will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is often preferred for routine quality control in a pharmaceutical setting due to its robustness and ease of use for a wide range of compounds. It is particularly advantageous for samples that may not be suitable for the high temperatures of a GC inlet.
-
GC-FID offers excellent sensitivity and is a highly efficient separation technique for volatile compounds. It can be the method of choice when high throughput and low detection limits are critical. The coupling of GC with a mass spectrometer (GC-MS) provides an unparalleled level of specificity, which is invaluable when dealing with complex matrices or for confirmatory analysis[15]. The mass spectrum of 3-Methylbenzyl alcohol, a structurally similar compound, shows a clear molecular ion peak, suggesting that GC-MS would be a viable technique for this compound as well[17][18].
By carefully considering the principles of method validation and the comparative performance of these techniques, researchers can confidently select and implement a robust and reliable analytical method for the quantification of this compound, ensuring the integrity and quality of their scientific data.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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NIST. (n.d.). 3-Methylbenzyl alcohol. NIST WebBook. Retrieved from [Link]
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ResearchGate. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
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ResearchGate. (2025). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Thioether Purification: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is paramount. Thioethers, a common structural motif in pharmaceuticals and functional materials, present unique challenges in their purification due to their characteristic odor, potential for oxidation, and the diversity of impurities encountered during their synthesis. This guide provides a head-to-head comparison of the most common purification techniques for thioether compounds, supported by experimental insights and practical protocols to empower you to make informed decisions in the laboratory.
The Challenge: Understanding Impurities in Thioether Synthesis
Effective purification begins with a thorough understanding of what needs to be removed. The synthesis of thioethers, often achieved through nucleophilic substitution reactions (e.g., Williamson ether synthesis analogue) or metal-catalyzed couplings, can introduce a variety of impurities.
Common Impurities Include:
-
Unreacted Starting Materials: Residual thiols and alkyl halides are common contaminants.
-
Byproducts:
-
Disulfides: Formed from the oxidation of the starting thiol, a frequent issue when reactions are exposed to air.
-
Over-alkylation Products: In some cases, the product thioether can be further alkylated.
-
Elimination Products: If the alkyl halide is prone to elimination, alkenes can be formed as byproducts.
-
-
Reagents and Solvents: Residual bases, catalysts, and reaction solvents must be removed.
The choice of purification strategy is dictated by the physical properties of the desired thioether and its impurities.
Head-to-Head Comparison of Purification Techniques
Here, we compare the four most common purification techniques for small-molecule thioethers: column chromatography, crystallization, distillation, and liquid-liquid extraction. To provide a practical context, we will consider a hypothetical case of purifying 10 grams of a crude, solid aryl thioether from a reaction mixture.
Data Presentation: Performance Metrics of Purification Techniques
| Technique | Typical Purity (%) | Typical Yield (%) | Scalability | Time Requirement | Cost | Key Advantages | Key Disadvantages |
| Column Chromatography | >99% | 60-90% | Low to Moderate | High | High | High resolution for complex mixtures | Labor-intensive, high solvent consumption, potential for product loss on the column |
| Crystallization | >99% | 50-85% | High | Moderate | Low | Excellent for achieving high purity of solid compounds, highly scalable | Only applicable to solids, yield can be low if the compound is highly soluble |
| Distillation | 98-99.5% | 70-95% | High | Moderate | Low | Excellent for volatile liquids, highly scalable | Only applicable to liquids with sufficient boiling point differences from impurities, thermal decomposition risk for sensitive compounds |
| Liquid-Liquid Extraction | 85-98% (as a workup step) | >95% (as a workup step) | High | Low | Low | Rapid and efficient for initial cleanup and removal of water-soluble impurities | Limited separation power for compounds with similar solubility, can generate large volumes of solvent waste |
In-Depth Analysis of Purification Techniques
Column Chromatography: The High-Resolution Workhorse
Column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase. For thioethers, silica gel is the most common stationary phase.
Causality Behind Experimental Choices:
The choice of eluent (mobile phase) is critical for successful separation. A common starting point is a non-polar solvent like hexane, with a more polar solvent such as ethyl acetate gradually added to increase the polarity of the mobile phase. Thioethers are moderately polar and will typically elute with a low to moderate percentage of ethyl acetate in hexane. The key is to find a solvent system where the desired thioether has a retention factor (Rf) of approximately 0.3 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column.
Trustworthiness of the Protocol:
This protocol includes a step-by-step process for packing the column, loading the sample, and running the chromatography. The use of TLC to monitor the fractions ensures that only the pure fractions of the thioether are combined, leading to a high-purity final product.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a layer of sand on top of the silica to protect the surface.
-
Sample Loading: Dissolve the crude thioether in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the desired thioether.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure thioether.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for thioether purification by column chromatography.
Crystallization: The Path to High Purity for Solids
Crystallization is an excellent technique for purifying solid thioethers. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude thioether in a hot solvent and allowing it to cool slowly, the pure compound will crystallize out, leaving the impurities in the solution.
Causality Behind Experimental Choices:
The choice of solvent is the most critical parameter in crystallization. An ideal solvent will dissolve the thioether well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing moderately polar thioethers include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. A systematic solvent screen with small amounts of the crude product is the most reliable way to identify the optimal solvent or solvent system.
Trustworthiness of the Protocol:
This protocol is self-validating. The formation of well-defined crystals upon cooling is a strong indicator of successful purification. The final purity can be confirmed by measuring the melting point of the crystals; a sharp melting point close to the literature value indicates high purity.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude thioether in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude thioether in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Caption: Decision workflow for the recrystallization of a solid thioether.
Distillation: The Classic Choice for Volatile Liquids
For liquid thioethers with sufficient volatility, distillation is a highly efficient and scalable purification method. It separates compounds based on differences in their boiling points.
Causality Behind Experimental Choices:
Simple distillation is effective if the boiling point of the thioether is significantly different from that of the impurities (a difference of >25 °C is a good rule of thumb). For closer boiling points, fractional distillation is necessary. Vacuum distillation is employed for high-boiling thioethers or those that are sensitive to thermal decomposition. Reducing the pressure lowers the boiling point, allowing for distillation at a lower temperature. For instance, thioanisole can be purified by distillation.[1]
Trustworthiness of the Protocol:
The collection of a distillate over a narrow and constant temperature range is a strong indication of a pure compound. The purity can be further verified by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Place the crude liquid thioether in the distillation flask with a stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature. Discard any initial forerun and the final residue.
-
Breaking Vacuum: Allow the apparatus to cool before slowly and carefully breaking the vacuum.
Caption: Simplified process flow for the purification of a liquid thioether by distillation.
Liquid-Liquid Extraction: The Essential First Step
Liquid-liquid extraction is a fundamental workup technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[5][6][7] It is an excellent first step in purification to remove water-soluble impurities like salts and some polar starting materials.
Causality Behind Experimental Choices:
The choice of organic solvent is based on the solubility of the thioether and its immiscibility with water. Common choices include diethyl ether, ethyl acetate, and dichloromethane. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities. For example, washing with an aqueous solution of sodium bicarbonate will extract acidic impurities into the aqueous layer.
Trustworthiness of the Protocol:
While not typically a final purification step on its own, a well-executed liquid-liquid extraction significantly simplifies subsequent purification by removing a large portion of the impurities. The efficiency of the extraction can be maximized by performing multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Quenching: Quench the reaction mixture with water or a suitable aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude thioether, which can then be further purified by one of the methods above.
Caption: The basic cycle of a liquid-liquid extraction for initial purification.
Special Considerations for Thioether Purification
Odor Control: Thioethers, and especially their thiol precursors, are notoriously malodorous.[8][9] All manipulations should be performed in a well-ventilated fume hood. Glassware that has come into contact with these compounds should be quenched with bleach to oxidize the sulfur compounds to their less odorous sulfoxide or sulfone forms.[10]
Oxidation: Thioethers are susceptible to oxidation to sulfoxides, particularly in the presence of strong oxidizing agents or prolonged exposure to air.[11][12][13][14][15] This is a crucial consideration during purification, as the formation of sulfoxide impurities can complicate the process. It is advisable to use degassed solvents and to minimize the exposure of the thioether to air and heat.
Purity Assessment
The purity of the final thioether product should be rigorously assessed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the thioether and for identifying any remaining impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[16][17][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile thioethers, GC-MS is an excellent technique for assessing purity and identifying trace impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile thioethers, HPLC is the method of choice for purity analysis.
Conclusion
The purification of thioether compounds requires a thoughtful and systematic approach. While column chromatography offers the highest resolution for complex mixtures, crystallization and distillation are highly effective and scalable methods for solid and liquid thioethers, respectively. Liquid-liquid extraction is an indispensable first step in any purification workflow. By understanding the nature of the impurities and the principles behind each purification technique, researchers can confidently select and execute the most appropriate strategy to obtain high-purity thioethers for their research and development endeavors.
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Walter, K., Hoch, D. P., et al. (2026, January 6). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters. [Link]
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- 13. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
Cost-benefit analysis of different synthetic strategies for 3-(Methylthio)benzyl alcohol
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-(Methylthio)benzyl alcohol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of three primary synthetic strategies for its preparation: the reduction of carbonyl precursors, Grignard-based carbon-carbon bond formation, and nucleophilic substitution. Each strategy is evaluated based on its chemical principles, cost-effectiveness, and practical laboratory execution.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key metrics for the different synthetic approaches to this compound, providing a basis for selecting the most suitable method for your specific research and development needs.
| Strategy | Starting Material(s) | Key Reagents | Typical Yield | Cost per Mole of Product (USD) | Key Advantages | Key Disadvantages |
| Strategy 1A: Reduction | 3-(Methylthio)benzaldehyde | Sodium Borohydride (NaBH₄) | ~94%[1][2] | ~$210 | High yield, mild conditions, readily available reagents. | Starting aldehyde can be expensive.[3] |
| Strategy 1B: Reduction | 3-(Methylthio)benzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | ~81-99%[4][5] | ~$850 | Can be prepared from cheaper precursors. | LiAlH₄ is hazardous and requires stringent anhydrous conditions. |
| Strategy 2: Grignard Reaction | 3-Bromothiophenol | Magnesium (Mg), Formaldehyde (HCHO) | Estimated ~80-90% | ~$150 | Cost-effective starting materials, versatile. | Grignard reagents are highly sensitive to moisture and air. |
| Strategy 3: Nucleophilic Substitution | 3-Bromobenzyl Alcohol | Sodium Thiomethoxide (CH₃SNa) | Estimated ~80-90% | ~$450 | Simple, direct one-step reaction. | Starting materials can be relatively expensive. |
Strategy 1: The Reduction Pathway
The reduction of a carbonyl group is a fundamental and widely employed transformation in organic synthesis. For the preparation of this compound, this can be achieved starting from either the corresponding aldehyde or carboxylic acid.
A. Reduction of 3-(Methylthio)benzaldehyde
This approach involves the direct reduction of the aldehyde functional group to a primary alcohol.
The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially sensitive functional groups.[6] Its ease of handling and compatibility with protic solvents like methanol or ethanol make it a preferred choice for laboratory-scale synthesis.
Materials:
-
3-(Methylthio)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylthio)benzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
B. Reduction of 3-(Methylthio)benzoic Acid
An alternative reduction strategy starts from the more readily accessible 3-(methylthio)benzoic acid.
Carboxylic acids are less reactive towards reduction than aldehydes. Therefore, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[7] However, its high reactivity necessitates the use of anhydrous solvents (like diethyl ether or THF) and careful handling due to its violent reaction with water.[8]
Materials:
-
3-(Methylthio)benzoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath.
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether (15 volumes).
-
Cool the suspension in an ice bath.
-
Dissolve 3-(methylthio)benzoic acid (1.0 eq) in anhydrous diethyl ether (10 volumes) and add it to the dropping funnel.
-
Add the acid solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Cool the flask in an ice bath and cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Strategy 2: The Grignard Reaction Approach
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this strategy, a Grignard reagent is reacted with an electrophilic carbonyl compound.
To synthesize a primary alcohol like this compound, the Grignard reagent, 3-(methylthio)phenylmagnesium bromide, is reacted with formaldehyde, the simplest aldehyde. The Grignard reagent is typically prepared in situ from the corresponding aryl bromide (3-bromothiophenol, after protection of the thiol or methylation) and magnesium turnings in an anhydrous ether solvent. The high nucleophilicity of the Grignard reagent allows it to attack the electrophilic carbonyl carbon of formaldehyde.
Materials:
-
3-Bromothioanisole (or 3-bromothiophenol and a methylating agent)
-
Anhydrous Diethyl Ether
-
Formaldehyde solution (37% in water)[11]
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer.
Procedure:
-
Activate magnesium turnings (1.2 eq) in a dry three-necked flask under a nitrogen atmosphere.
-
Add a small volume of a solution of 3-bromothioanisole (1.0 eq) in anhydrous diethyl ether (10 volumes) to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining 3-bromothioanisole solution dropwise to maintain a gentle reflux.
-
After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath and add formaldehyde solution (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Strategy 3: The Nucleophilic Substitution Route
This strategy involves the direct displacement of a leaving group by a sulfur nucleophile.
This synthesis employs a classic SN2 reaction where the thiomethoxide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl alcohol and displacing the bromide leaving group.[12] Sodium thiomethoxide is a readily available and highly effective source of the thiomethoxide nucleophile.[13][14] The choice of a polar aprotic solvent like DMF or acetone can accelerate the rate of this SN2 reaction.
Materials:
-
Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzyl alcohol (1.0 eq) in DMF (10 volumes).
-
Add sodium thiomethoxide (1.2 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Pour the reaction mixture into deionized water and extract with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure this compound.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. (i) \mathrm { LiAlH } _ { 4 } | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 7. carolinachemical.com [carolinachemical.com]
- 8. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 9. Magnesium turnings, 1 kg, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 10. store.p212121.com [store.p212121.com]
- 11. Formaldehyde or Formalin, 37%, 1 gallon jug for sale. Buy from The Science Company. [sciencecompany.com]
- 12. 305710050 [thermofisher.com]
- 13. Sodium thiomethoxide 95 5188-07-8 [sigmaaldrich.com]
- 14. Sodium Thiomethoxide - White Solid Compound, Powerful Nucleophile for Methylthioether Preparation - White Solid Compound, Powerful Nucleophile For Methylthioether Preparation at Best Price in New Delhi | A. J. Chemicals [tradeindia.com]
- 15. 15852-73-0 Cas No. | 3-Bromobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 16. calpaclab.com [calpaclab.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3-(Methylthio)benzyl alcohol
For researchers and drug development professionals, meticulous management of chemical reagents extends beyond the benchtop; it is a foundational component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Methylthio)benzyl alcohol. By synthesizing technical data with established safety principles, this document serves as an essential resource for ensuring that waste streams are handled responsibly, safeguarding both personnel and the environment.
Section 1: Pre-Disposal Hazard Assessment
A rigorous and compliant disposal plan begins with a thorough understanding of the substance's chemical properties and associated hazards. This initial assessment is the most critical step in the disposal workflow.
Hazard Identification: Addressing Data Gaps
A comprehensive search for a specific Safety Data Sheet (SDS) for this compound did not yield a definitive document. However, data for the isomeric compound, 4-(Methylthio)benzyl alcohol (CAS Number: 3446-90-0), presents conflicting classifications.
-
One supplier, Fisher Scientific, states the compound is "not considered hazardous by the US OSHA Hazard Communication Standard 2024"[1].
-
Conversely, other chemical data providers list GHS hazard statements indicating the compound may be harmful if swallowed, harmful in contact with skin, a skin and eye irritant, and may cause respiratory irritation[2].
Core Directive: In cases of conflicting data or the absence of a specific SDS, established laboratory safety protocol dictates a conservative approach. Therefore, this compound must be managed and disposed of as a hazardous chemical waste. This approach ensures the highest standard of safety is maintained. The disposal procedure outlined below is based on this directive.
Chemical Profile and Incompatibilities
Understanding the chemical nature of this compound—a molecule containing both an alcohol and a thioether functional group—is crucial for safe handling and segregation.
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Data not readily available (Proxy CAS for 4-isomer: 3446-90-0) | [3] |
| Molecular Formula | C₈H₁₀OS | [3] |
| Physical State | Likely a solid or liquid at room temperature | |
| Assumed Hazards | Harmful if swallowed or inhaled; Causes skin and serious eye irritation | [2][4] |
| Key Incompatibilities | Strong oxidizing agents. Avoid contact with chemicals like nitric acid, perchlorates, and chromic acid. | [5] |
| Required PPE | Nitrile gloves, safety glasses or goggles, lab coat. | [1][6] |
Section 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound waste.
Step 1: Waste Collection and Containerization
The primary objective is to prevent chemical reactions and environmental release.
-
Select a Compatible Container: Use a clean, sealable container made of chemically resistant material (e.g., high-density polyethylene, glass). The original product container is often the best choice if it is in good condition[1]. Ensure the container has a screw-top cap.
-
Collect Waste at the Source: Whenever possible, collect the waste in the designated container at the point of generation, such as within a chemical fume hood. This minimizes the risk of spills during transport within the lab.
-
Do Not Mix Wastes: Never combine this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids[5]. Keep aqueous and organic solvent wastes separate.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by all personnel.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, attach your institution's official hazardous waste tag to the container.
-
Complete All Fields: Clearly write the words "Hazardous Waste ."
-
Identify Contents: List all chemical constituents by their full name, including this compound and any solvents. Avoid using abbreviations or chemical formulas.
-
Indicate Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant") based on the assumed hazards.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory area while awaiting pickup.
-
Designate a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of laboratory personnel.
-
Maintain Low Volumes: Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of vapors.
-
Provide Secondary Containment: Place the waste container in a larger, chemically resistant bin or tray to contain any potential leaks.
Step 4: Arranging for Final Disposal
Hazardous waste must be removed from the facility by a licensed transporter.
-
Request a Pickup: Once the container is 90% full or you have finished the experiments generating this waste, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.
-
Prepare for Transport: Ensure the container is clean, the label is fully visible, and the cap is tightly sealed before the scheduled pickup.
Section 3: Emergency Procedures and Decontamination
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact EH&S immediately.
Glassware Decontamination: Due to the potential for odor from the thioether group, glassware that has contained this compound should be decontaminated promptly. After emptying, rinse the glassware and then soak it in a bleach bath overnight in a well-ventilated fume hood before standard washing.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
National Institute of Standards and Technology. (n.d.). p-(Methylthio)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
-
3M. (2024, June 5). Safety Data Sheet. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet: 3-Methylbenzyl alcohol. Retrieved from [Link]
-
Alfa Aesar. (2025, September 22). Safety Data Sheet: 4-(Methylthio)benzyl alcohol. Retrieved from [Link]
Sources
Navigating the Nuances of 3-(Methylthio)benzyl Alcohol: A Guide to Safe Handling and Disposal
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
The responsible advancement of science demands an unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling, use, and disposal of 3-(Methylthio)benzyl alcohol. As Senior Application Scientists, our goal is to empower your research with not just high-quality reagents, but also the critical knowledge to use them safely and effectively. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical principles of organosulfur compounds and benzyl alcohol derivatives.
Hazard Assessment: Understanding the Profile of this compound
The parent compound, benzyl alcohol, is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[3][4][5] Organosulfur compounds, particularly thiols and thioethers, are notorious for their potent and often unpleasant odors, which can be a nuisance and, at high concentrations, may cause headaches or nausea.[6]
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk Level | Rationale |
| Acute Toxicity (Oral, Inhalation) | Low to Moderate | Based on the parent compound, benzyl alcohol.[3][7] |
| Skin Irritation/Corrosion | Low | The SDS for the 4-isomer does not indicate skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Moderate to High | Benzyl alcohol is a known eye irritant.[3][4] |
| Respiratory Sensitization | Low | Data not available; handle with caution. |
| Odor | High | Characteristic of thioether compounds. |
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of laboratory safety. The following recommendations are based on a conservative approach, considering the potential hazards of both the benzyl alcohol and methylthio moieties.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound. A face shield should be worn over safety goggles when there is a risk of splashing, such as during transfers of larger quantities or during vigorous mixing.[1]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the compound.[3]
-
Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. However, if there is a potential for aerosol generation or if work is being conducted outside of a fume hood, a risk assessment should be performed to determine the need for a respirator.
Experimental Workflow: PPE Selection
Caption: PPE selection based on task-specific risks.
Operational Plan: Safe Handling from Benchtop to Waste Stream
A proactive approach to safety involves meticulous planning of every step of the experimental workflow.
Engineering Controls and a Culture of Prevention
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure and contain any potential odors.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to further dilute any fugitive emissions.
-
Housekeeping: Maintain a clean and organized workspace. All containers of this compound should be clearly labeled and stored in a designated area away from incompatible materials such as strong oxidizing agents.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents within the chemical fume hood.
-
Weighing and Transfer: For solid forms, use a spatula and weighing paper within the fume hood. For liquid forms, use a calibrated pipette or syringe. Always perform transfers over a secondary containment tray to catch any potential drips or spills.
-
Reaction Setup: When adding this compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is securely clamped and that any potential pressure buildup is safely vented.
-
Post-Reaction Work-up: All post-reaction procedures, including quenching, extraction, and purification, should be carried out in the chemical fume hood.
Emergency Procedures: Preparedness for the Unexpected
Even with the most careful planning, accidents can occur. A clear and practiced emergency response plan is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealable container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All contaminated materials must be disposed of as hazardous waste.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
If the substance is volatile or the spill is large, evacuate the entire laboratory and prevent re-entry.
-
Provide EHS with the identity of the spilled substance and any other relevant information.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used absorbent materials, and contaminated PPE, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Container Management: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.
Logical Relationship: Handling and Disposal Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Thiols - Wordpress [reagents.acsgcipr.org]
- 7. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
